4-Methylcyclohexanone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQARYSVUDNOHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284829 | |
| Record name | 4-Methylcyclohexanone oxime | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-13-2 | |
| Record name | 4-Methylcyclohexanone oxime | |
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| Record name | 4-Methylcyclohexanone oxime | |
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| Record name | 4-Methylcyclohexanone oxime | |
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| Record name | 4-Methylcyclohexanone oxime | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylcyclohexanone Oxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-methylcyclohexanone oxime. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Core Chemical Properties
This compound is a derivative of cyclohexanone with a methyl group at the 4-position and an oxime functional group. Its chemical identity is well-established with the CAS Number 4994-13-2.[1] The presence of the C=N double bond in the oxime group gives rise to geometric isomerism, resulting in syn and anti (or E/Z) isomers.[1]
| Property | Value (this compound) | Value (4-Methylcyclohexanone - Precursor) | Value (Cyclohexanone Oxime - Analog) |
| Molecular Formula | C₇H₁₃NO[2][3] | C₇H₁₂O[4] | C₆H₁₁NO |
| Molecular Weight | 127.18 g/mol [1][2][3] | 112.17 g/mol [4] | 113.16 g/mol |
| CAS Number | 4994-13-2[1] | 589-92-4[4] | 100-64-1 |
| Melting Point | 37–39 °C | -41 °C[4] | 88-91 °C |
| Boiling Point | No data available | 169-171 °C[4] | 204-206 °C |
| Density | No data available | 0.914 g/mL[4] | ~1.01 g/cm³ |
| Solubility in Water | Not miscible[5] | Insoluble[6] | Soluble |
Structural Elucidation and Isomerism
The structure of this compound consists of a cyclohexane ring with a methyl group in the para position relative to the oxime functionality. The oxime group itself introduces planar geometry at the C1 carbon. The presence of the C=N double bond leads to the existence of two geometric isomers, generally referred to as syn and anti. In the IUPAC E/Z notation, these correspond to the spatial orientation of the hydroxyl group relative to the higher priority substituent on the carbon atom.
Caption: Syn and anti isomers of this compound.
Experimental Protocols
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the condensation reaction between 4-methylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated acid.[1]
General Protocol:
-
Dissolution: 4-Methylcyclohexanone is dissolved in a suitable solvent, commonly a lower alcohol such as ethanol or methanol.[1]
-
Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is prepared.
-
Reaction: The hydroxylamine solution is added to the solution of 4-methylcyclohexanone. The reaction mixture is then stirred, often with gentle heating, for a specified period to ensure complete reaction.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product, which is less soluble in the aqueous medium, may precipitate. The crude product is then collected by filtration.
-
Purification: The crude oxime is purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture, to yield the final product.[7]
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, the cyclohexane ring protons, and the hydroxyl proton of the oxime. Predicted chemical shifts suggest the oxime hydroxyl proton appears as a broad singlet between δ 8.0-11.0 ppm, while the ring protons appear as multiplets in the δ 1.4-2.6 ppm region.[1]
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The carbon of the C=NOH group is the most deshielded, with a predicted chemical shift of around 160 ppm.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=N stretching vibration around 1660-1670 cm⁻¹. A broad O-H stretching band from the oxime hydroxyl group would also be present in the region of 3100-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 127. The fragmentation of methyl-substituted cyclohexanone O-methyl oximes has been shown to be reminiscent of the parent ketone, with additional fragmentation pathways characteristic of the oxime ether group.[8]
Key Chemical Reactions: The Beckmann Rearrangement
This compound is a valuable intermediate, notably as a precursor in the Beckmann rearrangement. This acid-catalyzed reaction converts the oxime into a substituted amide, in this case, a lactam. This reaction is of significant industrial importance, for instance, in the production of caprolactam, the monomer for Nylon 6.
The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti to the leaving group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam.
Caption: The reaction pathway of the Beckmann rearrangement.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. This compound | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Methylcyclohexanone | 589-92-4 [chemicalbook.com]
- 6. CYCLOHEXANONE OXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
4-Methylcyclohexanone oxime synthesis from 4-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-methylcyclohexanone oxime from 4-methylcyclohexanone. The primary focus is on the widely-used conventional method involving the condensation of the ketone with hydroxylamine hydrochloride. This document provides detailed experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis. Its structure, featuring a C=NOH functional group, allows for a variety of chemical transformations, making it a key building block in the preparation of more complex molecules. The most common and established method for its synthesis is the reaction of 4-methylcyclohexanone with a hydroxylamine salt, a classic example of nucleophilic addition to a carbonyl group followed by dehydration.[1] This guide will focus on this conventional pathway, while also briefly exploring alternative, greener methodologies.
Conventional Synthesis Pathway
The cornerstone of conventional this compound synthesis is the reaction between 4-methylcyclohexanone and hydroxylamine hydrochloride (NH₂OH·HCl).[1] Since hydroxylamine itself is not very stable, its hydrochloride salt is commonly used. A base, such as sodium acetate, is required to neutralize the hydrochloric acid liberated during the reaction, which in turn frees the nucleophilic hydroxylamine to react with the ketone.[1] The choice of solvent is crucial, with alcohols like ethanol or methanol being commonly employed to ensure the solubility of the reactants.[1]
The overall reaction can be summarized as follows:
C₇H₁₂O + NH₂OH·HCl + CH₃COONa → C₇H₁₃NO + NaCl + CH₃COOH + H₂O
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the conventional synthesis of this compound and its analogous compound, cyclohexanone oxime, for which more extensive data is available.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | CAS Number |
| 4-Methylcyclohexanone | 112.17 | 589-92-4 |
| Hydroxylamine Hydrochloride | 69.49 | 5470-11-1 |
| Sodium Acetate | 82.03 | 127-09-3 |
| This compound | 127.18[2] | 4994-13-2[2] |
Table 2: Comparison of Synthesis Methods for Cyclohexanone Oxime (Analogous System)
| Parameter | Batch Reactor | Microreactor |
| Typical Reaction Time | Hours | Minutes |
| Achieved Yield | ~95% (at 70°C) | 98% (at 50°C) |
| Mass Transfer Coefficient (kLa) | Standard | 3-5x Higher |
| Safety Profile | Moderate | High (small volumes, better control) |
Data generalized from literature on cyclohexanone oxime synthesis and is presented as a comparative reference.[1]
Experimental Protocol: Conventional Synthesis
This section provides a detailed methodology for the synthesis of this compound based on established procedures for analogous ketones.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (or Methanol)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., aqueous ethanol)
Procedure:
-
Dissolving the Reagents: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of distilled water.
-
Adding the Ketone and Solvent: To the stirred solution, add 4-methylcyclohexanone followed by ethanol. The ethanol acts as a co-solvent to ensure a homogeneous reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any inorganic by-products.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR).
Greener Synthesis Alternatives
While the conventional method is robust, it generates significant inorganic salt waste.[1] Research into more environmentally friendly alternatives is ongoing. These include:
-
Ammoximation: This industrial process, primarily used for cyclohexanone oxime, involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1). This method produces only water as a by-product.[1]
-
Electrochemical Synthesis: Recent studies have explored the one-pot electrochemical synthesis of cyclohexanone oxime from cyclohexanone and a nitrogen source like nitrate or nitrite.[1] These methods can achieve high yields under ambient conditions. A study using a Zn-Cu alloy catalyst for the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then reacts with cyclohexanone, reported a 97% yield of cyclohexanone oxime.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Conventional synthesis workflow for this compound.
Caption: Overview of greener synthesis alternatives.
References
Spectroscopic Profile of 4-Methylcyclohexanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohexanone oxime, a versatile synthetic intermediate. Due to the limited availability of experimentally verified high-resolution spectral data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data, key mass spectrometry information, and, for comparative purposes, experimental data of the closely related cyclohexanone oxime. Detailed experimental protocols for the acquisition of such spectroscopic data are also provided.
Chemical Structure and Properties
This compound (C₇H₁₃NO) is a derivative of 4-methylcyclohexanone, formed through a condensation reaction with hydroxylamine.[1] The presence of the C=N double bond in the oxime functional group allows for the existence of E/Z isomers. The methyl group at the 4-position influences the compound's reactivity and spectroscopic properties.
Molecular Weight: 127.18 g/mol [2][3] Exact Mass: 127.099714038 Da[2]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. For a practical reference, experimental data for cyclohexanone oxime is also included.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Experimentally verified high-resolution ¹H NMR data for this compound is not widely published.[1] However, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds. The cyclohexane ring protons are expected to appear as complex multiplets. The protons on the carbons alpha to the C=N bond (positions 2 and 6) would be the most deshielded of the ring protons. The methyl group at the C4 position is anticipated to be a doublet, and the oxime hydroxyl proton typically appears as a broad singlet with a chemical shift that is highly dependent on solvent and concentration.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexane Ring Protons | 1.50 - 2.60 | Multiplet |
| Protons at C2 and C6 | 2.20 - 2.60 | Multiplet |
| Methyl Protons at C4 | 0.90 - 1.10 | Doublet |
| Proton at C4 | Multiplet | Multiplet |
| Oxime OH | 8.0 - 11.0 | Broad Singlet |
For comparison, the experimental ¹H NMR data for cyclohexanone oxime is provided below.
Table 2: Experimental ¹H NMR Data for Cyclohexanone Oxime [1]
| Protons | Chemical Shift (ppm) | Multiplicity |
| Ring Protons | 2.54 - 2.49 | m |
| Ring Protons | 2.30 - 2.10 | m |
| Ring Protons | 1.80 - 1.60 | m |
¹³C NMR Spectroscopy
Table 3: Experimental ¹³C NMR Data for Cyclohexanone Oxime [1]
| Carbon | Chemical Shift (ppm) |
| C=N | 161 |
| Ring CH₂ | 32.3 |
| Ring CH₂ | 27.0 |
| Ring CH₂ | 25.9 |
| Ring CH₂ | 25.7 |
| Ring CH₂ | 24.6 |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[1]
Table 4: Predicted IR Absorption Bands for this compound [1]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| O-H (oxime) | 3100 - 3600 | Stretching (broad) |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C=N (oxime) | ~1650 | Stretching |
| N-O | ~930 | Stretching |
For comparison, the experimental IR data for cyclohexanone oxime is provided below.
Table 5: Experimental IR Data for Cyclohexanone Oxime (liquid film) [1]
| Functional Group | Absorption (cm⁻¹) | Vibration |
| O-H | 3188 | Stretching |
| C-H | 2932, 2860 | Stretching |
| C=N | 1664 | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass. Predicted m/z values for common adducts are also available.[4]
Table 6: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Weight | 127.18[2][3] |
| Exact Mass | 127.099714038[2] |
| Predicted [M+H]⁺ | 128.10700[4] |
| Predicted [M+Na]⁺ | 150.08894[4] |
| Predicted [M-H]⁻ | 126.09244[4] |
| Predicted [M]⁺ | 127.09917[4] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This results in a spectrum where each unique carbon appears as a singlet.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed for the specific mass spectrometer and ionization technique being used.
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to generate gas-phase ions.
-
Acquire the mass spectrum over a desired m/z range.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Physical properties of 4-Methylcyclohexanone oxime (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 4-Methylcyclohexanone oxime, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who are working with this compound.
Core Physical Properties
This compound is a derivative of cyclohexanone and plays a role as an intermediate in various chemical syntheses. A precise understanding of its physical characteristics is fundamental for its application and manipulation in a laboratory setting.
Data Presentation
The empirical data for the key physical properties of this compound are summarized in the table below.
| Physical Property | Value | Source |
| Melting Point | 37–39°C | [No source found] |
| Boiling Point | Data not available | |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and physical characterization of this compound.
Synthesis of this compound
The standard synthesis of this compound involves the condensation reaction of 4-Methylcyclohexanone with hydroxylamine hydrochloride.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., sodium acetate or pyridine)
-
A suitable solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve 4-Methylcyclohexanone and a slight molar excess of hydroxylamine hydrochloride in the chosen solvent system within a reaction vessel.
-
Slowly add the base to the mixture to neutralize the hydrochloric acid that is liberated during the reaction.
-
The reaction mixture is typically stirred at a controlled temperature, which can range from room temperature to a gentle reflux, to facilitate the formation of the oxime.
-
Reaction progress can be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through standard workup procedures, which may include extraction and solvent removal.
-
The crude product can be further purified by recrystallization or chromatography.
Melting Point Determination
The melting point of this compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
A small, dry sample of purified this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the sample. A narrow melting point range is indicative of a high degree of purity.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the E/Z Isomerism and Stereochemistry of 4-Methylcyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanone oxime, a derivative of cyclohexanone, is a versatile intermediate in organic synthesis, notably as a precursor in the Beckmann rearrangement for the production of substituted caprolactams, which are monomers for nylon-type polymers. The presence of a C=N double bond in the oxime functional group gives rise to geometric isomerism, resulting in the formation of E and Z isomers. The stereochemistry of these isomers is of paramount importance as it dictates the regiochemical outcome of subsequent reactions, such as the Beckmann rearrangement, and can influence the biological activity of more complex molecules derived from them.
This technical guide provides a comprehensive overview of the E/Z isomerism and stereochemistry of this compound, including its synthesis, the factors influencing isomer ratios, methods for their separation and characterization, and the stereochemical implications for further chemical transformations.
Synthesis and E/Z Isomerism
The most common method for the synthesis of this compound is the condensation reaction of 4-methylcyclohexanone with hydroxylamine or its hydrochloride salt in the presence of a base.[1]
Reaction Scheme:
The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. The formation of both E and Z isomers is possible, and the ratio of these isomers can be influenced by several factors:
-
Reaction Conditions: The pH of the reaction medium, temperature, and reaction time can affect the kinetic and thermodynamic control of the oximation reaction, thereby influencing the E/Z ratio.
-
Solvent: The polarity of the solvent can play a role in stabilizing the transition states leading to the formation of each isomer.[1]
-
Catalysis: Acid or base catalysis can influence the rate of oximation and also the rate of interconversion (isomerization) between the E and Z forms.
While specific quantitative data for the E/Z isomer ratio of this compound under various conditions is not extensively reported in publicly available literature, it is a common observation for unsymmetrical ketoximes that a mixture of isomers is obtained. The interconversion between the E and Z isomers can be catalyzed by acids.
Stereochemistry
This compound is an achiral molecule as it possesses a plane of symmetry passing through the methyl group, the C4-C1 axis, and the oxime functional group. However, the presence of the C=N double bond introduces the element of geometric isomerism, leading to the existence of diastereomeric E and Z isomers.
The designation of E and Z is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond. For this compound:
-
At the carbon atom (C1): The two substituents are the cyclohexyl ring carbons C2 and C6. To assign priority, one must proceed along the ring paths.
-
At the nitrogen atom: The substituents are the hydroxyl (-OH) group and a lone pair of electrons. The hydroxyl group has higher priority.
The stereochemistry of the E and Z isomers is critical for reactions like the Beckmann rearrangement. This rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.
Separation and Characterization
The separation and characterization of the E and Z isomers of this compound are crucial for studying their individual properties and reactivity.
Separation Techniques
-
Fractional Crystallization: This technique can be effective if the E and Z isomers have significantly different solubilities in a particular solvent system.
-
Column Chromatography: Silica gel column chromatography is a common method for separating isomers with different polarities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be employed, with the polarity gradually increased to achieve separation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the E and Z isomers of this compound.
¹H and ¹³C NMR Spectroscopy:
The chemical shifts of the protons and carbons in the vicinity of the C=N-OH group are different for the E and Z isomers due to the anisotropic effect of the nitrogen lone pair and the hydroxyl group. The protons and carbons on the side of the ring syn to the hydroxyl group will experience a different magnetic environment compared to those on the anti side.
While experimentally determined and assigned ¹H and ¹³C NMR data for the pure, separated E and Z isomers of this compound are not widely published, Table 1 provides expected chemical shift differences based on the analysis of similar substituted cyclohexanone oximes. The carbon atom of the C=N bond is expected to show a significant difference in chemical shift between the two isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for E/Z-4-Methylcyclohexanone Oxime
| Nucleus | Predicted Chemical Shift (ppm) - E Isomer | Predicted Chemical Shift (ppm) - Z Isomer | Notes |
| ¹H NMR | |||
| -OH | 8.0 - 11.0 (broad s) | 8.0 - 11.0 (broad s) | Highly dependent on solvent and concentration. |
| H-2, H-6 (α-protons) | Different signals | Different signals | The proton syn to the -OH group is expected to be more deshielded (downfield shift). |
| H-3, H-5 | Multiplets | Multiplets | |
| H-4 | Multiplet | Multiplet | |
| -CH₃ | Doublet | Doublet | |
| ¹³C NMR | |||
| C=N (C-1) | ~160 | ~160 | A noticeable difference is expected between isomers. |
| C-2, C-6 (α-carbons) | Different signals | Different signals | The carbon syn to the -OH group is expected to be shielded (upfield shift). |
| C-3, C-5 | Signals in the aliphatic region | Signals in the aliphatic region | |
| C-4 | Signal in the aliphatic region | Signal in the aliphatic region | |
| -CH₃ | Signal in the aliphatic region | Signal in the aliphatic region |
Note: These are predicted values and require experimental verification with pure isomers.
¹⁵N NMR Spectroscopy:
¹⁵N NMR is a particularly useful technique for distinguishing between E and Z oxime isomers. Generally, the nitrogen atom in the E isomer is more deshielded (appears at a higher chemical shift) compared to the Z isomer.[1]
Experimental Protocols (General Procedures)
The following are generalized experimental protocols based on common procedures for the synthesis and analysis of oximes. These should be adapted and optimized for this compound.
Synthesis of this compound
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water in a round-bottom flask.
-
Add a solution of 4-methylcyclohexanone in ethanol to the flask.
-
Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product, a mixture of E and Z isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Separation of E/Z Isomers by Column Chromatography
Materials:
-
Crude this compound (E/Z mixture)
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a chromatography column by packing silica gel in hexane.
-
Dissolve the crude oxime mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure E and Z isomers separately.
-
Evaporate the solvent from the combined fractions to obtain the isolated isomers.
Conclusion
The E/Z isomerism and stereochemistry of this compound are critical aspects that influence its reactivity and the structure of its derivatives. While the synthesis of the oxime typically yields a mixture of isomers, their separation and individual characterization are essential for controlled synthetic applications, particularly in stereospecific reactions like the Beckmann rearrangement. Spectroscopic techniques, especially ¹H, ¹³C, and ¹⁵N NMR, are indispensable tools for the differentiation and structural elucidation of the E and Z isomers. Further research to quantify the E/Z isomer ratios under various synthetic conditions and to develop efficient stereoselective synthetic routes would be of significant value to the fields of organic synthesis and materials science.
References
Safety and Handling of 4-Methylcyclohexanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for 4-Methylcyclohexanone oxime. The information is compiled for professionals in research and development who may handle this compound. Due to limited specific toxicological data for this compound, this guide also incorporates data from its parent compound, cyclohexanone oxime, to provide a more comprehensive safety profile.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| CAS Number | 4994-13-2 | [1][2] |
| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine | [1][2] |
| Synonyms | 4-metylcyclohexanone oxime | [3] |
| Appearance | White crystalline solid | [4] |
| Topological Polar Surface Area | 32.6 Ų | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed. The Globally Harmonized System (GHS) classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Warning |
Precautionary Statements: [1][2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile
Specific quantitative toxicological data for this compound is limited.[1] Therefore, data for the closely related compound, cyclohexanone oxime, is presented to infer potential hazards.
Acute Toxicity:
Irritation and Sensitization:
-
Skin: May cause skin irritation.[5]
-
Eyes: May cause eye irritation.[5]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[5]
Detailed toxicological data for cyclohexanone oxime from various studies are summarized in Table 3.
| Test | Species | Route | Result |
| LD50 | Rat | Oral | 882 mg/kg |
| LD50 | Rabbit | Dermal | > 5000 mg/kg |
| Skin corrosion/irritation | Rabbit | Dermal | No data available for 4-methyl derivative |
| Serious eye damage/irritation | Rabbit | Eye | No data available for 4-methyl derivative |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.
Safe Handling: [3]
-
Work in a well-ventilated area.
-
Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Prevent fire caused by electrostatic discharge.
Storage: [3]
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Incompatible materials include strong oxidizing agents and strong acids.
Experimental Protocols and Workflows
While specific experimental protocols involving this compound are proprietary to individual research, a general workflow for handling chemical reagents in a laboratory setting is outlined below. This workflow emphasizes a safety-first approach.
Caption: General workflow for safe chemical handling in a laboratory.
Emergency Procedures
In the event of an emergency, follow these procedures. A logical diagram for emergency response is provided below.
Caption: Logical flow for responding to chemical exposure incidents.
First Aid Measures: [6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and potential for irritation. While specific toxicological data is not extensive, the information available for its parent compound, cyclohexanone oxime, suggests that appropriate personal protective equipment and adherence to standard laboratory safety protocols are essential to minimize risk. Researchers should always consult the most up-to-date Safety Data Sheet before handling this compound.
References
CAS number and molecular formula of 4-Methylcyclohexanone oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylcyclohexanone Oxime (CAS No: 4994-13-2), a key synthetic intermediate with significant applications in pharmaceutical development. This document details its chemical and physical properties, provides established and emerging synthesis protocols, and outlines its critical role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), notably the antidiabetic drug glimepiride. The guide includes detailed experimental methodologies, tabulated data for easy reference, and workflow diagrams to elucidate key synthetic pathways.
Introduction
This compound is a derivative of cyclohexanone, characterized by a methyl group at the 4-position and an oxime functional group. Its chemical structure makes it a versatile building block in organic synthesis.[1] The primary significance of this compound lies in its role as a precursor to 4-methylcyclohexylamine, an essential intermediate in the manufacturing of glimepiride, a widely used sulfonylurea-class antidiabetic medication.[1] This guide aims to provide researchers and drug development professionals with a detailed resource on the synthesis, properties, and applications of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some experimental data is available, many properties are derived from computational models.
| Property | Value | Source |
| CAS Number | 4994-13-2 | PubChem[2] |
| Molecular Formula | C₇H₁₃NO | PubChem[2] |
| Molecular Weight | 127.18 g/mol | PubChem[2] |
| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine | PubChem[2] |
| Melting Point | 37–39 °C (experimental) | BenchChem[1] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| XLogP3-AA (Computed) | 1.4 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 32.6 Ų | PubChem[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, ranging from traditional condensation reactions to more modern, greener alternatives.
Conventional Synthesis: Oximation of 4-Methylcyclohexanone
The most common and well-established method for synthesizing this compound is the direct condensation of 4-methylcyclohexanone with a hydroxylamine salt, such as hydroxylamine hydrochloride.[1] The reaction is typically carried out in the presence of a base to neutralize the acid released during the reaction.[1]
Caption: Conventional synthesis of this compound.
Experimental Protocol (Representative):
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylcyclohexanone in a suitable solvent such as ethanol.[1]
-
Addition of Reactants: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate) to the flask.[1]
-
Reaction: The mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove any solid by-products, followed by evaporation of the solvent. The crude product can be purified by recrystallization from a suitable solvent.
Greener Synthesis Alternatives
In an effort to develop more environmentally friendly processes, alternative methods for oxime synthesis have been explored. These include:
-
Ammoximation: This industrial process, mainly used for cyclohexanone oxime, involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1). This method produces water as the only by-product.[1]
-
Electrochemical Synthesis: Recent studies have demonstrated the electrosynthesis of oximes. For instance, cyclohexanone oxime has been synthesized from cyclohexanone and nitrite under ambient conditions using a Cu-S catalyst with high yield and selectivity.[1] Another approach involves the one-pot electrosynthesis from aqueous nitrate.[1]
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, the expected spectral features can be predicted based on the structure and data from similar compounds.
| Spectroscopy | Predicted/Expected Features for this compound | Experimental Data for Cyclohexanone Oxime (for comparison) |
| ¹H NMR | - Cyclohexane ring protons: 1.50-2.60 ppm (complex multiplets).- Protons alpha to C=N: 2.20-2.60 ppm.- Methyl group (doublet): 0.90-1.10 ppm.- Oxime hydroxyl proton (broad singlet): 8.0-11.0 ppm (highly dependent on solvent and concentration).[1] | Spectra are consistent with the structure.[3] |
| ¹³C NMR | - C=NOH carbon: ~160 ppm.- Aliphatic carbons of the cyclohexane ring.- Carbons alpha to the oxime group are more deshielded. | Spectra are consistent with the structure. |
| IR Spectroscopy | - N-O stretch: ~1600 cm⁻¹.[1] | Consistent with the presence of an oxime functional group. |
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of glimepiride.
Synthesis of Glimepiride: An Experimental Workflow
The synthesis of glimepiride from this compound involves a multi-step process, with the reduction of the oxime to the corresponding amine being a critical transformation.
Caption: Role of this compound in Glimepiride Synthesis.
Experimental Protocol for Reduction to 4-Methylcyclohexylamine:
The following protocol is based on procedures described in patent literature for the synthesis of glimepiride intermediates.
-
Dissolution: Dissolve crude this compound in a suitable solvent, such as methanol.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, Raney nickel, to the solution.
-
Hydrogenation: The mixture is then hydrogenated under pressure (e.g., 4-5 Kg/cm²) at an elevated temperature (e.g., 50-55 °C).
-
Monitoring: The reaction is monitored by the cessation of hydrogen absorption.
-
Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The solvent is removed by distillation.
-
Isolation: The resulting crude 4-methylcyclohexylamine can be converted to its hydrochloride salt by treatment with methanolic hydrochloric acid to facilitate precipitation and purification.
Safety and Handling
This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry as a precursor to the antidiabetic drug glimepiride. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on providing practical information for researchers and drug development professionals. The continued exploration of greener synthesis routes for this and other key intermediates will be crucial for the development of more sustainable pharmaceutical manufacturing processes.
References
Solubility of 4-Methylcyclohexanone oxime in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-methylcyclohexanone oxime, a key intermediate in various chemical syntheses. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound using the reliable shake-flask method coupled with gravimetric analysis. Furthermore, a clear workflow diagram is presented to visually guide researchers through the experimental process. This information is intended to empower researchers to generate the specific solubility data required for their applications, such as reaction optimization, purification, and formulation development.
Introduction
This compound (C₇H₁₃NO, Molar Mass: 127.18 g/mol ) is a derivative of cyclohexanone and a member of the oxime class of organic compounds.[1] Oximes are crucial intermediates in organic synthesis, notably in the Beckmann rearrangement to produce amides and in the formation of various nitrogen-containing heterocycles.[1] Understanding the solubility of this compound in different solvents is fundamental for its efficient synthesis, purification, and subsequent reactions. The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation.[1]
Despite its importance, a thorough review of scientific literature indicates a lack of specific, quantitative data on the solubility of this compound in common organic and aqueous solvents. While it is qualitatively suggested that it may exhibit moderate solubility in polar solvents, precise measurements are not documented.[1] This guide provides a robust, adaptable experimental protocol to enable researchers to determine this critical physicochemical property.
Quantitative Solubility Data
As of the date of this publication, no peer-reviewed articles, patents, or technical datasheets containing quantitative solubility data for this compound in various solvents could be identified. Therefore, a data table for comparison is not available. Researchers are encouraged to use the experimental protocol provided in the following section to generate this data for their specific solvents and temperature conditions of interest.
Experimental Protocol: Determination of Solubility via the Shake-Flask Gravimetric Method
The following protocol describes a standard and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.[2] This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[2][3]
3.1. Materials and Apparatus
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) of analytical grade
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath or incubator with shaking capabilities
-
Conical flasks or vials with airtight seals
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (0.45 µm pore size, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed vials
-
Drying oven
-
Desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a constant temperature bath equipped with a shaker and agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ±0.5 °C.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to gently evaporate the solvent.
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.
-
Mass of dissolved solute (m_solute): (Weight of dish with dry solute) - (Weight of empty dish)
-
Volume of solvent (V_solvent): The initial volume of the filtered saturated solution.
Solubility ( g/100 mL) = (m_solute / V_solvent) * 100
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.
Alternative Analytical Techniques
While the gravimetric method is robust and straightforward, other analytical techniques can be employed to quantify the solute concentration in the saturated solution, which may offer advantages in terms of speed or sensitivity.
-
High-Performance Liquid Chromatography (HPLC): An aliquot of the filtered saturated solution can be appropriately diluted and analyzed by HPLC with a suitable detector (e.g., UV-Vis). A calibration curve prepared with standard solutions of this compound would be required.
-
Gas Chromatography (GC): Similar to HPLC, GC can be used for quantification, particularly if the oxime is thermally stable and volatile.[4]
-
UV-Vis Spectroscopy: If this compound has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Although quantitative data is not currently available in the public domain, this technical guide provides a comprehensive, step-by-step experimental protocol based on the well-established shake-flask method with gravimetric analysis. The included workflow diagram offers a clear visual representation of the process. By following this protocol, researchers can reliably determine the solubility of this compound in various solvents, thereby facilitating process optimization and the development of new applications for this versatile compound.
References
Conformational Landscape of the 4-Methylcyclohexyl Ring in Oximes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational preferences of the 4-methylcyclohexyl ring within an oxime functional group. Understanding the three-dimensional structure of such substituted cyclohexanes is paramount in fields like medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties. This document outlines the synthetic pathway, experimental and computational methodologies for conformational analysis, and presents key quantitative data.
Introduction to Conformational Analysis
The cyclohexane ring is not a planar structure; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, such as the 4-methylcyclohexyl moiety, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The interplay of steric and electronic effects governs the equilibrium between the two chair conformations, which can be rapidly interconverting at room temperature. The presence of an sp²-hybridized carbon atom, as part of the oxime group (C=N-OH), introduces a slight flattening of the ring at that position, influencing the overall conformational landscape.
The 4-methylcyclohexyl ring in an oxime can exist in two primary chair conformations, differing in the orientation of the methyl group. The equilibrium between the axial and equatorial conformers is a critical determinant of the molecule's overall shape and properties.[1] Furthermore, the oxime functional group itself can exhibit E/Z isomerism around the C=N double bond, adding another layer of complexity to the conformational analysis.
Synthesis of 4-Methylcyclohexanone Oxime
The most common and straightforward method for the synthesis of this compound is the condensation reaction of 4-methylcyclohexanone with hydroxylamine.[1]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or Methanol
-
Water
-
Chloroform or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add a solution of 4-methylcyclohexanone in ethanol to the aqueous solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be extracted using an organic solvent like chloroform.
-
The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.
-
Further purification can be achieved by recrystallization.
-
Experimental Conformational Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of cyclohexane derivatives.[1] Key parameters derived from ¹H NMR spectra, such as chemical shifts (δ) and proton-proton coupling constants (³J), provide detailed information about the axial or equatorial orientation of the protons on the ring.
Key Principles:
-
Chemical Shifts: Axial protons are generally more shielded (resonate at a lower ppm) than their equatorial counterparts.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus equation.
-
Axial-axial (³Jaa): Large coupling constants, typically in the range of 10-13 Hz, due to a dihedral angle of approximately 180°.
-
Axial-equatorial (³Jae) and Equatorial-equatorial (³Jee): Smaller coupling constants, typically in the range of 2-5 Hz, due to dihedral angles of around 60°.
-
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals unambiguously.
-
-
Low-Temperature NMR:
-
To slow down the chair-chair interconversion and observe the individual conformers, NMR spectra can be recorded at low temperatures. This allows for the direct measurement of the signals for the axial and equatorial conformers and the determination of their population ratio.
-
Data Presentation: Predicted NMR Data for this compound
Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectrum is an average of the two conformers. The equilibrium heavily favors the conformer with the equatorial methyl group. The following table summarizes the predicted chemical shifts for the major conformer.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=N-OH | 8.0 - 11.0 (broad singlet) | ~160 |
| CH₃ | 0.9 - 1.1 (doublet) | ~22 |
| Ring Protons | 1.5 - 2.6 (complex multiplets) | 25 - 40 |
Computational Conformational Analysis
In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the conformational energetics of molecules.[1] These calculations can predict the relative stabilities of different conformers, transition state energies for their interconversion, and theoretical NMR chemical shifts.
Methodology: DFT Calculations
-
Structure Building: The 3D structures of the axial and equatorial conformers of both E and Z isomers of this compound are built using molecular modeling software.
-
Geometry Optimization: The geometries of all conformers are optimized to find the lowest energy structures using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The Gibbs free energy difference (ΔG) between the conformers can be calculated to predict the equilibrium constant.
-
NMR Prediction: Theoretical NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to validate the computational model.
Data Presentation: Theoretical Conformational Energy
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial-Methyl | 0 (Reference) | > 95 |
| Axial-Methyl | ~1.7 - 2.0 | < 5 |
Note: The energy difference is based on the well-established A-value for a methyl group on a cyclohexane ring. The actual value for the oxime may vary slightly.
Visualizing Conformational Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The conformational analysis of the 4-methylcyclohexyl ring in the corresponding oxime reveals a strong preference for the chair conformation where the methyl group occupies the equatorial position. This preference is driven by the desire to minimize steric strain arising from 1,3-diaxial interactions. A combination of experimental techniques, primarily high-resolution NMR spectroscopy, and computational methods like DFT, provides a comprehensive understanding of the conformational landscape of this important molecular scaffold. This knowledge is crucial for the rational design of molecules with specific three-dimensional structures for applications in drug discovery and materials science.
References
Theoretical and Computational Insights into 4-Methylcyclohexanone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylcyclohexanone oxime, a derivative of cyclohexanone, is a versatile molecule with significant potential in synthetic chemistry and drug discovery. Its structural features, including the presence of a stereogenic center and the oxime functional group, make it an interesting subject for theoretical and computational investigation. This technical guide provides an in-depth analysis of this compound, focusing on its conformational landscape, spectroscopic properties, and potential as a bioactive molecule through molecular docking and quantitative structure-activity relationship (QSAR) studies. Detailed experimental and computational methodologies are presented to facilitate further research and application in drug development.
Introduction
This compound (C₇H₁₃NO) is a solid organic compound that serves as a key intermediate in various chemical syntheses.[1] Its structure, featuring a cyclohexane ring substituted with a methyl group and an oxime functional group, gives rise to conformational isomers and stereoisomers, which significantly influence its reactivity and biological activity. The oxime moiety is a well-established pharmacophore, known for its role in enzyme inhibition and other biological interactions.[2][3] Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this compound is crucial for its application in medicinal chemistry and materials science.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the molecular properties of such compounds at the atomic level.[1] This guide will delve into the theoretical and computational studies of this compound, presenting data on its optimized geometry, vibrational frequencies, and electronic structure. Furthermore, it will explore its potential as a drug candidate by outlining methodologies for molecular docking and QSAR studies.
Molecular Structure and Conformational Analysis
The presence of a methyl group on the cyclohexane ring of this compound leads to the existence of two primary chair conformations: one with the methyl group in an equatorial position and the other in an axial position.
Computational Methodology
Conformational analysis can be performed using molecular mechanics or quantum mechanical methods. A common approach involves a potential energy surface scan by systematically rotating the dihedral angles of the ring and the oxime group. Geometry optimization of the resulting conformers is then carried out using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.[4][5] The relative energies of the conformers are then calculated to determine the most stable structures.
Caption: Workflow for Conformational Analysis.
Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N | 1.29 Å |
| N-O | 1.39 Å | |
| O-H | 0.97 Å | |
| C-C (avg) | 1.54 Å | |
| Bond Angle | C-C-C (avg) | 111.5° |
| C-C=N | 117.0° | |
| C=N-O | 111.0° | |
| N-O-H | 104.0° | |
| Table 1: Calculated Geometrical Parameters for Cyclohexanone Oxime (B3LYP/6-311++G(d,p)). |
Spectroscopic Analysis
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of this compound. Computational methods can aid in the assignment of the observed spectral bands.
Vibrational Spectroscopy
The vibrational frequencies of this compound can be calculated using DFT methods, typically at the same level of theory as the geometry optimization. The calculated frequencies are often scaled to better match the experimental data.[4] The table below shows a comparison of experimental and calculated vibrational frequencies for the parent compound, cyclohexanone oxime.[6]
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| O-H stretch | 3187 | - | 3181 |
| C-H stretch (ring) | 2930 | 2935 | 2940-3000 |
| C=N stretch | 1669 | 1670 | 1664 |
| C-C stretch | 1225 | 1220 | 1210-1230 |
| N-O stretch | 950 | 955 | 945 |
| C-N-O bend | 656 | 660 | 650 |
| Table 2: Experimental and Calculated Vibrational Frequencies of Cyclohexanone Oxime.[6] |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are vital for confirming the structure of this compound. The chemical shifts are influenced by the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[4]
Predicted ¹H NMR Chemical Shifts:
-
-OH: 8.0 - 11.0 ppm (broad singlet)[1]
-
Ring Protons: 1.40 - 2.60 ppm (multiplets)[1]
-
-CH₃: ~1.0 ppm (doublet)
Predicted ¹³C NMR Chemical Shifts:
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-Methylcyclohexanone with hydroxylamine.[1]
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add a solution of 4-Methylcyclohexanone in ethanol to the aqueous solution.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals.
Caption: General Synthesis Protocol.
Potential Applications in Drug Development
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[2] This method is instrumental in identifying potential drug candidates. For this compound, potential targets could include enzymes like acetylcholinesterase, which are relevant in neurodegenerative diseases.[7][8]
General Molecular Docking Protocol (using AutoDock Vina):
-
Prepare the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens.
-
Prepare the Ligand: Generate the 3D structure of this compound and optimize its geometry.
-
Define the Binding Site: Identify the active site of the protein and define a grid box that encompasses this region.
-
Run Docking Simulation: Use AutoDock Vina to perform the docking calculations.
-
Analyze Results: Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Caption: Molecular Docking Protocol.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity.[7] For oxime derivatives, QSAR models have been developed to predict their potency as acetylcholinesterase inhibitors.[1][3][7]
General QSAR Methodology:
-
Data Collection: Compile a dataset of oxime derivatives with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).
-
Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.
-
Model Development: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the biological activity.[7]
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
-
Prediction: Use the validated model to predict the activity of new, untested compounds like this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound. The conformational analysis reveals the preference for the equatorial conformer, and computational spectroscopy offers valuable insights into its structural characterization. While specific experimental data for some properties of the 4-methyl derivative are limited, the data from its parent compound, cyclohexanone oxime, serves as a valuable reference. The outlined methodologies for synthesis, molecular docking, and QSAR provide a solid foundation for researchers to further explore the potential of this compound in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. Future experimental and computational work is encouraged to further refine the data presented and to explore the full potential of this versatile molecule.
References
- 1. Development of a simple QSAR model for reliable evaluation of acetylcholinesterase inhibitor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combined QSAR studies of inhibitor properties of O-phosphorylated oximes toward serine esterases involved in neurotoxicity, drug metabolism and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. QSAR models for the reactivation of sarin inhibited acetylcholinesterase by quaternary pyridinium oximes based on Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmsl.cz [mmsl.cz]
The Pivotal Role of 4-Methylcyclohexanone Oxime as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylcyclohexanone oxime, a versatile carbocyclic oxime, serves as a crucial synthetic intermediate in the preparation of a variety of valuable organic compounds. Its strategic importance lies in its ability to undergo several key transformations, including the Beckmann rearrangement to yield substituted ε-caprolactams, reduction to form 4-methylcyclohexylamines, and oxidation to produce nitro derivatives. These products are significant building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This technical guide provides an in-depth overview of the synthesis of this compound and its primary applications as a synthetic intermediate, complete with experimental protocols, quantitative data, and visual representations of key chemical pathways.
Introduction
The structural features of this compound, specifically the presence of a reactive oxime functional group on a substituted cyclohexane ring, make it a molecule of considerable interest in synthetic organic chemistry. The methyl group at the 4-position introduces chirality and influences the regioselectivity of certain reactions, such as the Beckmann rearrangement, leading to the formation of specific lactam isomers. The oxime moiety itself is a gateway to diverse functionalities, including amines and nitroalkanes. This guide will explore the fundamental reactions of this compound, providing researchers with the necessary information to effectively utilize this intermediate in their synthetic endeavors.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the condensation reaction between 4-methylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to neutralize the liberated acid.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of analogous cyclohexanone oximes.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylcyclohexanone (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.2 eq) and sodium acetate (1.1-1.2 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or hexane, to yield pure this compound as a white crystalline solid.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| Typical Yield | >90% (estimated based on analogous reactions) | |
| Physical Appearance | White crystalline solid | |
| Melting Point | Not widely reported, but analogous oximes have melting points in the range of 35-90°C. |
Key Synthetic Transformations of this compound
This compound is a versatile intermediate that can be readily converted into other valuable compounds. The three primary transformations are the Beckmann rearrangement, reduction, and oxidation.
Caption: Key Reactions of this compound.
Beckmann Rearrangement: Synthesis of Substituted ε-Caprolactams
The Beckmann rearrangement is arguably the most significant reaction of this compound. It involves the acid-catalyzed rearrangement of the oxime to a pair of isomeric lactams: 4-methyl-ε-caprolactam and 6-methyl-ε-caprolactam. The ratio of these products is dependent on the stereochemistry of the starting oxime (E/Z isomers) and the reaction conditions. These substituted caprolactams are valuable monomers for the synthesis of modified nylons and have applications in the development of novel polymers and pharmaceuticals.
This representative protocol is based on established methods for the Beckmann rearrangement of cyclic oximes.
Materials:
-
This compound
-
Concentrated sulfuric acid (or other acidic catalyst such as polyphosphoric acid or a solid acid catalyst)
-
Aqueous ammonia solution
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add this compound to an excess of concentrated sulfuric acid at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-120 °C for a specified time (e.g., 1-3 hours).
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated aqueous ammonia solution.
-
Extract the product mixture with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of 4-methyl-ε-caprolactam and 6-methyl-ε-caprolactam. The isomers can be separated by fractional distillation or chromatography.
| Parameter | Value | Reference |
| Typical Total Yield | 80-95% (highly dependent on catalyst and conditions) | |
| Isomer Ratio | Variable, dependent on the E/Z ratio of the oxime and reaction conditions. | |
| Catalysts | H₂SO₄, PPA, solid acids (e.g., zeolites), cyanuric chloride/ZnCl₂ |
Reduction: Synthesis of 4-Methylcyclohexylamine
The reduction of this compound provides a direct route to 4-methylcyclohexylamine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The reduction can be achieved using various reducing agents, leading to a mixture of cis and trans isomers.
This is a general procedure for the catalytic hydrogenation of oximes.
Materials:
-
This compound
-
Raney Nickel (or other suitable catalyst like PtO₂ or Pd/C)
-
Ethanol or methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel (Parr apparatus), dissolve this compound in ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete, cool the vessel, and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude 4-methylcyclohexylamine.
-
The product can be purified by distillation. The ratio of cis to trans isomers can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
| Parameter | Value | Reference |
| Typical Yield | >90% | |
| Cis/Trans Ratio | Varies with catalyst and conditions. Reduction with sodium in ethanol is reported to give a cis-isomer content of 8-10%. | |
| Reducing Agents | H₂/Raney Ni, H₂/PtO₂, H₂/Pd/C, Na/Ethanol, LiAlH₄ |
Oxidation: Synthesis of 1-Methyl-4-nitrocyclohexane
The oxidation of this compound can lead to the formation of 1-methyl-4-nitrocyclohexane. This transformation is a useful method for introducing a nitro group into the carbocyclic ring.
This protocol is a general method for the oxidation of ketoximes to nitroalkanes using a peroxy acid.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1.1-1.5 eq) in dichloromethane dropwise to the cooled oxime solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous sodium sulfite solution.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude 1-methyl-4-nitrocyclohexane can be purified by column chromatography.
| Parameter | Value | Reference |
| Typical Yield | Moderate to good, depending on the oxidizing agent and conditions. | |
| Oxidizing Agents | m-CPBA, peracetic acid, trifluoroperacetic acid. |
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Its importance stems from its ability to serve as a precursor to a range of valuable compounds, including substituted caprolactams, cyclohexylamines, and nitrocyclohexanes. The synthetic routes and transformations detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this key molecule in their synthetic strategies. The continued exploration of more efficient and stereoselective methods for the synthesis and reaction of this compound will undoubtedly lead to new and innovative applications in materials science and medicinal chemistry.
Methodological & Application
Experimental protocol for the synthesis of 4-Methylcyclohexanone oxime
Introduction
4-Methylcyclohexanone oxime is a key chemical intermediate with significant applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its synthesis via the oximation of 4-methylcyclohexanone is a fundamental reaction in organic chemistry. This document provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The synthesis of this compound is achieved through the condensation reaction of 4-methylcyclohexanone with hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt, which requires a base to liberate the free hydroxylamine for the reaction to proceed. The reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration to form the oxime.[1]
Experimental Protocol
Materials and Equipment:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.144 mol) of hydroxylamine hydrochloride and 15.0 g (0.183 mol) of sodium acetate in 50 mL of distilled water.
-
Addition of Reactant: To this solution, add a solution of 15.0 g (0.134 mol) of 4-methylcyclohexanone in 50 mL of ethanol.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 2 hours.
-
Isolation of Crude Product: After reflux, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the crude product. The precipitate is collected by vacuum filtration using a Büchner funnel and washed with cold distilled water.
-
Purification: The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and finally in an ice bath to yield colorless crystals.
-
Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water (1:1) mixture, and dried in a desiccator over anhydrous calcium chloride.
-
Characterization: The final product is characterized by determining its melting point and analyzing its FT-IR and NMR spectra.
Data Presentation
| Parameter | Value | Reference |
| Reactant Quantities | ||
| 4-Methylcyclohexanone | 15.0 g (0.134 mol) | |
| Hydroxylamine hydrochloride | 10.0 g (0.144 mol) | |
| Sodium acetate | 15.0 g (0.183 mol) | |
| Product Information | ||
| Product Name | This compound | [2] |
| Molecular Formula | C₇H₁₃NO | [2] |
| Molecular Weight | 127.18 g/mol | [2] |
| Theoretical Yield | 17.0 g | |
| Physical Properties | ||
| Appearance | Colorless crystalline solid | |
| Melting Point | 37-39 °C | [1] |
| Spectroscopic Data | ||
| FT-IR (cm⁻¹) | ||
| O-H stretch | 3100-3600 (broad) | [1] |
| C-H stretch | 2850-3000 | [1] |
| C=N stretch | 1620-1680 | [1] |
| ¹H NMR (ppm, predicted) | ||
| -OH | 8.0-11.0 (broad singlet) | [1] |
| -CH₂- (alpha to C=N) | 2.20-2.60 (multiplet) | [1] |
| -CH₂- (ring) | 1.50-2.60 (complex multiplets) | [1] |
| -CH- | Multiplet | [1] |
| -CH₃ | 0.90-1.10 (doublet) | [1] |
| ¹³C NMR (ppm, predicted) | ||
| C=N | ~160 | |
| C-CH₃ | ~30-35 | |
| CH₂ (ring) | ~25-40 | |
| CH₃ | ~20 |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Beckmann rearrangement of 4-Methylcyclohexanone oxime to 4-methyl-ε-caprolactam.
Application Notes: Beckmann Rearrangement of 4-Methylcyclohexanone Oxime
Introduction
The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an N-substituted amide or a lactam from a cyclic oxime.[1] This acid-catalyzed rearrangement is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2] The application of this reaction to substituted cyclic systems, such as this compound, allows for the synthesis of specialty lactams like 4-methyl-ε-caprolactam. This monomer can be used to produce modified polyamides with altered physical properties, such as crystallinity, melting point, and solubility, making it a topic of interest for materials science and drug development professionals.
The rearrangement proceeds via protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group.[3][4] For unsymmetrical ketoximes, this stereospecificity dictates the final product structure. In the case of this compound, the two carbon groups adjacent to the oxime are chemically equivalent, simplifying the outcome to a single lactam product, 4-methyl-ε-caprolactam.
This document provides detailed protocols for the synthesis of 4-methyl-ε-caprolactam, covering both classical and modern catalytic methods, alongside characterization data and process workflows.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for the primary reactant and product is provided below for easy reference.
| Property | This compound | 4-methyl-ε-caprolactam |
| Molecular Formula | C₇H₁₃NO[5] | C₇H₁₃NO[6] |
| Molecular Weight | 127.18 g/mol [5] | 127.18 g/mol [6] |
| CAS Number | 4994-13-2[5] | 3623-05-0[6] |
| IUPAC Name | N-(4-methylcyclohexylidene)hydroxylamine[5] | Hexahydro-4-methyl-2H-azepin-2-one[6] |
| Appearance | Solid (Typical for oximes) | Solid |
| Topological Polar Surface Area | 32.6 Ų[7] | 29.1 Ų |
Reaction Scheme and Mechanism
The overall transformation and the accepted acid-catalyzed mechanism are depicted below.
Figure 1: Overall reaction for the Beckmann rearrangement of this compound.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 5. This compound | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 4994-13-2 | Benchchem [benchchem.com]
Application Notes and Protocols: The Beckmann Rearrangement of Cyclic Oximes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Beckmann rearrangement is a powerful and versatile acid-catalyzed reaction that transforms oximes into N-substituted amides.[1] For cyclic oximes, this rearrangement provides an elegant and efficient method for ring expansion, yielding valuable lactams.[2] These lactams are crucial intermediates in the synthesis of polymers, such as Nylon-6, and serve as key building blocks for a wide range of biologically active compounds and pharmaceuticals.[3][4] This document provides a detailed overview of the mechanism of the Beckmann rearrangement for cyclic oximes, comprehensive experimental protocols for various substrates, and a comparative analysis of different catalytic systems.
Introduction
First described by Ernst Otto Beckmann in 1886, the Beckmann rearrangement has become a cornerstone of modern organic synthesis.[2] The transformation of a cyclic ketoxime to a lactam involves the migration of an alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen.[1] This intramolecular rearrangement is typically promoted by protic acids, Lewis acids, or other activating agents.[2]
The industrial significance of this reaction is highlighted by the multi-billion kilogram annual production of ε-caprolactam from cyclohexanone oxime, the monomer for Nylon 6.[3] In the pharmaceutical industry, the Beckmann rearrangement is employed for the synthesis of various drug scaffolds and intermediates.[4] Understanding the nuances of the reaction mechanism and the factors influencing its efficiency is paramount for its successful application in research and development.
Mechanism of the Beckmann Rearrangement for Cyclic Oximes
The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement of a cyclic oxime involves the following key steps:
-
Activation of the Hydroxyl Group: The hydroxyl group of the oxime is protonated by an acid catalyst, converting it into a good leaving group (water).[5] Alternatively, reagents like tosyl chloride or phosphorus pentachloride can be used to form a sulfonate or phosphate ester, which are also excellent leaving groups.[2]
-
Rearrangement and Formation of a Nitrilium Ion: The group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, with the simultaneous departure of the leaving group. This 1,2-alkyl shift results in the formation of a highly reactive nitrilium ion intermediate.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yield the final lactam product.[5]
A competing reaction, known as the Beckmann fragmentation, can occur if the migrating group can form a stable carbocation. This pathway leads to the formation of a nitrile instead of a lactam.[2] Careful selection of the substrate, catalyst, and reaction conditions is crucial to favor the desired rearrangement pathway.
Caption: General mechanism of the acid-catalyzed Beckmann rearrangement for cyclic oximes.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Beckmann rearrangement. The following table summarizes quantitative data for the rearrangement of various cyclic oximes under different catalytic systems.
| Cyclic Oxime | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Cyclopentanone Oxime | Decationated Y Zeolite | Vapor Phase | 350 | Flow | High Conversion | [6] |
| Cyclopentanone Oxime | p-Toluenesulfonyl chloride / NaOH | Dioxane/Water | 0-5 | 0.5h | ~70-80 | [7] |
| Cyclohexanone Oxime | Oleum (24-35% SO₃) | Neat | 108-118 | - | >98 | [8] |
| Cyclohexanone Oxime | Cyanuric chloride (0.5 mol%) / ZnCl₂ (1 mol%) | Acetonitrile | Reflux | 2h | 99 | [3][9] |
| Cyclohexanone Oxime | Ga(OTf)₃ | Acetonitrile | 40 | 20 min | 92 | [10] |
| Cycloheptanone Oxime | H₂SO₄ | Neat | 120 | 1h | 85 | [General knowledge] |
| Cyclooctanone Oxime | CoCl₂ / Yb(OTf)₃ | Acetonitrile | 80 | 24h | 82 | [11] |
| Cyclododecanone Oxime | Cyanuric chloride / ZnCl₂ | Acetonitrile | Reflux | 1h | 99 | [2] |
Experimental Protocols
The following are detailed experimental protocols for the Beckmann rearrangement of representative cyclic oximes.
Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam using Cyanuric Chloride/ZnCl₂
This protocol is adapted from the work of Furuya, Ishihara, and Yamamoto.[9]
Materials:
-
Cyclohexanone oxime
-
Cyanuric chloride
-
Zinc chloride (anhydrous)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclohexanone oxime (1.00 g, 8.84 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add zinc chloride (0.12 g, 0.88 mmol, 10 mol%).
-
Add cyanuric chloride (0.082 g, 0.44 mmol, 5 mol%) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude ε-caprolactam.
-
The crude product can be purified by recrystallization from petroleum ether or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of ε-caprolactam.
Protocol 2: Beckmann Rearrangement of Cyclopentanone Oxime to δ-Valerolactam using p-Toluenesulfonyl Chloride
This protocol is a representative procedure based on established methods.[7]
Materials:
-
Cyclopentanone oxime
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide
-
Dioxane
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone oxime (1.0 g, 10.1 mmol) in a mixture of dioxane (15 mL) and water (20 mL).
-
Add sodium hydroxide (1.0 g, 25 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add p-toluenesulfonyl chloride (2.1 g, 11.1 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain crude δ-valerolactam.
-
The product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
The lactam moiety is a prevalent structural motif in a variety of pharmaceuticals. The Beckmann rearrangement provides a valuable tool for the synthesis of these key intermediates.
-
Paracetamol Synthesis: An industrial synthesis of paracetamol involves the Beckmann rearrangement of 4-hydroxyacetophenone oxime.[4]
-
Antiviral Agents: The synthesis of precursors for antiviral drugs, such as those for Relenza, can involve lactam intermediates.[12] While not a direct application of the Beckmann rearrangement on a cyclic oxime, the synthesis of N-acetylneuraminic acid (a precursor) highlights the importance of amide-containing structures in antiviral drug design.
-
Central Nervous System (CNS) Agents: Many CNS-active compounds contain lactam rings. The ability to synthesize substituted lactams via the Beckmann rearrangement is of significant interest in the development of new therapeutic agents targeting the CNS.
Safety Precautions
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handling Oleum: Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood, and appropriate acid-resistant gloves and face shield should be worn.
-
Handling Cyanuric Chloride: Cyanuric chloride is a toxic and corrosive solid. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[13][14] It should be handled in a fume hood with appropriate PPE. Avoid generating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
By understanding the mechanism and having access to detailed protocols, researchers can effectively utilize the Beckmann rearrangement of cyclic oximes to synthesize a wide array of valuable lactams for applications in materials science and drug discovery.
References
- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 6. Beckmann rearrangement of cyclopentanone oxime catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyanuric chloride as a mild and active Beckmann rearrangement catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
Catalysts for the Beckmann rearrangement of 4-Methylcyclohexanone oxime (e.g., solid acids, Lewis acids).
Application Notes & Protocols: Catalysts for the Beckmann Rearrangement of 4-Methylcyclohexanone Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Beckmann rearrangement is a cornerstone transformation in organic synthesis, facilitating the conversion of an oxime to an amide.[1] This reaction is of significant industrial importance, most notably in the production of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[2] The rearrangement of substituted cyclic oximes, such as this compound, provides access to valuable substituted lactams, which are key structural motifs in many pharmaceuticals and bioactive molecules. This document provides a detailed overview of various catalytic systems, including solid acids and Lewis acids, for the Beckmann rearrangement of this compound and presents standardized protocols for its execution.
The rearrangement is typically catalyzed by acids which promote the conversion of the hydroxyl group of the oxime into a good leaving group, initiating a[1]-shift of the group anti-periplanar to the leaving group.[3][4] The choice of catalyst is crucial as it influences reaction rates, yields, selectivity, and overall process sustainability.
Catalytic Systems
A variety of catalysts can be employed for the Beckmann rearrangement, ranging from traditional strong Brønsted acids to modern heterogeneous solid acids and Lewis acid systems.
Brønsted Acids (Homogeneous)
Conventional methods for the Beckmann rearrangement employ strong protic acids. These catalysts are effective but often require stoichiometric amounts, leading to corrosive conditions and challenging waste disposal.
-
Sulfuric Acid (H₂SO₄) and Oleum: The most common industrial catalyst for caprolactam production.[1] It is highly efficient but generates significant amounts of ammonium sulfate as a byproduct.[1]
-
Polyphosphoric Acid (PPA): A strong dehydrating acid that effectively promotes the rearrangement.
-
Trifluoroacetic Acid (TFA): Has been shown to be an effective organocatalyst for the rearrangement of cyclohexanone oxime in aprotic solvents, offering a milder alternative to traditional mineral acids.[5][6]
Lewis Acids
Lewis acids activate the oxime by coordinating to the oxygen atom, facilitating the departure of the hydroxyl group. They can be used in catalytic amounts under milder conditions compared to Brønsted acids.
-
Zinc Chloride (ZnCl₂): Often used as a co-catalyst, for instance with cyanuric chloride, to promote the rearrangement catalytically.[1]
-
Cobalt Salt/Lewis Acid Systems: The combined use of a cobalt salt (e.g., cobalt(II) perchlorate) and a Lewis acid (e.g., samarium(III) triflate) has been shown to be highly effective for the rearrangement of cycloalkanone oximes under mild conditions, providing high yields of the corresponding lactams.[7]
-
Other Lewis Acids: Reagents such as Ga(OTf)₃ and HgCl₂ have also been successfully employed as catalysts in acetonitrile.[8]
Solid Acid Catalysts (Heterogeneous)
To address the environmental concerns associated with homogeneous acid catalysts, significant research has focused on developing solid acid catalysts. These catalysts are easily separable, reusable, and generally less corrosive, aligning with the principles of green chemistry.
-
Zeolites (e.g., H-ZSM-5, MCM-22): These microporous aluminosilicates possess strong acid sites and shape-selective properties. Their large external surface area makes them suitable for liquid and vapor-phase Beckmann rearrangements. Both strong acid sites and internal silanols within zeolites can catalyze the reaction.
-
Silica-Supported Catalysts: Molybdenum trioxide on silica gel has been used as an effective solid acid catalyst.
-
Other Solid Acids: Materials like montmorillonite KSF clay and solid metaboric acid have also been investigated as efficient and mild catalysts for this transformation.
Quantitative Data Summary
The following table summarizes the performance of various catalysts for the Beckmann rearrangement. While specific data for this compound is sparse in readily available literature, the data for cyclohexanone oxime serves as an excellent benchmark due to the substrates' structural similarity.
| Catalyst System | Substrate | Solvent | Temp. (°C) | Time | Conversion (%) | Yield (%) | Ref. |
| Brønsted Acids | |||||||
| Trifluoroacetic Acid (TFA) | Cyclohexanone Oxime | Toluene | 85 | - | >99 | 98 | [5] |
| Lewis Acids | |||||||
| Ga(OTf)₃ (10 mol%) | Cyclohexanone Oxime | CH₃CN | 40 | 20 min | 92 | - | [8] |
| HgCl₂ (10 mol%) | Cyclohexanone Oxime | CH₃CN | 80 | 8 h | - | 90 | [8] |
| Co(ClO₄)₂·6H₂O / Sm(OTf)₃ (10 mol% each) | Cyclohexanone Oxime | CH₃CN | 80 | 2 h | - | 80.6 | [7] |
| Solid Acids | |||||||
| Metaboric Acid | Cyclohexanone Oxime | [bmim]BF₄ | 120 | 1 h | 100 | 99 | |
| MCM-22 | Cyclohexanone Oxime | - | 250 | - | >95 | >95 | |
| Other Systems | |||||||
| Cyanuric Chloride / ZnCl₂ | Cyclododecanone Oxime | Toluene/MeNO₂ | 70 | 0.5 h | >99 | 98 | [1] |
| P₂O₅ / [bmim]PF₆ | Cyclohexanone Oxime | [bmim]PF₆ | 75 | 16 h | 100 | 98 | [8] |
Experimental Protocols
The following protocols are adapted from literature procedures for cyclohexanone oxime and are directly applicable to this compound with minor, if any, modifications.
Protocol 1: Homogeneous Rearrangement using Trifluoroacetic Acid (TFA)
This protocol describes an organocatalytic Beckmann rearrangement under relatively mild conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Aprotic solvent (e.g., Toluene, Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene (approx. 0.1 M solution).
-
Add trifluoroacetic acid (1.0 eq) to the solution.
-
Heat the reaction mixture to 85-90 °C with stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude lactam product.
-
Purify the product by column chromatography or recrystallization as needed.
Safety Note: Trifluoroacetic acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Lewis Acid-Catalyzed Rearrangement using a Co(II)/Sm(III) System
This protocol utilizes a co-catalytic system of a cobalt salt and a Lewis acid for a mild and efficient rearrangement.[7]
Materials:
-
This compound
-
Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O, 10 mol%)
-
Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃, 10 mol%)
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Ethyl acetate
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq, 0.5 mmol), Co(ClO₄)₂·6H₂O (0.1 eq, 0.05 mmol), and Sm(OTf)₃ (0.1 eq, 0.05 mmol).
-
Add anhydrous acetonitrile (1.0 mL).
-
Seal the tube and heat the mixture to 80 °C with vigorous stirring for 2-4 hours.[7]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a small amount of water.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel chromatography.
Safety Note: Perchlorate salts can be explosive when heated with organic materials. Handle with caution. Lanthanide triflates are moisture-sensitive.
Visualizations
General Mechanism of Acid-Catalyzed Beckmann Rearrangement
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Experimental Workflow for Liquid-Phase Rearrangement
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. iris.unive.it [iris.unive.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of 4-methylcyclohexylamine by reduction of 4-Methylcyclohexanone oxime.
Application Notes: Synthesis of 4-Methylcyclohexylamine
Introduction
4-Methylcyclohexylamine is a crucial building block in the pharmaceutical and fine chemical industries. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidiabetic drug glimepiride, and other biologically active compounds such as kinase inhibitors and receptor agonists.[1] The synthesis of 4-methylcyclohexylamine is often achieved through the reduction of 4-methylcyclohexanone oxime. This reaction is significant as it introduces a chiral center, resulting in cis and trans stereoisomers. The control of stereochemistry during this reduction is paramount, as different isomers can exhibit varied biological activity and physical properties.
General Reaction Scheme
The fundamental transformation involves the reduction of the C=N double bond of the oxime and the cleavage of the N-O bond to yield the primary amine.
Figure 1: General reaction scheme for the reduction of this compound to 4-methylcyclohexylamine.
Key Reduction Methodologies
Several methods are employed for the reduction of ketoximes to primary amines, each with distinct advantages concerning yield, stereoselectivity, and operational safety.
-
Catalytic Hydrogenation: This is a widely used industrial method. The oxime is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney Nickel, Rhodium, or Ruthenium on a support. The reaction conditions (temperature, pressure, solvent, and catalyst choice) can be tuned to influence the stereochemical outcome, often favoring the formation of the trans isomer.[2] This method is generally high-yielding and scalable but requires specialized high-pressure equipment.
-
Dissolving Metal Reductions: A classic and effective method involves the use of an alkali metal, such as sodium, in an alcohol solvent like ethanol.[3] This method, often referred to as the Bouveault-Blanc reduction, is known to produce a mixture of isomers. While it avoids the need for high-pressure apparatus, the handling of metallic sodium poses significant safety risks, including violent reactions with the protic solvent, which generates explosive hydrogen gas.[3]
-
Metal Hydride Reductions: Strong hydride reagents are highly effective for oxime reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts oximes to amines in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[4][5][6] While effective, LiAlH₄ is expensive, moisture-sensitive, and reacts violently with water, requiring stringent anhydrous conditions and careful quenching procedures. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for oxime reduction unless used with additives or catalysts, such as nano copper on charcoal.[7]
Comparison of Reduction Methods
The selection of a synthetic route depends on the desired stereoisomer, required purity, scalability, and available equipment. The following table summarizes quantitative data from various reported methods for the synthesis of 4-methylcyclohexylamine.
| Method | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Product Purity / Isomer Ratio (trans:cis) | Reference |
| Catalytic Hydrogenation | H₂ / Supported Ruthenium | No Solvent | - | >65% (molar) | Final product after separation: >98% trans | [8] |
| Catalytic Hydrogenation | H₂ / Catalyst | - | - | ~85% | 98.7-99.6% trans | [2] |
| Dissolving Metal | Sodium (Na) | Ethanol | - | High | Typically yields 8-10% cis-isomer | [3] |
| Dissolving Metal | Lithium (Li) | Ethylenediamine / n-propylamine | - | ~70% | 93% optical purity | [9] |
| Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Reflux | Generally High | Varies | [4][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes a general procedure for the reduction of this compound using catalytic hydrogenation, a method favored for its efficiency and high stereoselectivity towards the trans isomer.
Materials:
-
This compound (1.0 eq)
-
5% Ruthenium on Carbon (Ru/C) catalyst (5-10 wt%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Celatom® or filter aid
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a high-pressure autoclave, add this compound and the Ru/C catalyst.
-
Add a suitable solvent, such as methanol or ethanol, to dissolve the oxime.
-
Seal the autoclave securely.
-
Purge the system multiple times with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-20 bar).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 80-120°C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the system again with an inert gas.
-
Open the vessel and filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by distillation under reduced pressure to yield pure 4-methylcyclohexylamine. The ratio of cis and trans isomers can be determined by Gas Chromatography (GC) analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the resulting chemical transformation.
Caption: Experimental workflow for the synthesis of 4-methylcyclohexylamine.
Caption: Stereochemical outcome of the reduction reaction.
References
- 1. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]
- 2. 4-Methylcyclohexylamine (6321-23-9) for sale [vulcanchem.com]
- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Poly(4-methylcaprolactam) via Ring-Opening Polymerization of 4-Methylcyclohexanone Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel polymers with tailored properties is a cornerstone of materials science and biomedical research. Polyamides, a class of polymers characterized by amide linkages, are renowned for their excellent mechanical strength, thermal stability, and chemical resistance. Nylon 6 is a commercially significant polyamide produced via the ring-opening polymerization of ε-caprolactam. By introducing functional groups onto the caprolactam ring, the properties of the resulting polyamide can be fine-tuned for specialized applications, including drug delivery systems, medical implants, and advanced textiles.
This document provides detailed application notes and protocols for the synthesis of a substituted polyamide, poly(4-methylcaprolactam), using 4-methylcyclohexanone oxime as the starting precursor. The core of this process involves the Beckmann rearrangement of this compound to produce 4-methyl-ε-caprolactam, which subsequently undergoes ring-opening polymerization.
Principle
The overall synthetic strategy is a two-step process:
-
Beckmann Rearrangement: this compound is converted into its corresponding lactam, 4-methyl-ε-caprolactam. This acid-catalyzed rearrangement is a classic and efficient method for transforming oximes into amides or lactams.[1] A variety of acidic catalysts can be employed, ranging from strong protic acids like sulfuric acid to solid acid catalysts for greener and more facile processing.[2][3]
-
Ring-Opening Polymerization (ROP): The synthesized 4-methyl-ε-caprolactam monomer undergoes ring-opening polymerization to form the final polymer, poly(4-methylcaprolactam). This polymerization can be initiated by anionic, cationic, or hydrolytic methods, allowing for control over the molecular weight and properties of the resulting polymer.
Experimental Protocols
Part 1: Synthesis of 4-Methyl-ε-caprolactam via Beckmann Rearrangement
This protocol is adapted from general procedures for the Beckmann rearrangement of cyclic oximes.[4][5]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₇H₁₃NO | 127.18 | Starting material. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst. Handle with extreme care. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For crystallization. |
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 10.0 g (78.6 mmol) of this compound in 50 mL of dichloromethane.
-
Slowly add 20 mL of concentrated sulfuric acid to the stirred solution via a dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude 4-methyl-ε-caprolactam.
-
The crude product can be purified by recrystallization from diethyl ether to yield a white solid.
Expected Outcome:
The Beckmann rearrangement of this compound is expected to yield 4-methyl-ε-caprolactam with a high conversion rate. The yield will vary depending on the reaction conditions and purification efficiency.
Part 2: Ring-Opening Polymerization of 4-Methyl-ε-caprolactam
This protocol is a general procedure for the anionic ring-opening polymerization of lactams.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Notes |
| 4-Methyl-ε-caprolactam | C₇H₁₃NO | 127.18 | Monomer. Must be dry. |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Initiator. Handle with care. |
| N-Acetyl-4-methyl-ε-caprolactam | C₉H₁₅NO₂ | 169.22 | Activator (can be synthesized from the monomer and acetic anhydride). |
| Toluene | C₇H₈ | 92.14 | Anhydrous solvent. |
| Methanol | CH₃OH | 32.04 | For precipitation. |
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Syringes for transfer of reagents
-
Standard glassware for filtration and drying
Procedure:
-
In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 10.0 g (78.6 mmol) of purified 4-methyl-ε-caprolactam and 20 mL of anhydrous toluene.
-
Heat the mixture to 80 °C to dissolve the monomer completely.
-
Carefully add 0.038 g (1.57 mmol, 2 mol%) of sodium hydride to the solution. Hydrogen gas will evolve.
-
Stir the mixture at 110 °C for 30 minutes to form the sodium salt of the lactam.
-
Add 0.27 g (1.57 mmol, 2 mol%) of N-acetyl-4-methyl-ε-caprolactam as an activator.
-
Increase the temperature to 150 °C and continue the polymerization for 4-6 hours. The viscosity of the solution will increase significantly.
-
Cool the reaction mixture to room temperature and dissolve the polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly pouring the solution into an excess of cold methanol.
-
Filter the precipitated poly(4-methylcaprolactam) and wash with methanol.
-
Dry the polymer in a vacuum oven at 50 °C to a constant weight.
Characterization:
The resulting polymer can be characterized by various techniques to determine its molecular weight, structure, and thermal properties.
| Technique | Parameter | Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Mn and Mw will depend on monomer to initiator ratio and reaction time. PDI is expected to be in the range of 1.5-2.5. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure | ¹H and ¹³C NMR spectra will confirm the polyamide structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Characteristic amide I (C=O stretch) and amide II (N-H bend) bands will be present. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm) | The methyl group is expected to lower the melting point compared to Nylon 6. |
Visualizations
Caption: Workflow for the synthesis of poly(4-methylcaprolactam).
Caption: Mechanism of the Beckmann rearrangement for this compound.
References
- 1. Beckmann Rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of 4-Methylcyclohexanone Oxime Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the one-pot synthesis of 4-methylcyclohexanone oxime and its derivatives. These compounds serve as versatile building blocks in medicinal chemistry and drug discovery, exhibiting a range of biological activities.
This compound is a valuable synthetic intermediate, notably utilized as a precursor in the synthesis of various pharmacologically active compounds.[1] The oxime functional group is a key feature in many molecules explored for their therapeutic potential, including anticancer, anti-inflammatory, and antiparasitic agents.[1] Derivatives of cyclohexanone have shown promise in the development of new treatments for diseases like trypanosomiasis and leishmaniasis.[1] Furthermore, the oxime moiety is prevalent in compounds designed as kinase inhibitors, a major target class in cancer therapy.[2]
Data Presentation
The following tables summarize quantitative data for different one-pot synthesis methods of cyclohexanone oxime, which can be adapted for this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Comparison of One-Pot Synthesis Methods for Cyclohexanone Oxime
| Method | Catalyst | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Oximation | None | Cyclohexanone, Hydroxylamine Hydrochloride, Sodium Acetate | Water/Ethanol | 40-80 | 15-60 min | ~95 | Adapted from[3] |
| Ammoximation | Titanosilicate (TS-1) | Cyclohexanone, Ammonia, Hydrogen Peroxide | t-butanol | 80 | - | >98 | [1] |
| Electrochemical Synthesis | Zn-Cu alloy | Cyclohexanone, Nitrate | Aqueous solution | Ambient | - | 97 | [1] |
| Reductive Oximation | Palladium and Gold Nanoparticles on Carbon | Nitrobenzene | - | 60 | - | 97 | [4] |
| Oxidation-Oximation | 3%Ni/HTS | Cyclohexane, Ammonium Acetate, H2O2 | Acetic acid/Acetonitrile | 110 | 4 h | 50.7 (selectivity) | [5][6] |
Table 2: Predicted and Experimental Spectroscopic Data for Cyclohexanone Oximes
| Compound | Method | Data |
| This compound | ¹H NMR (Predicted) | Cyclohexane ring protons: 1.50-2.60 ppm (complex multiplets), Protons α to C=N (C2, C6): 2.20-2.60 ppm, Methyl group (C4): 0.90-1.10 ppm (doublet), Oxime OH: 8.0-11.0 ppm (broad singlet) |
| Cyclohexanone Oxime | ¹H NMR (Experimental, CDCl₃) | 1.7–1.9 ppm (m, 4H), 2.48 ppm (t, J = 6.5 Hz, 2H), 2.76 ppm (t, J = 6.5 Hz, 2H), 3.35 ppm (br. s, 2H) |
| Cyclohexanone Oxime | ¹³C NMR (Experimental, DMSO-d₆) | 164.14 (C=N), 30.54 (CH₂), 27.10 (CH₂), 25.22 (CH₂), 24.57 (CH₂) |
| Cyclohexanone Oxime | IR (KBr pellet) | ~3200 cm⁻¹ (O-H stretch, broad), ~1665 cm⁻¹ (C=N stretch), ~930 cm⁻¹ (N-O stretch) |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (Conventional Method)
This protocol describes a classic and reliable one-pot method for the synthesis of this compound from 4-methylcyclohexanone and hydroxylamine hydrochloride.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of warm water.
-
To this solution, add a solution of 4-methylcyclohexanone (1.0 eq) in ethanol.
-
Attach a reflux condenser and heat the mixture with stirring in a water bath at 60-70°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the oxime.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or petroleum ether) to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopy: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data are summarized in Table 2.
Mandatory Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: General PI3K/Akt signaling pathway often targeted by oxime kinase inhibitors.
Applications in Drug Development
Derivatives of this compound are of significant interest to drug development professionals due to their potential to modulate various biological pathways. The oxime functional group can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
Kinase Inhibition
A prominent application of oxime derivatives is in the development of kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Oxime-containing compounds have been shown to inhibit a variety of kinases, such as PI3K, JNK, and Src.[2] The nitrogen and oxygen atoms of the oxime group can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to their inhibitory activity.
The representative signaling pathway diagram above illustrates the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Oxime-based inhibitors can block the activity of PI3K, thereby preventing the downstream activation of Akt and mTOR, leading to decreased cell proliferation and induction of apoptosis.
Antiparasitic and Antimicrobial Activity
Research has demonstrated the potential of cyclohexanone oxime derivatives as antiparasitic agents.[1] Specific derivatives have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1] The oxime functional group is also a known pharmacophore in various antimicrobial agents, and its incorporation into different molecular scaffolds can enhance antibacterial and antifungal properties.[1]
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized this compound derivatives against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized oxime derivatives (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized oxime derivatives in DMSO.
-
In a 384-well microplate, add the kinase, substrate, and the oxime derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence, fluorescence, etc.) on a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the oxime derivative.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This data will allow for the identification of potent kinase inhibitors from the synthesized library of this compound derivatives, guiding further drug development efforts.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpgweb.com [arpgweb.com]
- 4. One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Greener Synthetic Routes for the Production of 4-Methylcyclohexanone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for greener and more sustainable synthetic methodologies for the production of 4-methylcyclohexanone oxime, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional methods often involve hazardous reagents and generate significant waste, prompting the development of more environmentally benign alternatives. The following sections detail several greener approaches, including catalytic ammoximation, electrochemical synthesis, and catalytic oxidation of the corresponding amine, offering significant advantages in terms of waste reduction, energy efficiency, and safety.
Conventional Synthesis: A Baseline for Comparison
The traditional synthesis of this compound involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction.[1] While effective, this method generates a stoichiometric amount of inorganic salt waste, contributing to a high E-factor (mass of waste per mass of product).[1]
Reaction: 4-Methylcyclohexanone + NH₂OH·HCl + CH₃COONa → this compound + NaCl + CH₃COOH + H₂O
This conventional route serves as a baseline to evaluate the environmental benefits of the greener alternatives detailed below.
Greener Synthetic Route 1: Catalytic Ammoximation
Ammoximation is a highly efficient and green method for the synthesis of oximes. This process involves the reaction of a ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst, most notably Titanium Silicalite-1 (TS-1). The primary advantage of this route is that water is the only byproduct, leading to a significantly lower E-factor compared to the conventional method.[1] While much of the research has focused on cyclohexanone, the methodology is directly applicable to 4-methylcyclohexanone.
Signaling Pathway: Catalytic Ammoximation
Caption: Catalytic cycle of ammoximation.
Experimental Protocol: Ammoximation of 4-Methylcyclohexanone
Materials:
-
4-Methylcyclohexanone
-
Aqueous ammonia (25-28 wt%)
-
Hydrogen peroxide (30 wt%)
-
TS-1 catalyst
-
Tert-butanol (solvent)
-
Glass reactor equipped with a stirrer, condenser, and temperature control
Procedure:
-
Charge the glass reactor with 4-methylcyclohexanone, tert-butanol, and the TS-1 catalyst.
-
Begin stirring the mixture and heat to the desired reaction temperature (e.g., 80°C).
-
Add the aqueous ammonia to the reactor.
-
Slowly feed the hydrogen peroxide solution into the reactor over a period of 1-2 hours using a syringe pump to control the addition rate.
-
After the complete addition of hydrogen peroxide, continue stirring the reaction mixture for an additional 1-2 hours until the reaction is complete (monitored by GC or TLC).
-
After cooling to room temperature, the catalyst is filtered off and can be washed, dried, and reused.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.
Quantitative Data Summary
| Catalyst | Reactant Ratio (Ketone:NH₃:H₂O₂) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| TS-1 | 1:2.5:1.1 | 65 | 1.5 | >99 | >99 | >99 | Adapted from[2] |
| Au-Pd/TS-1 | 1:2: - | 80 | 3 | 80 | 82 | 66 | Adapted from[2][3] |
Greener Synthetic Route 2: One-Pot Electrochemical Synthesis
Electrochemical methods offer a sustainable pathway for oxime synthesis by avoiding bulk chemical oxidants and reductants. A notable green approach is the one-pot electrosynthesis of the oxime from 4-methylcyclohexanone and a nitrate source. In this process, the hydroxylamine intermediate is generated in-situ via the electrochemical reduction of nitrate at the cathode. This intermediate then readily reacts with the ketone present in the electrolyte to form the oxime.
Experimental Workflow: Electrochemical Synthesis
Caption: Workflow for electrochemical oxime synthesis.
Experimental Protocol: Electrochemical Synthesis of this compound
Materials:
-
4-Methylcyclohexanone
-
Sodium nitrate (NaNO₃)
-
Sodium sulfate (Na₂SO₄, supporting electrolyte)
-
Zn-Cu alloy catalyst on a conductive substrate (e.g., carbon paper) as the cathode
-
Platinum foil or graphite rod as the anode
-
H-type electrochemical cell with a proton exchange membrane (e.g., Nafion)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the catholyte by dissolving sodium nitrate, sodium sulfate, and 4-methylcyclohexanone in deionized water.
-
Prepare the anolyte by dissolving sodium sulfate in deionized water.
-
Assemble the H-type electrochemical cell with the Zn-Cu alloy cathode in the cathodic chamber and the anode in the anodic chamber, separated by the membrane.
-
Fill the respective chambers with the prepared catholyte and anolyte.
-
Connect the electrodes to the potentiostat/galvanostat and apply a constant current density (e.g., 100 mA/cm²).
-
Carry out the electrolysis at room temperature with stirring for a specified duration.
-
After electrolysis, the catholyte is collected, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the this compound.
Quantitative Data Summary
| Cathode Material | Nitrogen Source | Current Density (mA/cm²) | Temperature | Yield (%) | Faradaic Efficiency (%) | Reference |
| Zn₉₃Cu₇ alloy | Aqueous Nitrate | 100 | Ambient | 97 | 27 | Adapted from[4][5] |
| Cu-S catalyst | Nitrite | - | Ambient | 92 | - | Adapted from[1] |
Greener Synthetic Route 3: Catalytic Oxidation of 4-Methylcyclohexylamine
Another sustainable approach is the direct catalytic oxidation of the corresponding amine, 4-methylcyclohexylamine, to the oxime using molecular oxygen as the ultimate oxidant. This method can be highly selective and avoids the use of hazardous oxidizing agents. Modified catalysts, such as glucose-modified titanium dioxide (TiO₂), have shown enhanced performance under solvent-free conditions.[1]
Logical Relationship: Catalytic Oxidation
Caption: Catalytic oxidation of amine to oxime.
Experimental Protocol: Catalytic Oxidation of 4-Methylcyclohexylamine
Materials:
-
4-Methylcyclohexylamine
-
Glucose-modified TiO₂ catalyst
-
Pressurized reactor (autoclave) with a magnetic stirrer and gas inlet
-
Oxygen gas
Procedure:
-
Add the 4-methylcyclohexylamine and the glucose-modified TiO₂ catalyst to the autoclave.
-
Seal the autoclave and purge it with oxygen gas several times to remove air.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 90°C) with vigorous stirring.
-
Maintain the reaction for a set period (e.g., 5 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess oxygen.
-
The reaction mixture is filtered to recover the catalyst.
-
The liquid product is then purified, for instance, by vacuum distillation, to isolate the this compound.
Quantitative Data Summary
| Catalyst | Oxidant | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 0.1C-TiO₂ | O₂ | 90 | 1.0 | 5 | 59.8 | 88.6 | Adapted from[1] |
| Pure TiO₂ | O₂ | 90 | 1.0 | 5 | 45.2 | 82.1 | Adapted from[1] |
Conclusion
The greener synthetic routes presented here for the production of this compound offer significant environmental and safety advantages over the conventional method. Catalytic ammoximation stands out for its high atom economy, producing only water as a byproduct. Electrochemical synthesis provides a novel approach using electricity to drive the reaction under mild conditions, while catalytic oxidation of the corresponding amine offers a solvent-free alternative. The choice of the optimal route will depend on factors such as available infrastructure, catalyst cost and stability, and desired production scale. These protocols and data provide a solid foundation for researchers and professionals to adopt more sustainable practices in the synthesis of this important chemical intermediate.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. hydro-oxy.com [hydro-oxy.com]
- 3. Cyclohexanone ammoximation via in situ H 2 O 2 production using TS-1 supported catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02689A [pubs.rsc.org]
- 4. Cyclohexanone ammoximation via in situ H2O2 production using TS-1 supported catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of 4-Methylcyclohexanone Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylcyclohexanone oxime is a valuable chemical intermediate, notably serving as a precursor in the synthesis of 4-methylcyclohexylamine and in mechanistic studies of the Beckmann rearrangement.[1] Traditional synthesis routes, such as the condensation of 4-methylcyclohexanone with hydroxylamine hydrochloride, are effective but generate significant inorganic salt waste, contributing to a high environmental factor (E-factor).[1] Electrochemical synthesis presents a greener, more sustainable alternative, operating under mild conditions and potentially utilizing waste streams like nitrates.[1][2][3][4] This document provides detailed protocols for the electrochemical synthesis of this compound, adapted from highly successful methods developed for cyclohexanone oxime.
Principle of Electrochemical Synthesis
The electrochemical approach involves the in-situ generation of a hydroxylamine intermediate from a nitrogen source like nitrate or nitrite at the cathode. This reactive intermediate then readily condenses with 4-methylcyclohexanone present in the electrolyte to form the desired oxime. This one-pot synthesis avoids the separate, often hazardous, production and handling of concentrated hydroxylamine.[2][3]
Comparative Analysis of Synthesis Methods
The following table compares the conventional synthesis method with the proposed electrochemical alternatives, highlighting the advantages of the latter in terms of waste reduction.
| Parameter | Conventional Oximation | Electrochemical Synthesis (from Nitrate/Nitrite) |
| Reactants | 4-Methylcyclohexanone, Hydroxylamine hydrochloride, Base (e.g., Sodium acetate)[1] | 4-Methylcyclohexanone, Nitrate/Nitrite source (e.g., NaNO₃, NaNO₂)[1][2] |
| Byproducts | Sodium chloride, Acetic acid, Water[1] | Primarily water, potentially small amounts of other nitrogen reduction products |
| Estimated E-Factor | ≈ 0.93 (excluding solvent)[1] | Significantly lower, approaching zero |
| E-factor is the mass ratio of waste to desired product. |
Experimental Protocols
The following protocols are adapted from established methods for the electrosynthesis of cyclohexanone oxime and are expected to be highly effective for this compound with potential minor optimization.
Protocol 1: Electrosynthesis from Nitrate using a Zn-Cu Alloy Catalyst
This protocol is based on the high-yield synthesis of cyclohexanone oxime from aqueous nitrate.[2][3][4]
1. Materials and Equipment:
- Electrochemical Cell: Divided or undivided H-type cell with an anion exchange membrane (if divided).
- Working Electrode (Cathode): Zn-Cu alloy catalyst on a conductive substrate (e.g., carbon paper). A Zn₉₃Cu₇ composition has shown high efficiency.[3]
- Counter Electrode (Anode): Platinum foil or graphite rod.
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
- Potentiostat/Galvanostat.
- Reactants: 4-Methylcyclohexanone, Sodium nitrate (NaNO₃), supporting electrolyte (e.g., 0.1 M K₂SO₄), high-purity water.
- Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for product quantification.
2. Procedure:
- Catalyst Preparation: Prepare the Zn-Cu alloy catalyst as described in the literature, for instance, by electrodeposition or sputtering.
- Electrolyte Preparation: Prepare an aqueous solution containing 0.1 M NaNO₃, a supporting electrolyte, and a specific concentration of 4-methylcyclohexanone (e.g., 50 mM). The optimal concentration may need to be determined experimentally.
- Electrochemical Setup: Assemble the electrochemical cell with the prepared electrodes and electrolyte. Ensure the working electrode is fully immersed.
- Electrolysis: Conduct the electrolysis at a constant current density (e.g., 100 mA/cm²) or a constant potential under ambient temperature and pressure.[3] The reaction progress should be monitored over time.
- Product Analysis and Purification: Periodically sample the electrolyte and analyze the concentration of this compound using HPLC or GC. After the reaction, the product can be extracted using an organic solvent (e.g., ethyl acetate) and purified by standard techniques like column chromatography or recrystallization.
Protocol 2: Electrosynthesis from Nitrite using a Cu-S Catalyst
This protocol is adapted from a method demonstrating high yield and selectivity for cyclohexanone oxime from nitrite.[1]
1. Materials and Equipment:
- Same as Protocol 1, with the working electrode being a Cu-S catalyst.
2. Procedure:
- Catalyst Preparation: Synthesize the Cu-S catalyst as per relevant literature procedures.
- Electrolyte Preparation: Prepare an aqueous solution containing a nitrite source (e.g., 0.1 M NaNO₂), a supporting electrolyte, and 4-methylcyclohexanone.
- Electrochemical Setup and Electrolysis: Assemble the cell and perform the electrolysis under ambient conditions.
- Product Analysis and Purification: Follow the same procedure as in Protocol 1 for product monitoring, extraction, and purification.
Quantitative Data Summary
The following table summarizes representative quantitative data from the electrochemical synthesis of cyclohexanone oxime, which serves as a benchmark for the synthesis of this compound.
| Catalyst | Nitrogen Source | Current Density (mA/cm²) | Yield (%) | Faradaic Efficiency (%) | Selectivity (%) | Reference |
| Zn₉₃Cu₇ | Nitrate | 100 | 97 | 27 | - | [3][4] |
| Cu-S | Nitrite | - | 92 | - | 99 | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the electrochemical synthesis of this compound.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the one-pot electrochemical synthesis of the oxime.
References
Application Notes and Protocols: 4-Methylcyclohexanone Oxime in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-methylcyclohexanone oxime as a versatile intermediate in the synthesis of pharmaceutical agents. The focus is on its application in the synthesis of the antidiabetic drug Glimepiride and the anticancer agent Semustine.
Introduction
This compound is a key synthetic intermediate derived from 4-methylcyclohexanone. Its chemical structure, featuring a reactive oxime functional group on a substituted cyclohexane ring, allows for its conversion into crucial building blocks for active pharmaceutical ingredients (APIs). The two primary transformations of this compound in pharmaceutical synthesis are its reduction to 4-methylcyclohexylamine and its Beckmann rearrangement to a substituted ε-caprolactam. These transformations open pathways to diverse molecular scaffolds for drug development.
Key Pharmaceutical Applications
Synthesis of Glimepiride (Antidiabetic Agent)
The reduction of this compound yields trans-4-methylcyclohexylamine, a critical intermediate in the synthesis of Glimepiride.[1][2] Glimepiride is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus by stimulating the release of insulin from pancreatic β-cells.
Synthesis of Semustine (Anticancer Agent)
trans-4-Methylcyclohexylamine, obtained from the reduction of this compound, is also a precursor to the anticancer agent Semustine (MeCCNU).[3][4] Semustine is a nitrosourea compound that acts as an alkylating agent, cross-linking DNA and thereby exerting a cytotoxic effect on tumor cells.[5]
Synthesis of Substituted Lactams (Potential Pharmaceutical Scaffolds)
The Beckmann rearrangement of this compound yields 5-methyl-azepan-2-one, a substituted ε-caprolactam. While numerous substituted caprolactams are explored in medicinal chemistry for their potential biological activities, a specific marketed pharmaceutical derived directly from 5-methyl-azepan-2-one is not prominently documented in the reviewed literature. However, this lactam serves as a valuable scaffold for the synthesis of novel bioactive compounds.
Experimental Protocols and Data
Reduction of this compound to 4-Methylcyclohexylamine Hydrochloride
This protocol describes the catalytic hydrogenation of this compound to produce 4-methylcyclohexylamine, which is then converted to its hydrochloride salt.
Experimental Protocol:
-
Hydrogenation:
-
In a suitable hydrogenation reactor, dissolve 1.5 kg of crude this compound in 8.33 L of methanol.
-
Add 0.15 kg of Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to 4-5 kg/cm ².
-
Heat the mixture to 50-55 °C with stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the mixture and carefully filter to remove the Raney nickel catalyst.
-
Concentrate the filtrate by distilling off the methanol completely under reduced pressure to obtain a crude oil of 4-methylcyclohexylamine.
-
-
Salt Formation:
-
Cool the crude 4-methylcyclohexylamine oil to 15-20 °C.
-
Slowly add methanolic hydrochloric acid (12-13%) to the cooled oil with stirring.
-
4-Methylcyclohexylamine hydrochloride will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold methanol, and dry under vacuum.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 1.5 kg crude this compound | [1] |
| Solvent | 8.33 L Methanol | [1] |
| Catalyst | 0.15 kg Raney nickel | [1] |
| Hydrogen Pressure | 4-5 kg/cm ² | [1] |
| Reaction Temperature | 50-55 °C | [1] |
| Product | 4-Methylcyclohexylamine hydrochloride | [1] |
| Yield | 1.5 kg (crude, 85%) | [1] |
| Isomer Content | ~50% trans isomer | [1] |
Note: Further purification is required to isolate the pure trans isomer necessary for the synthesis of Glimepiride and Semustine.
Synthesis of Glimepiride from trans-4-Methylcyclohexylamine
This protocol outlines a key step in the synthesis of Glimepiride, which involves the reaction of trans-4-methylcyclohexylamine with a sulfonyl carbamate intermediate.
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine 70.0 g of ethyl [4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl carbamate and 840 ml of toluene.
-
Add 41.0 g of trans-4-methylcyclohexylamine pivalate.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 15 °C.
-
Filter the solid precipitate and wash with cold toluene.
-
The crude product can be further purified by boiling in toluene (820 ml) for three hours, followed by cooling and filtration to yield pure Glimepiride.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material 1 | 70.0 g ethyl [4-(2-{[(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]amino}ethyl)phenyl]sulfonyl carbamate | |
| Starting Material 2 | 41.0 g trans-4-methylcyclohexylamine pivalate | |
| Solvent | 840 ml Toluene | |
| Reaction Condition | Reflux for 4 hours | |
| Crude Product Yield | 74.5 g (92%) | |
| Purity (HPLC) | 98.5% |
Synthesis of Semustine (MeCCNU) from trans-4-Methylcyclohexylamine (Representative Protocol)
This representative protocol is based on the general synthesis of nitrosoureas.
Experimental Protocol:
-
Urea Formation:
-
React trans-4-methylcyclohexylamine with 2-chloroethyl isocyanate in a suitable aprotic solvent (e.g., dichloromethane) to form N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)urea.
-
-
Nitrosation:
-
Dissolve the resulting urea in an acidic medium, such as formic acid or aqueous hydrochloric acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a specified time to allow for the formation of the N-nitroso group.
-
-
Workup and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain Semustine.
-
Quantitative Data Summary:
Beckmann Rearrangement of this compound (General Protocol)
This is a general protocol for the acid-catalyzed Beckmann rearrangement of a substituted cyclohexanone oxime.
Experimental Protocol:
-
Reaction Setup:
-
In a flask equipped with a stirrer and a thermometer, place the this compound.
-
Carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while cooling the flask in an ice bath to control the initial exothermic reaction.
-
-
Reaction:
-
After the initial exotherm subsides, heat the mixture to a temperature typically ranging from 80°C to 130°C.
-
Maintain the temperature and stir for a period of time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., ammonia or sodium hydroxide solution).
-
Extract the product, 5-methyl-azepan-2-one, with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Purify the resulting lactam by distillation or chromatography.
-
Quantitative Data Summary:
Specific, reproducible yields for the Beckmann rearrangement of this compound are not consistently reported in the literature. The yield is highly dependent on the reaction conditions, including the choice of acid catalyst, temperature, and reaction time.
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound.
Glimepiride Mechanism of Action
Caption: Signaling pathway for Glimepiride's action.
Experimental Workflow: Reduction and Glimepiride Synthesis
Caption: Workflow for Glimepiride synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Laboratory Scale-up of 4-Methylcyclohexanone Oxime Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed protocols and application notes for the laboratory-scale synthesis and scale-up of 4-Methylcyclohexanone oxime. The primary method detailed is the conventional oximation of 4-Methylcyclohexanone using hydroxylamine hydrochloride, a robust and high-yielding approach.[1] This compound serves as a versatile synthetic intermediate, notably as a precursor for amines like 4-methylcyclohexylamine and in mechanistic studies such as the Beckmann rearrangement.[1] This guide covers reaction setup, execution, product isolation, purification, and key considerations for scaling the synthesis from milligram to multi-gram quantities.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the condensation of 4-Methylcyclohexanone with hydroxylamine.[2] The reaction proceeds via a nucleophilic addition of the hydroxylamine to the ketone's carbonyl group, followed by a dehydration step to form the C=N double bond of the oxime.[1][3] In laboratory practice, hydroxylamine is typically generated in situ from its more stable salt, hydroxylamine hydrochloride, by the addition of a mild base such as sodium acetate.[1][4]
Scheme 1: Synthesis of this compound
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound, adapted for a representative scale.
Materials and Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Analytical balance
Reagents:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous or trihydrate)
-
Ethanol (or Methanol)[1]
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water.[4]
-
Reaction Setup: To the aqueous solution from Step 1, add a solution of 4-Methylcyclohexanone dissolved in ethanol.[1][4] The use of an alcohol solvent helps to solubilize the ketone, making the reaction in the aqueous medium feasible.[4]
-
Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously. Gently heat the reaction mixture to reflux (approximately 60-80°C) for 1-3 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction temperature for ketoxime formation is generally between 30 to 150°C.[6]
-
Cooling and Initial Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, this compound, is poorly soluble in water and may precipitate as colorless crystals.[2][3]
-
Work-up and Extraction:
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If the product remains in solution or as an oil, transfer the mixture to a separatory funnel.
-
Add diethyl ether to extract the product. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
-
Final Purification (Optional): If necessary, the crude oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane).
Data Presentation
Table 1: Reagent Stoichiometry for a 50 g Scale-up Synthesis
| Reagent | Mol. Weight ( g/mol ) | Molar Ratio | Moles (mol) | Mass (g) | Volume (mL) |
| 4-Methylcyclohexanone | 112.17[1] | 1.0 | 0.446 | 50.0 | ~54.3 |
| Hydroxylamine Hydrochloride | 69.49[1] | 1.1 - 1.5 | 0.491 | 34.1 | - |
| Sodium Acetate (anhydrous) | 82.03[1] | 1.1 - 1.5 | 0.491 | 40.3 | - |
| Ethanol (Solvent) | 46.07 | - | - | - | 200 - 300 |
| Water (Solvent) | 18.02 | - | - | - | 150 - 250 |
Table 2: Key Reaction Parameters and Expected Outcomes
| Parameter | Value / Range | Notes |
| Reaction Temperature | 60 - 80 °C | Higher temperatures can lead to decomposition of hydroxylamine or the product.[6] |
| Reaction Time | 1 - 3 hours | Monitor by TLC for consumption of starting material. |
| pH | Neutral to slightly basic (pH > 6) | The reaction rate is pH-dependent.[5][6] Sodium acetate acts as a buffer to neutralize the liberated HCl.[1] |
| Solvent System | Ethanol/Water or Methanol/Water[1] | Alkanols are commonly used to ensure solubility of the ketone.[1] |
| Expected Yield | 85 - 95% | Yields are typically high for this condensation reaction.[8] |
| Product Appearance | Colorless crystals or thick liquid[2] | The product is a white solid at room temperature.[9] |
| By-products | Sodium chloride, Acetic acid, Water[1] | These are largely removed during the aqueous work-up. |
Scale-Up Considerations and Visualized Workflow
Scaling up the synthesis of this compound from a laboratory to a pilot scale requires careful consideration of several factors:
-
Heat Management: The oximation reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to maintain temperature control and prevent side reactions or decomposition.[1] The use of a jacketed reactor with controlled heating/cooling is recommended.
-
Mixing: Efficient stirring is crucial to ensure homogeneity between the organic ketone phase and the aqueous hydroxylamine phase. Inadequate mixing can lead to lower yields and longer reaction times.
-
Reagent Addition: For larger batches, controlled, portion-wise, or dropwise addition of reagents may be necessary to manage the reaction exotherm.
-
Waste Disposal: The conventional method generates a significant amount of inorganic salt waste (sodium chloride).[1] Proper disposal procedures must be in place, especially for large quantities.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. arpgweb.com [arpgweb.com]
- 6. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 9. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction Kinetics of 4-Methylcyclohexanone Oxime Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanone oxime is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its formation kinetics is paramount for process optimization, ensuring high yields, purity, and cost-effectiveness. These application notes provide a detailed overview of the reaction kinetics, experimental protocols for its study, and expected kinetic parameters based on analogous systems.
The formation of an oxime from a ketone, such as 4-methylcyclohexanone, and hydroxylamine is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate.[1][2] The overall reaction rate is influenced by several factors, including temperature, pH, and the concentration of reactants.
Reaction Mechanism
The formation of this compound follows a well-established mechanism for oxime formation from ketones.[3][4] The reaction proceeds in a weakly acidic medium and is analogous to the formation of imines.[3]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methylcyclohexanone. This leads to the formation of a tetrahedral intermediate, a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.
-
Deprotonation: A base in the reaction mixture removes a proton from the nitrogen atom, yielding the final this compound product.
The rate-determining step of this reaction is typically the acid-catalyzed dehydration of the carbinolamine intermediate, particularly in the pH range of approximately 4 to 13.
Factors Influencing Reaction Kinetics
Temperature
As with most chemical reactions, the rate of this compound formation increases with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate. Studies on the analogous cyclohexanone oximation have been conducted at temperatures ranging from 353 K to 358 K.
pH
The pH of the reaction medium plays a crucial role in the kinetics of oxime formation. The reaction is generally fastest in weakly acidic conditions (typically around pH 4.5). This is because the dehydration of the carbinolamine intermediate is acid-catalyzed. However, at very low pH (below 3), the hydroxylamine nucleophile becomes protonated and non-nucleophilic, which slows down the initial addition step. At neutral or basic pH, the dehydration step is slower. The apparent kinetic constant for cyclohexanone oximation has been shown to slightly increase with an increase in pH within the 3 to 5.5 range.
Reactant Concentration
The rate of the reaction is dependent on the concentrations of both 4-methylcyclohexanone and hydroxylamine. The reaction order with respect to each reactant can be determined experimentally through kinetic studies. For the similar reaction of cyclohexanone with hydroxylammonium sulfate, the rate expression was found to be first order with respect to cyclohexanone and 0.5 order with respect to hydroxylammonium sulfate.[3][5]
Quantitative Data Summary
| Parameter | Expected Value/Behavior for this compound Formation | Notes |
| Reaction Order | ||
| With respect to 4-Methylcyclohexanone | ~1 | Based on analogy with cyclohexanone oximation.[3][5] |
| With respect to Hydroxylamine | ~0.5 - 1 | Dependent on the specific form of hydroxylamine used (e.g., hydroxylammonium salt).[3][5] |
| Effect of Temperature | Rate increases with increasing temperature. | Follows the Arrhenius equation. |
| Effect of pH | Optimal rate in weakly acidic conditions (~pH 4.5). | Rate decreases at very low and neutral/high pH. |
| Activation Energy (Ea) | Likely in the range of 40-80 kJ/mol. | This is a typical range for similar organic reactions. |
| Rate Constant (k) | Dependent on temperature, pH, and solvent. | Would need to be determined experimentally. |
Experimental Protocols
This section details a general protocol for studying the reaction kinetics of this compound formation in a batch reactor.
Materials and Equipment
-
4-Methylcyclohexanone (reactant)
-
Hydroxylamine hydrochloride or hydroxylammonium sulfate (reactant)
-
Buffer solutions (e.g., acetate buffer for pH control)
-
Suitable solvent (e.g., ethanol/water mixture)
-
Isothermal batch reactor with temperature control and stirring
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, GC-MS, or HPLC)
-
Standard laboratory glassware and safety equipment
Experimental Procedure
-
Reactor Setup:
-
Set up the isothermal batch reactor and ensure the temperature control system is functioning correctly to maintain the desired reaction temperature (e.g., 353 K).
-
Calibrate the analytical instrument that will be used to monitor the reaction.
-
-
Reactant Preparation:
-
Prepare a stock solution of 4-methylcyclohexanone in the chosen solvent.
-
Prepare a stock solution of the hydroxylamine salt in the buffer solution of the desired pH.
-
-
Reaction Initiation:
-
Add the 4-methylcyclohexanone solution to the reactor and allow it to reach thermal equilibrium with stirring.
-
Initiate the reaction by adding the pre-heated hydroxylamine solution to the reactor. Start the timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop any further conversion. This can be done by rapid cooling or by adding a quenching agent.
-
Analyze the concentration of 4-methylcyclohexanone or this compound in the quenched aliquots using the chosen analytical method.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
From the concentration-time data, determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and observing the effect on the initial rate, determine the order of the reaction with respect to each reactant.
-
Calculate the rate constant (k) at the given temperature.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
Caption: Reaction mechanism of this compound formation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylcyclohexanone Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylcyclohexanone oxime. Our aim is to help you optimize your reaction yields and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most traditional and widely used method is the direct condensation of 4-Methylcyclohexanone with a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl).[1] This reaction is a nucleophilic addition to the carbonyl group of the ketone, followed by dehydration to form the oxime. A base, such as sodium acetate, is required to neutralize the hydrochloric acid liberated during the reaction, which shifts the equilibrium towards the formation of the free hydroxylamine nucleophile.[1]
Q2: What are the typical reactants and by-products of the conventional synthesis?
A2: The key reactants are 4-Methylcyclohexanone, hydroxylamine hydrochloride, and a base like sodium acetate. The primary by-products of this method are sodium chloride and acetic acid.[1]
Q3: Are there greener alternatives to the conventional synthesis method?
A3: Yes, several greener alternatives are being explored to minimize waste and use of harsh reagents. These include:
-
Ammoximation: This industrial process, primarily used for cyclohexanone oxime, involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (e.g., TS-1). This method is advantageous as it produces only water as a by-product.[1]
-
Electrochemical Synthesis: Recent research has demonstrated the electrochemical synthesis of cyclohexanone oxime from cyclohexanone and a nitrogen source like nitrite or nitrate.[1] These methods can achieve high yields under ambient conditions with low-cost catalysts.[1]
Q4: What is the role of the solvent in the oximation reaction?
A4: The choice of solvent is critical as it influences reactant solubility, reaction rate, and the ease of product isolation.[1] Alcohols such as ethanol and methanol are commonly used. For industrial processes, toluene is also a solvent of choice for similar cyclic oximes.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields are a common issue in oxime synthesis. The following troubleshooting steps can help identify and resolve the root cause.
Potential Cause & Troubleshooting Steps:
-
Suboptimal pH: The rate of oxime formation is highly pH-dependent.
-
Troubleshooting: The reaction is typically favored under mildly acidic to neutral conditions. When using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine. Ensure the stoichiometric amount of a suitable base (e.g., sodium acetate, sodium hydroxide) is used. Monitor the pH of the reaction mixture and adjust if necessary.
-
-
Inappropriate Reaction Temperature: Temperature affects the reaction kinetics.
-
Troubleshooting: Classical oximation reactions are often performed at elevated temperatures (e.g., reflux).[2] However, excessively high temperatures can promote side reactions. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Incorrect Molar Ratios of Reactants: The stoichiometry of 4-Methylcyclohexanone to hydroxylamine is crucial.
-
Troubleshooting: Ensure that a slight excess of hydroxylamine is used to drive the reaction to completion. However, a large excess can complicate the purification process.
-
-
Inefficient Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between reactants.
-
Troubleshooting: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture.
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of the desired oxime.
-
Troubleshooting: Side reactions can be minimized by optimizing reaction conditions such as temperature and reactant concentrations. Purification methods like recrystallization can help remove impurities.
-
Issue 2: Presence of Impurities in the Final Product
The final product may contain unreacted starting materials or side products.
Potential Cause & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction using TLC to ensure all the 4-Methylcyclohexanone has been consumed before work-up. If necessary, extend the reaction time or slightly increase the temperature.
-
-
Ineffective Purification: The purification method may not be adequate to remove all impurities.
-
Troubleshooting: this compound is a solid and can be purified by recrystallization from a suitable solvent like petroleum ether.[3] Washing the crude product with cold water can also help remove water-soluble impurities.[3] For solutions of the oxime, washing with water or an aqueous base solution, or passing through an ion-exchange resin can be effective.[4]
-
Quantitative Data on Synthesis Methods
The following table summarizes yield data for analogous cyclohexanone oxime synthesis using different methods, which can provide insights for optimizing this compound synthesis.
| Method | Catalyst/Conditions | Yield | Reference |
| Conventional Oximation | Hydroxylamine hydrochloride, Sodium acetate | High-yielding (near-quantitative assumed for E-factor calculation) | [1] |
| Electrochemical Synthesis | Zn-Cu alloy catalyst, aqueous nitrate | 97% | [1][5] |
| Electrochemical Synthesis | Cu-S catalyst, nitrite | 92% | [1] |
| Ammoximation | TS-1 catalyst, Ammonia, Hydrogen Peroxide | High selectivity (>95%) | [6] |
Experimental Protocols
Conventional Synthesis of this compound
This protocol is adapted from established methods for cyclohexanone oxime synthesis.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Petroleum ether (for recrystallization)
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add Ketone: To this solution, add 4-Methylcyclohexanone.
-
Add Solvent: Add ethanol as a co-solvent to ensure homogeneity.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to precipitate the this compound.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure this compound.
-
Drying: Dry the purified crystals in a desiccator.
Visualizations
Caption: Experimental workflow for the conventional synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Caption: Reaction pathway for the formation of this compound.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. arpgweb.com [arpgweb.com]
- 3. prepchem.com [prepchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hydro-oxy.com [hydro-oxy.com]
Common side reactions in the synthesis of 4-Methylcyclohexanone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the condensation reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride (NH₂OH·HCl).[1] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and often in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt.[1]
Q2: Why is a base, such as sodium acetate or sodium hydroxide, often used in this reaction?
A2: Hydroxylamine is commonly supplied as its hydrochloride salt (NH₂OH·HCl). The active nucleophile in the oximation reaction is the free hydroxylamine (NH₂OH). A base is required to neutralize the HCl, thereby liberating the free hydroxylamine which can then react with the carbonyl group of 4-methylcyclohexanone.[1][2]
Q3: What are the expected E/Z isomers of this compound?
A3: The carbon-nitrogen double bond in this compound gives rise to geometric isomerism, resulting in the formation of E and Z isomers. These isomers differ in the spatial orientation of the hydroxyl (-OH) group relative to the substituents on the cyclohexane ring. The ratio of these isomers can be influenced by factors such as the reaction conditions and the catalyst used.
Q4: Can the this compound product revert to the starting ketone?
A4: Yes, the formation of the oxime is a reversible reaction. Under certain conditions, particularly in the presence of acid and excess water, the oxime can undergo hydrolysis to regenerate 4-methylcyclohexanone and hydroxylamine.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Incorrect pH: The reaction rate is pH-dependent. 3. Poor Reagent Quality: Decomposition of hydroxylamine hydrochloride. 4. Poor Solubility: The ketone may not be fully dissolved in the chosen solvent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature (e.g., to 40-60 °C). 2. Ensure the presence of a suitable base (e.g., sodium acetate) to neutralize the HCl and free the hydroxylamine. The optimal pH is crucial for the reaction. 3. Use fresh, high-quality hydroxylamine hydrochloride. Store it in a cool, dry place. 4. Ensure that 4-methylcyclohexanone is completely dissolved in the solvent before and during the reaction. |
| Presence of an Amide/Lactam Impurity | Beckmann Rearrangement: The oxime product may have undergone an acid-catalyzed Beckmann rearrangement to form the corresponding lactam (a substituted caprolactam).[3] This is more likely to occur under strongly acidic conditions or at elevated temperatures. | 1. Control Acidity: Avoid strongly acidic conditions during the reaction and workup. Use a mild base like sodium acetate to neutralize the HCl. 2. Moderate Temperature: Avoid excessive heating, as this can promote the rearrangement. 3. Purification: If the lactam has formed, it can often be separated from the oxime by column chromatography or recrystallization. |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Unreacted starting material or solvent residues can lower the melting point and prevent solidification. 2. Isomeric Mixture: The product may be a mixture of E/Z isomers which can sometimes result in a lower melting point or an oily consistency. | 1. Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available. Cooling the solution in an ice bath may also promote crystallization. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The oxime may have some solubility in the aqueous phase, leading to losses during extraction. 2. Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult. | 1. Saturate the Aqueous Phase: Before extraction, saturate the aqueous layer with a salt, such as sodium chloride (brine), to decrease the solubility of the organic product. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Quantitative Data on Side Reactions (Illustrative)
While specific quantitative data for the side reactions in the synthesis of this compound is not extensively published, the following table provides an illustrative summary of potential impurity levels based on analogous reactions and qualitative observations. Actual values will vary depending on the specific experimental conditions.
| Side Product / Impurity | Typical Formation Conditions | Illustrative Yield Range (%) | Analytical Detection Method |
| Unreacted 4-Methylcyclohexanone | Incomplete reaction (insufficient time, temperature, or reagent) | 1 - 10 | GC-MS, HPLC, NMR |
| 5-Methyl-azepan-2-one (Lactam) | Acidic conditions, elevated temperatures (Beckmann Rearrangement) | 0 - 5 | GC-MS, HPLC, NMR |
| E/Z Isomers of the Oxime | Standard reaction conditions | Ratio varies | HPLC, NMR, GC |
| Hydrolysis Product (4-Methylcyclohexanone) | Acidic workup with excess water | 0 - 2 | GC-MS, HPLC, NMR |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of cyclohexanone oxime and is expected to yield good results for the 4-methyl derivative.[4]
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of deionized water.
-
To this solution, add a solution of 4-methylcyclohexanone (1.0 equivalent) dissolved in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture or hexanes).
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-Methylcyclohexanone Oxime by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methylcyclohexanone oxime via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Physical Properties and Solubility
A summary of the physical and chemical properties of this compound is provided below. Successful recrystallization depends on the differential solubility of the compound in a chosen solvent at varying temperatures.
| Property | Value |
| Molecular Formula | C₇H₁₃NO[1][2] |
| Molecular Weight | 127.18 g/mol [1][2] |
| CAS Number | 4994-13-2[1][2] |
| Melting Point | 37-39 °C |
| Appearance | White to off-white crystalline solid |
| Solubility (Qualitative) | |
| Water : Sparingly soluble | |
| Ethanol : Soluble | |
| Methanol : Soluble[2] | |
| Petroleum Ether : Soluble when hot | |
| Toluene : Soluble[2] | |
| Acetone : Moderately soluble | |
| Hexane : Soluble | |
| Benzene : Soluble |
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My crude this compound appears oily and won't solidify. What should I do?
A1: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Given the low melting point of this compound (37-39 °C), this is a common issue.
-
Solution 1: Lower the temperature. Ensure the solution is cooled slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Solution 2: Use a lower-boiling point solvent. Consider using a solvent with a boiling point below the melting point of the oxime, such as petroleum ether or a hexane/ethyl acetate mixture.
-
Solution 3: Increase the solvent volume. The oil may have a high concentration of impurities. Add more solvent to dissolve the oil, then cool slowly.
-
Solution 4: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the oil or add a seed crystal of pure this compound.
Q2: After cooling the solution, no crystals have formed. What is the problem?
A2: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated without nucleation sites.
-
Solution 1: Reduce the solvent volume. The solution may not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 2: Induce crystallization.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution. This provides a template for crystal growth.
-
-
Solution 3: Cool to a lower temperature. If using a refrigerator, try moving the flask to an ice bath or a freezer for a short period.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process.
-
Issue 1: Using too much solvent. An excessive amount of solvent will retain a significant portion of the product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Issue 2: Premature crystallization. The product may have crystallized on the filter paper or in the funnel during hot filtration.
-
Solution: Preheat the filtration apparatus (funnel and filter flask) with hot solvent before filtering the hot solution.
-
-
Issue 3: Incomplete precipitation.
-
Solution: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can increase the yield.
-
Q4: What are the likely impurities in my crude this compound, and how can recrystallization remove them?
A4: Common impurities from the synthesis of this compound include:
-
Unreacted 4-methylcyclohexanone
-
Unreacted hydroxylamine hydrochloride
-
Inorganic salts (e.g., sodium chloride)[2]
-
By-products from side reactions
Recrystallization is effective at removing these impurities because they have different solubility profiles than the desired oxime. When the hot, saturated solution cools, the much less soluble this compound crystallizes out, while the more soluble impurities remain in the mother liquor. Inorganic salts are generally insoluble in organic solvents and can be removed by hot filtration.
Q5: What is a good starting solvent for the recrystallization of this compound?
A5: Based on its polarity and low melting point, a non-polar or moderately polar solvent with a relatively low boiling point is a good starting point.
-
Recommended starting solvents:
-
Petroleum ether (or hexanes): This is a good first choice due to its non-polar nature and low boiling point.
-
Ethanol/Water mixture: this compound is soluble in ethanol and less so in water. A mixed solvent system can be effective. Dissolve the crude product in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method with petroleum ether.
Materials:
-
Crude this compound
-
Petroleum ether (boiling range 40-60 °C or 60-80 °C)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of petroleum ether and gently heat the mixture on a hot plate in a fume hood. Add more petroleum ether in small portions until the solid just dissolves. Safety Note: Petroleum ether is highly flammable. Do not use an open flame.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot petroleum ether. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Characterization: Determine the melting point of the dried crystals and compare it to the literature value (37-39 °C). A sharp melting point close to the literature value is an indication of purity.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
A troubleshooting workflow for the recrystallization of this compound.
References
Identifying and removing impurities from 4-Methylcyclohexanone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-Methylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Based on the conventional synthesis route, which involves the reaction of 4-Methylcyclohexanone with hydroxylamine, several potential impurities can be present. These include:
-
Unreacted Starting Materials: Residual 4-Methylcyclohexanone.
-
Isomeric Impurities: The presence of both E and Z isomers of the oxime.
-
By-products of Synthesis: Inorganic salts (e.g., sodium chloride) and acids (e.g., acetic acid) if a salt of hydroxylamine and a base are used.[1]
-
Residual Solvents: Trace amounts of solvents used during the reaction and work-up, such as ethanol, methanol, or toluene.[1]
-
Degradation Products: Products arising from hydrolysis or rearrangement of the oxime, especially if exposed to harsh conditions like high temperatures or strong acids.[2] This can include the formation of nitriles under certain analytical conditions like GC-MS.[3]
Q2: Which analytical methods are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful and versatile technique for the separation and quantification of non-volatile compounds like oximes.[2]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is suitable for analyzing volatile and thermally stable impurities, such as residual solvents and the starting ketone.[2] However, caution is advised as oximes can degrade at high temperatures in the GC inlet, potentially forming nitriles.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns.[1][4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that does not require a reference standard for each impurity. It provides structural information about the impurities present.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" - product separates as an oil instead of crystals | The melting point of the impure solid is lower than the solution's temperature. The solution is cooling too quickly. The solute concentration is too high. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.[5] |
| No crystal formation upon cooling | Too much solvent was used, preventing supersaturation. The cooling rate is too rapid. A high concentration of impurities is inhibiting crystallization. | Reheat the solution and evaporate a portion of the solvent. Allow the solution to cool to room temperature slowly before placing it in an ice bath. If impurities are high, consider an alternative purification method like column chromatography first.[5][6] |
| Low yield of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. | Use the minimum amount of boiling solvent necessary for dissolution. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[5] |
| Colored impurities remain after recrystallization | The chosen solvent is not effective at rejecting the colored impurity. The impurity is adsorbed onto the crystals. | Perform a second recrystallization. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a stable emulsion | Vigorous shaking of the separatory funnel. The presence of surfactant-like impurities. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Allow the separatory funnel to stand undisturbed for a longer period.[7][8] |
| Poor separation of layers | The densities of the two solvents are too similar. The interface between the layers is not visible. | Add a small amount of a different, immiscible solvent to alter the density of one of the phases. If the interface is obscured, shining a light through the funnel or adding a small amount of a colored indicator to one phase can help.[9] |
| Loss of product | Incomplete extraction due to insufficient partitioning. The product is partially soluble in the aqueous phase. | Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a single-solvent recrystallization.
-
Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., petroleum ether, hexane/ethyl acetate mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears, indicating crystal nucleation, allow the flask to stand undisturbed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is suitable for removing water-soluble impurities from a solution of this compound in an organic solvent.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., toluene, diethyl ether, or ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Base Wash (Optional): To remove acidic impurities, wash the organic layer with a dilute aqueous solution of a weak base, such as 0.1 N sodium hydroxide.[10] Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for this compound. The values are representative and may vary depending on the initial purity and specific experimental conditions.
| Purification Method | Initial Purity (by HPLC, %) | Purity after 1st Pass (by HPLC, %) | Purity after 2nd Pass (by HPLC, %) | Typical Yield (%) |
| Recrystallization | 95.2 | 99.1 | 99.8 | 75-85 |
| Liquid-Liquid Extraction | 95.2 | 97.5 | - | >95 |
| Column Chromatography | 95.2 | 99.5 | - | 60-80 |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common issues during the purification of this compound.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing Reaction Conditions for the Beckmann Rearrangement of 4-Methylcyclohexanone Oxime: A Technical Support Guide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Beckmann rearrangement of 4-methylcyclohexanone oxime.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Beckmann rearrangement of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my desired lactam product, 4-methyl-ε-caprolactam, consistently low?
A1: Low yields can stem from several factors. Here are some common culprits and troubleshooting steps:
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Incomplete Conversion: The reaction may not be going to completion.
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Solution: Increase the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition.[1] Consider a more potent catalytic system. Stronger acids like concentrated sulfuric acid or oleum are often effective but can be harsh.[2][3] Milder alternatives include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or various solid acid catalysts.[2]
-
-
Sub-optimal Catalyst: The chosen catalyst may not be efficient for this specific substrate.
-
Solution: Screen a variety of acid catalysts, ranging from strong Brønsted acids to Lewis acids. For instance, a combination of a cobalt salt and a Lewis acid has been shown to be effective for the rearrangement of cycloalkanone oximes under mild conditions.[4]
-
-
Presence of Water: Moisture can lead to the hydrolysis of the oxime starting material or key intermediates, reducing the yield of the desired lactam.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
A2: The primary side reaction in the Beckmann rearrangement is fragmentation, which competes with the desired rearrangement pathway.
-
Beckmann Fragmentation: This side reaction leads to the formation of nitriles. It is more likely to occur if the migrating group can form a stable carbocation.
-
Solution: To favor the rearrangement, carefully select the reaction conditions. Lower temperatures and less acidic catalysts can sometimes suppress fragmentation.[2]
-
-
Substrate or Product Decomposition: At elevated temperatures, both the starting oxime and the resulting lactam can decompose, leading to a complex mixture of byproducts.[1]
-
Solution: Monitor the reaction temperature closely and avoid excessive heating. Use the lowest effective temperature to achieve a reasonable reaction rate.
-
Q3: The reaction is not proceeding at all. What could be the issue?
A3: A complete lack of reaction can be frustrating. Here are a few things to check:
-
Catalyst Inactivity: The acid catalyst may be deactivated or of poor quality.
-
Solution: Use a fresh batch of catalyst. If using a solid acid catalyst, ensure it has been properly activated according to the supplier's instructions.
-
-
Incorrect Reagent Stoichiometry: An insufficient amount of the activating reagent (e.g., acid or acylating agent) will result in an incomplete reaction.
-
Solution: Double-check the molar ratios of your reactants and catalysts.
-
-
Inappropriate Solvent: The choice of solvent plays a crucial role in the reaction's success.
-
Solution: Polar aprotic solvents are often effective as they can help to stabilize the charged intermediates formed during the rearrangement. Consider screening solvents like acetonitrile, toluene, or 1,2-dichloroethane.
-
Q4: How does the methyl group on the cyclohexanone ring affect the reaction?
A4: The methyl group in the 4-position of the cyclohexanone oxime introduces asymmetry, which can lead to the formation of two possible regioisomeric lactams: 4-methyl-ε-caprolactam and 6-methyl-ε-caprolactam. The regioselectivity of the Beckmann rearrangement is determined by which group anti-periplanar to the oxime's hydroxyl group migrates.
-
Stereochemistry of the Oxime: The E/Z configuration of the oxime will dictate which carbon migrates. It is possible for the oxime to isomerize under acidic conditions, potentially leading to a mixture of products.[2]
-
Migratory Aptitude: In cases where a mixture of oxime isomers is present or isomerization occurs, the inherent migratory aptitude of the adjacent carbon atoms can influence the product ratio. Generally, more substituted carbons have a higher migratory aptitude. However, the stereospecific nature of the reaction (anti-migration) is the dominant factor.
Experimental Protocols & Data
Due to the limited availability of specific quantitative data for the Beckmann rearrangement of this compound in the public domain, the following protocols are based on established procedures for the closely related cyclohexanone oxime. These should serve as a strong starting point for optimization.
General Protocol for Oxime Formation:
A general procedure for the synthesis of the starting material, this compound, involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Table 1: Example Reaction Conditions for Beckmann Rearrangement of Cyclohexanone Oxime (Adaptable for this compound)
| Catalyst System | Solvent | Temperature (°C) | Time | Yield of ε-Caprolactam (%) | Reference |
| Concentrated H₂SO₄ | Neat | 100-120 | 15-30 min | >95 | [3] |
| PCl₅ | Diethyl Ether | 0 to RT | 1-2 h | High | [2] |
| SOCl₂ | THF | 0 to RT | 1-3 h | Good | [2] |
| Trifluoroacetic Acid | Acetonitrile | 80 | 1 h | ~95 | N/A |
| Ionic Liquid/PCl₅ | Neat | 80 | 2 h | High | N/A |
| Cobalt Salt/Lewis Acid | 1,2-Dichloroethane | 80 | 24 h | Good | [4] |
Note: Yields are highly dependent on the specific reaction conditions and substrate. The data for cyclohexanone oxime is provided as a benchmark.
Detailed Experimental Protocol (Example using Thionyl Chloride):
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous THF to the stirred oxime solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactam product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Reaction Pathway and Potential Side Products
Caption: Reaction pathway of the Beckmann rearrangement of this compound.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing the Beckmann rearrangement conditions.
References
Byproducts formed during the Beckmann rearrangement of 4-Methylcyclohexanone oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Beckmann rearrangement of 4-methylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the Beckmann rearrangement of this compound?
The Beckmann rearrangement of this compound is expected to yield two isomeric lactams: 4-methyl-azepan-2-one and 6-methyl-azepan-2-one. The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group.[1][2][3] Due to the presence of the methyl group, two stereoisomers of the oxime (E and Z) can exist, leading to the formation of the two different lactam products.
Q2: What are the common byproducts observed in the Beckmann rearrangement of this compound?
Common byproducts are similar to those found in the rearrangement of cyclohexanone oxime and can include:
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Unreacted this compound: Incomplete reaction can leave starting material in the product mixture.
-
4-Methylcyclohexanone: Hydrolysis of the oxime can regenerate the corresponding ketone.
-
Unsaturated Methylcyclohexenones: Formation of α,β-unsaturated ketones can occur through side reactions.[4]
-
Octahydrophenazine Derivatives: Dimerization and condensation reactions can lead to the formation of complex heterocyclic compounds like substituted octahydrophenazines, which have been identified as significant impurities in caprolactam production.[5]
-
Nitriles: Beckmann fragmentation, a competing reaction, can lead to the formation of nitriles. This is more likely if the migrating group can form a stable carbocation.[2]
Q3: How does the methyl group on the cyclohexanone ring influence the reaction and byproduct formation?
The methyl group can influence the reaction in several ways:
-
Regioselectivity: The position of the methyl group can influence the migratory aptitude of the adjacent carbon atoms, potentially affecting the ratio of the two isomeric lactam products.
-
Steric Hindrance: The methyl group might sterically hinder the approach of the catalyst or solvent molecules, potentially affecting the reaction rate.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the stability of intermediates in side reactions, such as the formation of unsaturated byproducts.
Q4: What analytical techniques are suitable for identifying and quantifying the products and byproducts?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including the lactam isomers and various byproducts.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the lactam products and for identifying impurities.[7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the characteristic functional groups of the lactams (amide C=O and N-H stretching) and can help in monitoring the disappearance of the oxime (O-H stretching).[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the quantification of the lactam products and non-volatile byproducts.[13][14][15]
Troubleshooting Guides
Issue 1: Low yield of the desired methyl-caprolactam products.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously, as higher temperatures can promote side reactions. - Ensure efficient stirring to improve mass transfer. |
| Suboptimal Catalyst Concentration | - Optimize the molar ratio of the acid catalyst (e.g., sulfuric acid, oleum) to the oxime.[2] |
| Presence of Water | - Use anhydrous solvents and reagents. Water can hydrolyze the intermediate nitrilium ion back to the ketone. |
| Beckmann Fragmentation | - If nitrile byproducts are significant, consider using a less acidic catalyst or milder reaction conditions to disfavor fragmentation.[2] |
Issue 2: High levels of unreacted 4-methylcyclohexanone in the product mixture.
| Possible Cause | Suggested Solution |
| Hydrolysis of the Oxime | - Minimize the amount of water in the reaction mixture. - Ensure the work-up procedure is not overly acidic or performed at elevated temperatures. |
| Inefficient Oximation | - If the starting material is 4-methylcyclohexanone, ensure the oximation step has gone to completion before initiating the rearrangement. |
Issue 3: Formation of significant amounts of colored impurities.
| Possible Cause | Suggested Solution |
| Condensation Reactions | - Lower the reaction temperature. - Reduce the concentration of the starting oxime to minimize intermolecular reactions. - Ensure rapid and efficient mixing to avoid localized high concentrations of reactants. |
| Oxidation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants or products. |
Data Presentation
Table 1: Representative Byproduct Profile under Different Reaction Conditions
Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental parameters.
| Catalyst | Temperature (°C) | 4-Methyl-azepan-2-one (%) | 6-Methyl-azepan-2-one (%) | 4-Methylcyclohexanone (%) | Unsaturated Ketones (%) | Other Byproducts (%) |
| H₂SO₄ | 80 | 45 | 35 | 10 | 5 | 5 |
| H₂SO₄ | 100 | 40 | 30 | 8 | 12 | 10 |
| Oleum | 60 | 50 | 40 | 5 | 3 | 2 |
| Oleum | 80 | 45 | 35 | 4 | 8 | 8 |
Experimental Protocols
Representative Protocol for the Beckmann Rearrangement of this compound using Sulfuric Acid
Safety Precautions: This reaction involves the use of concentrated sulfuric acid, which is highly corrosive and toxic.[16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[18][19] Have an appropriate quenching agent and spill kit readily available.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the Beckmann rearrangement of this compound.
Caption: Troubleshooting workflow for low yield in the Beckmann rearrangement.
References
- 1. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylcaprolactam(2556-73-2) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. sulphuric-acid.com [sulphuric-acid.com]
- 17. peac.aristatek.com [peac.aristatek.com]
- 18. eastharbourgroup.com [eastharbourgroup.com]
- 19. saferack.com [saferack.com]
How to prevent the formation of unwanted isomers of 4-Methylcyclohexanone oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of unwanted isomers of 4-Methylcyclohexanone oxime.
Troubleshooting Unwanted Isomer Formation
Issue: My synthesis of this compound is producing a mixture of E/Z isomers.
This is a common challenge in oxime synthesis. The formation of a mixture of geometric isomers arises from the C=N double bond.[1] Controlling the isomeric ratio is often critical, especially if the oxime is an intermediate for a subsequent stereospecific reaction like the Beckmann rearrangement.[2]
| Potential Cause | Recommended Solution |
| Thermodynamic Equilibration | The reaction conditions (e.g., prolonged reaction time, elevated temperature, or acidic/basic environment) may be allowing the isomers to equilibrate, leading to a mixture. Most standard synthesis methods yield the thermodynamically stable E-isomer or a mixture of E and Z isomers.[1] Consider quenching the reaction promptly once the starting material is consumed. |
| Reaction Conditions Not Optimized for Stereoselectivity | The choice of solvent, temperature, and pH can significantly influence the kinetic vs. thermodynamic product ratio. Experiment with different solvent systems (e.g., ethanol, methanol) and a range of temperatures to identify conditions that favor the formation of the desired isomer.[1] Maintaining a specific pH with a suitable buffer can also be critical. |
| Post-Synthesis Isomerization | The work-up and purification conditions might be causing the isomerization of a single, kinetically favored product. Avoid harsh acidic or basic conditions during extraction and chromatography.[1] |
| Inherent Lack of Stereoselectivity in the Chosen Method | The standard condensation reaction may not be inherently stereoselective for your desired isomer. If a specific isomer is required, exploring alternative synthetic routes or purification methods is advisable. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in controlling the formation of a single isomer of this compound?
A1: The most critical factor is achieving kinetic control over the reaction. This involves carefully optimizing reaction parameters such as temperature, reaction time, and pH to favor the formation of one isomer over the other before thermodynamic equilibration can occur. For subsequent reactions like the Beckmann rearrangement, the geometry of the C=N bond in the starting oxime is the determining factor for the product outcome, as the anti-periplanar group is the one that migrates.[2]
Q2: I have already synthesized a mixture of isomers. How can I separate them?
A2: If you have a mixture of isomers, chromatographic techniques are typically employed for separation. Column chromatography using silica gel with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) can be effective. The polarity difference between the E and Z isomers, although potentially small, can be exploited for separation. Recrystallization from a suitable solvent might also be a viable method if one isomer is significantly less soluble.
Q3: Can I intentionally isomerize the unwanted isomer to the desired one?
A3: Yes, in some cases, isomerization is possible. For instance, visible-light photocatalysis has been explored as a method to isomerize the more stable E-oxime to the Z-oxime.[1] This, however, requires specific equipment and a photocatalyst. Acid catalysis can also facilitate the interconversion between E and Z isomers, although this will likely lead to an equilibrium mixture.[1]
Q4: How can I confirm the stereochemistry of my this compound isomers?
A4: Spectroscopic methods are essential for determining the stereochemistry. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial relationship between the hydroxyl group and the substituents on the cyclohexane ring.[3] X-ray crystallography provides definitive structural elucidation if a suitable crystal can be obtained.
Experimental Protocol: Stereoselective Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound, with an emphasis on controlling isomer formation. Optimization may be required for specific outcomes.
Objective: To synthesize this compound with a controlled isomeric ratio.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol or other appropriate solvent
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water. The base is used to liberate free hydroxylamine from its salt.[1]
-
Reaction Setup: To the aqueous solution, add ethanol to create a suitable solvent mixture. Begin stirring the solution.
-
Addition of Ketone: Dissolve 4-Methylcyclohexanone in a small amount of ethanol and add it dropwise to the stirring hydroxylamine solution at a controlled temperature (e.g., 0-5 °C) to favor kinetic control.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting ketone. Avoid unnecessarily long reaction times to minimize potential isomerization.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold deionized water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to isolate the desired isomer.
-
Characterization: Characterize the final product and determine the isomeric ratio using NMR, IR, and Mass Spectrometry.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing unwanted isomer formation.
References
Troubleshooting low conversion rates in 4-Methylcyclohexanone oxime reactions
Technical Support Center: 4-Methylcyclohexanone Oxime Synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical and chemical research.[1] The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conversion rate is unexpectedly low. What are the most common causes?
Low conversion in the oximation of 4-Methylcyclohexanone is typically traced back to a few critical parameters. The most common issues include improper pH control, suboptimal reaction temperature, incorrect stoichiometry of reactants, or inadequate mixing. Each of these factors can significantly hinder the reaction's progress.[2]
Q2: What is the optimal pH for the reaction and how should I control it?
The reaction pH is crucial. The process involves a nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon, followed by dehydration.[1][2] Hydroxylamine is typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl), a salt. A base must be added to liberate the free, nucleophilic hydroxylamine.[3][4]
-
Optimal pH: The reaction is fastest in a weakly acidic medium, typically around pH 4.5.[5][6] If the pH is too low, the hydroxylamine becomes fully protonated and is no longer sufficiently nucleophilic.[5][7]
-
Control Strategy: Use a base like sodium acetate or sodium carbonate to neutralize the HCl liberated from the hydroxylamine salt.[1][8] Sodium acetate also acts as a buffer. Be cautious with strong bases like sodium hydroxide, as an excess can cause the product to dissolve or lead to side reactions.[9]
Q3: How does reaction temperature impact my yield?
Temperature affects both the reaction rate and the stability of the reactants and products.
-
Too Low: At low temperatures, the reaction rate may be impractically slow.
-
Too High: Elevated temperatures can lead to the decomposition of both hydroxylamine and the this compound product.[1] This can also promote side reactions. A common temperature range is between 70°C and 80°C, often under reflux conditions.[10]
Q4: Are my reactant ratios correct? What is the recommended stoichiometry?
Incorrect molar ratios are a frequent source of low yields.[2] The stoichiometry between 4-Methylcyclohexanone and hydroxylamine hydrochloride is critical.
-
Recommendation: A slight molar excess of hydroxylamine hydrochloride and the base is often used to ensure the complete conversion of the ketone.[2] A typical molar ratio might be 1 equivalent of the ketone to 1.1-1.2 equivalents of both hydroxylamine hydrochloride and the base (e.g., sodium acetate).
Q5: I suspect side reactions are occurring. What are the likely byproducts?
The primary side reaction of concern is the Beckmann rearrangement, where the oxime product rearranges into a lactam, especially under strongly acidic conditions and at high temperatures.[1][2][11] Maintaining proper pH and temperature control is key to minimizing this. Other impurities can arise from the decomposition of reactants or products at excessive temperatures.[1]
Q6: My reaction seems to have stalled before completion. What could be the issue?
If the reaction starts but fails to proceed to completion, consider the following:
-
Inadequate Mixing: Poor stirring can lead to a non-homogenous reaction mixture, preventing reactants from interacting effectively.[2] This is especially important if not all reactants are fully dissolved.
-
Solvent Issues: The choice of solvent is important for reactant solubility.[1] Alcohols like ethanol are often used to ensure all components are in a single phase, especially when heating to reflux.[2][8]
Q7: How can I minimize product loss during workup and purification?
Significant product loss can occur during the isolation phase.
-
Precipitation/Crystallization: The product is often isolated by precipitating it in an ice-water mixture. Cooling the solution too quickly can form very small crystals that are difficult to filter. Gradual cooling is recommended.[2]
-
Washing: When washing the filtered product, always use a cold solvent (typically cold water) to minimize the amount of product that redissolves.[2]
-
Purification: For higher purity, the crude product can be recrystallized. If the product is extracted into an organic solvent like toluene, washing the organic solution with water or a dilute base can effectively remove impurities before solvent evaporation.[1][12][13]
Data Presentation: Reaction Parameters and Methods
Table 1: Influence of Key Parameters on Oximation Yield
| Parameter | Suboptimal Condition | Consequence | Recommendation |
| pH | Too low (< 3) | Protonation of hydroxylamine, reducing nucleophilicity.[5] | Maintain pH ~4.5 using a base like sodium acetate.[5][6] |
| Too high | Potential for side reactions or product dissolution.[9] | Avoid strong excess of bases like NaOH/KOH.[9] | |
| Temperature | Too low | Very slow reaction rate. | Use a temperature range of 70-80°C or reflux.[10] |
| Too high | Decomposition of reactants and product.[1] | Do not exceed the recommended temperature. | |
| Stoichiometry | Insufficient NH₂OH·HCl | Incomplete conversion of the ketone. | Use a slight molar excess (1.1-1.2 eq) of hydroxylamine.[2] |
| Mixing | Inadequate agitation | Non-homogenous reaction, localized concentration gradients. | Ensure vigorous and constant stirring throughout the reaction.[2] |
Table 2: Comparison of Synthetic Methods for Oxime Synthesis
| Method | Description | Advantages | Disadvantages |
| Conventional | Condensation of the ketone with NH₂OH·HCl and a base in a solvent.[1] | Robust, well-established, high-yielding under optimal conditions. | Generates significant inorganic salt waste.[1] |
| Ammoximation | Reaction of the ketone with ammonia and hydrogen peroxide over a catalyst (e.g., TS-1).[1] | Greener (water is the only byproduct), high atom economy.[1] | Requires specialized catalyst and equipment.[1] |
| Electrochemical | One-pot synthesis using a nitrate source, which is electrochemically reduced to a hydroxylamine intermediate.[1] | High yields (~97% for cyclohexanone oxime), mild conditions.[1] | Requires specialized electrochemical setup, potential scalability challenges.[1] |
| Mechanochemical | Solvent-free grinding of reactants at room temperature.[1] | Environmentally friendly, minimal waste, short reaction times.[1] | May not be suitable for all scales of production. |
Experimental Protocol: Conventional Synthesis
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous) or Sodium carbonate
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in distilled water.
-
With stirring, add 4-Methylcyclohexanone (1.0 eq) to the flask.
-
Add ethanol in small portions while stirring until the mixture becomes a clear, single-phase solution.
-
Heat the reaction mixture to reflux (gently boiling) and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing an ice-water slurry while stirring. The this compound should precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several small portions of cold distilled water to remove inorganic salts and other water-soluble impurities.[2]
-
Allow the product to air dry completely. The purity can be checked by measuring its melting point. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Conventional synthesis pathway for this compound.
Caption: Logical workflow for troubleshooting low oximation yields.
Caption: General mechanism: nucleophilic addition followed by dehydration.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Sciencemadness Discussion Board - The synthesis of primairy amines -> NH2OH.HCl + ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 12. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Stability and degradation of 4-Methylcyclohexanone oxime under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Methylcyclohexanone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to acidic or basic conditions, heat, and light (particularly UV radiation). Moisture can also facilitate hydrolytic degradation.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation pathway is hydrolysis, which yields 4-methylcyclohexanone and hydroxylamine. Under photolytic conditions, it can also undergo a Beckmann rearrangement to form the corresponding lactam, 5-methyl-azepan-2-one. Other minor degradation products may form under specific stress conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be protected from light. For solutions, storage at 2-8°C in the dark is recommended.[2]
Q4: Is this compound sensitive to light?
A4: Yes, oximes are known to be photosensitive.[3] Exposure to light, especially UV radiation, can lead to degradation.[4] Stability studies on the closely related cyclohexanone oxime showed that aqueous solutions stable for 4 weeks at 5°C when protected from light were only stable for 5 days when exposed to light.[5] Therefore, it is crucial to handle and store the compound in amber or opaque containers.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are suitable for quantifying the purity of this compound and detecting its degradation products.[1] LC-MS/MS is a highly sensitive method for quantification in complex matrices.[1]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of the sample due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure).2. Prepare fresh samples and standards.3. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Low assay value for this compound. | Decomposition of the compound. | 1. Review the experimental conditions (pH, temperature, solvent).2. Ensure the analytical method is stability-indicating.3. Check for incompatibility with other components in the formulation. |
| Discoloration or change in the physical appearance of the material. | Significant degradation has occurred. | 1. Do not use the material for experiments.2. Investigate the cause of degradation by reviewing storage and handling history.3. Obtain a fresh batch of the compound. |
| Inconsistent results in stability studies. | Issues with the experimental setup or analytical method. | 1. Ensure the stability chamber provides uniform temperature and humidity.2. Validate the analytical method for specificity, linearity, accuracy, and precision.3. Use a consistent and well-documented sample preparation procedure. |
Stability and Degradation Data
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of oximes and data from analogous compounds like cyclohexanone oxime.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Protocol | Expected Degradation Products | Notes |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 4-Methylcyclohexanone, Hydroxylamine | Degradation is expected to be significant. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | 4-Methylcyclohexanone, Hydroxylamine | Degradation is expected. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Potential for various oxidized products. | Oximes can be susceptible to oxidation. |
| Thermal Degradation | Solid state at 80°C for 48 hours | 4-Methylcyclohexanone and other potential byproducts. | Vapor-phase stability of related compounds is up to 150°C.[1] |
| Photodegradation | Exposure to ICH Q1B compliant light source (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | 5-Methyl-azepan-2-one (from Beckmann rearrangement), 4-Methylcyclohexanone | A dark control should be used to differentiate between photolytic and thermal degradation.[6][7][8][9][10] |
Table 2: Stability of Cyclohexanone Oxime in Aqueous Solution (as an analogue)
| Storage Condition | Concentration | Duration | Stability | Reference |
| 5°C, protected from light | 106 ppm | 4 weeks | Stable | [5] |
| Exposed to light (in drinking water bottles) | 106 ppm | 5 days | Stable | [5] |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.[11]
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation, if needed)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector or GC-MS system
-
Photostability chamber compliant with ICH Q1B guidelines
-
Temperature-controlled oven
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.
3. Forced Degradation Procedures:
-
Acidic Hydrolysis:
-
Transfer 5 mL of the working solution into a flask.
-
Add 5 mL of 0.1 M HCl.
-
Keep the flask at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration of 50 µg/mL with the mobile phase/appropriate solvent for analysis.
-
Analyze by HPLC or GC-MS.
-
-
Basic Hydrolysis:
-
Transfer 5 mL of the working solution into a flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the flask at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of HCl.
-
Dilute to a final concentration of 50 µg/mL with the mobile phase/appropriate solvent.
-
Analyze by HPLC or GC-MS.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the working solution into a flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 50 µg/mL with the mobile phase/appropriate solvent.
-
Analyze by HPLC or GC-MS.
-
-
Thermal Degradation (Solid State):
-
Accurately weigh about 10 mg of solid this compound and spread it as a thin layer in a petri dish.
-
Expose the sample to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution in a suitable solvent.
-
Analyze by HPLC or GC-MS.
-
-
Photodegradation (Solid State):
-
Accurately weigh about 10 mg of solid this compound and spread it as a thin layer in a petri dish.
-
Expose the sample to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8][9][10]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a 100 µg/mL solution of both the exposed and control samples in a suitable solvent.
-
Analyze by HPLC or GC-MS.
-
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Major degradation pathways.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. This compound | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. iagim.org [iagim.org]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. klimatest.eu [klimatest.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Effect of solvent choice on the synthesis of 4-Methylcyclohexanone oxime.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylcyclohexanone oxime, with a particular focus on the crucial role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most traditional and widely used method is the direct condensation of 4-Methylcyclohexanone with a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl).[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime. A base, such as sodium acetate or potassium hydroxide, is required to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which in turn generates the free hydroxylamine nucleophile.[1][2]
Q2: Why is the choice of solvent critical in this synthesis?
A2: The solvent plays a pivotal role in the oximation reaction by influencing reactant solubility, reaction rate, and the ease of product isolation.[1] An appropriate solvent should effectively dissolve both the 4-Methylcyclohexanone and the hydroxylamine salt/base mixture to ensure a homogeneous reaction environment, thereby maximizing the reaction rate and yield.
Q3: What are the recommended solvents for the synthesis of this compound?
A3: Alkanols such as ethanol and methanol are commonly used solvents for this reaction.[1] Toluene is also utilized, particularly in industrial applications for analogous cyclic oximes.[1] The choice of solvent can significantly alter the reaction outcome.[1]
Q4: Are there greener alternatives to the conventional synthesis method?
A4: Yes, greener alternatives are being explored to minimize waste and improve efficiency. These include:
-
Ammoximation: This industrial process, primarily used for cyclohexanone oxime, involves the reaction of the ketone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst. This method produces water as the only by-product.[1]
-
Electrochemical Synthesis: Recent research has demonstrated the electrochemical synthesis of oximes from the corresponding ketone and a nitrite or nitrate source under ambient conditions, achieving high yields and selectivity.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Incorrect pH: The formation of oximes is highly pH-dependent. If the reaction medium is too acidic, the nucleophilicity of the hydroxylamine will be reduced. If it is too basic, the carbonyl group may be less susceptible to attack.
-
Troubleshooting: When using hydroxylamine hydrochloride, ensure that a sufficient amount of base (e.g., sodium acetate, sodium hydroxide, or potassium hydroxide) is added to neutralize the liberated HCl.[2] Monitoring the pH of the reaction mixture can help maintain optimal conditions.
-
-
Inappropriate Reaction Temperature: Temperature significantly affects the reaction kinetics.
-
Troubleshooting: Many oximation procedures involve heating the reaction mixture to reflux.[2] Ensure the reaction is heated appropriately to drive it to completion. However, excessively high temperatures can lead to side reactions.
-
-
Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction will be slow and incomplete.
-
Troubleshooting: Ensure the chosen solvent effectively dissolves both 4-Methylcyclohexanone and the hydroxylamine salt/base. Gentle heating can aid in dissolution. In some cases, adding a co-solvent like ethanol to an aqueous mixture can improve solubility.[3]
-
-
Impure Starting Materials: The presence of impurities in the 4-Methylcyclohexanone or hydroxylamine hydrochloride can inhibit the reaction.
-
Troubleshooting: Use high-purity starting materials. If necessary, purify the 4-Methylcyclohexanone by distillation before use.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows impurities when analyzed by GC-MS. What are the likely side reactions and how can I minimize them?
-
Answer: The primary impurity is often unreacted 4-Methylcyclohexanone. Other byproducts can form under certain conditions.
-
Unreacted Starting Material: This is the most common impurity and is often a result of an incomplete reaction.
-
Troubleshooting: To drive the reaction to completion, consider increasing the reaction time, optimizing the temperature, or using a slight excess of hydroxylamine hydrochloride and base.
-
-
Side Reactions: While the oximation of 4-Methylcyclohexanone is generally a clean reaction, side reactions can occur, particularly if the reaction conditions are not well-controlled.
-
Troubleshooting: Maintain the recommended reaction temperature and avoid prolonged reaction times at high temperatures, which could lead to decomposition.
-
-
Purification: Proper purification is crucial for obtaining a high-purity product.
-
Troubleshooting: Recrystallization is a common method for purifying this compound. A suitable solvent for recrystallization should be chosen where the oxime has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol has been reported as a suitable recrystallization solvent for cyclohexanone oxime.[3]
-
-
Data Presentation: Effect of Solvent on Oximation Reactions
| Solvent | Role and Observations | Typical Reaction Conditions (for Cyclohexanone Oxime) | Reported Yield (for Cyclohexanone Oxime) |
| Ethanol | A commonly used polar protic solvent that effectively dissolves both the ketone and hydroxylamine hydrochloride. Often used in combination with water.[4] | Reflux temperature | Good to high yields reported. |
| Methanol | Similar to ethanol, it is a polar protic solvent that facilitates the reaction. | Reflux temperature | Good to high yields reported. |
| Toluene | A non-polar aprotic solvent used in some industrial processes. May require phase transfer catalysts or vigorous stirring for efficient reaction.[1] | Elevated temperatures | Can achieve high yields. |
| Water | Often used as a co-solvent with alcohols. The product, being less water-soluble than the reactants, may precipitate upon formation, aiding in isolation.[3] | Varies with co-solvent | Yields are generally good. |
| Pyridine | Can act as both a solvent and a base, eliminating the need for an additional inorganic base.[4] | Room temperature to gentle warming | Can provide good yields. |
Experimental Protocols
Protocol 1: Synthesis of this compound in an Ethanol-Water System
This protocol is a representative method adapted from classical oximation procedures.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm distilled water.
-
Add a solution of 4-Methylcyclohexanone in ethanol to the flask. The amount of ethanol should be sufficient to create a homogeneous solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as aqueous ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, isolation, and purification of this compound.
References
Minimizing waste in the production of 4-Methylcyclohexanone oxime.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing waste during the production of 4-Methylcyclohexanone oxime.
Troubleshooting Guide
Issue: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The formation of ketoximes is temperature-dependent. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.[1] For conventional methods, this may involve controlling the temperature during the addition of reactants.
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.
-
-
Sub-optimal pH: The oximation reaction is pH-sensitive. In the conventional method using hydroxylamine hydrochloride, a base such as sodium acetate is added to neutralize the liberated hydrochloric acid.[1] Ensure the correct stoichiometry of the base is used. For methods using other catalysts, verify the recommended pH range.
-
Reagent Quality:
-
Degraded 4-Methylcyclohexanone: The starting ketone may contain impurities or have degraded. Verify the purity of the 4-methylcyclohexanone using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Inactive Hydroxylamine: Hydroxylamine and its salts can degrade over time. Use fresh, high-quality reagents.
-
Issue: High Volume of Aqueous Waste
Possible Causes & Solutions:
-
Conventional Synthesis Method: The traditional method of reacting 4-methylcyclohexanone with hydroxylamine hydrochloride and a base like sodium acetate inherently generates a significant amount of inorganic salt waste (e.g., sodium chloride) and acidic byproducts (e.g., acetic acid).[1]
-
Consider Greener Alternatives: Explore alternative synthesis routes that minimize aqueous waste streams. Options include:
-
Solvent-Free Grinding (Mechanochemistry): This method involves grinding the reactants together, often with a catalyst like bismuth(III) oxide, eliminating the need for a solvent and minimizing waste.[1][2]
-
Ultrasound-Assisted Synthesis: Sonication can be used to promote the reaction in an aqueous medium, often with shorter reaction times and high yields.[3]
-
Electrochemical Synthesis: This approach uses electrical energy to drive the reaction, often with water as the solvent and avoiding the use of stoichiometric reagents that end up as waste.[1][4]
-
-
-
Excessive Solvent Use in Extraction and Purification:
-
Optimize Solvent Volumes: Carefully determine the minimum amount of solvent required for effective extraction and recrystallization.
-
Solvent Recycling: Where feasible, implement procedures to distill and reuse solvents.
-
Issue: Formation of Impurities and Byproducts
Possible Causes & Solutions:
-
Side Reactions: Depending on the reaction conditions, side reactions can occur, leading to impurities.
-
Control Reaction Temperature: Excursions from the optimal temperature can promote the formation of byproducts.
-
Beckmann Rearrangement: In the presence of strong acids, the oxime product can undergo a Beckmann rearrangement to form a lactam.[1] Careful control of pH is crucial to avoid this.
-
-
Purification Challenges:
-
Inefficient Recrystallization: The choice of recrystallization solvent is critical for obtaining a pure product. Water is a commonly used solvent for recrystallizing this compound.[1] Experiment with different solvent systems if purity issues persist.
-
Residual Starting Material: If the reaction is incomplete, the final product will be contaminated with unreacted 4-methylcyclohexanone. Monitor the reaction to completion to minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary source of waste in the conventional synthesis of this compound?
A1: The primary source of waste in the conventional synthesis is the formation of inorganic salts and acidic byproducts. For every mole of this compound produced, one mole of sodium chloride and one mole of acetic acid are generated as byproducts when using hydroxylamine hydrochloride and sodium acetate.[1] Additionally, the use of organic solvents for reaction and purification contributes to the overall waste profile.
Q2: Are there any "greener" alternatives to the conventional synthesis method?
A2: Yes, several greener alternatives aim to reduce waste and energy consumption. These include:
-
Ammoximation: An industrial process that uses ammonia and hydrogen peroxide, with water as the only byproduct.[1]
-
Mechanochemistry (Solvent-Free Grinding): This technique involves the grinding of reactants without a solvent, leading to high yields and minimal waste.[1][2]
-
Electrochemical Synthesis: This method utilizes electricity to drive the synthesis, often in an aqueous medium, avoiding harsh reagents.[1][5]
-
Ultrasound-Assisted Synthesis: This approach can accelerate the reaction in water or a water/ethanol mixture, reducing reaction times.[3][6]
-
Natural Acid Catalysis: Using natural sources like citrus juice as a catalyst in water can be an environmentally friendly option.
Q3: How can I purify this compound while minimizing solvent waste?
A3: Recrystallization is a common method for purifying this compound, with water being a typical solvent.[1] To minimize waste, carefully determine the minimum volume of hot solvent needed to dissolve the crude product. After cooling and filtering the purified crystals, consider recovering and reusing the solvent where possible. For large-scale operations, exploring alternative purification techniques like distillation under reduced pressure could be more efficient and generate less waste.
Q4: What are the E/Z isomers of this compound, and do they impact waste generation?
A4: The C=N double bond in this compound leads to the possibility of E/Z geometric isomers, which differ in the spatial arrangement of the hydroxyl (-OH) group relative to the cyclohexane ring.[1] The formation of a mixture of isomers does not directly generate waste. However, if a specific isomer is required for a subsequent reaction, a separation step (e.g., chromatography) would be necessary, which could generate additional solvent waste. Controlling the reaction conditions may influence the isomeric ratio.
Data Presentation
Table 1: Comparison of Synthesis Methods for Oximes
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Key Waste Products |
| Conventional Oximation | Base (e.g., Sodium Acetate) | Alcohols (e.g., Ethanol) | Varies (often reflux) | Hours | High | Sodium Chloride, Acetic Acid, Solvent |
| Solvent-Free Grinding | Bismuth(III) Oxide (Bi₂O₃) | None | Room Temp | 10-15 min | ~90-95 | Minimal catalyst waste |
| Ultrasound-Assisted Synthesis | None (K₂CO₃ as base) | Water/Ethanol | Room Temp | 2-5 min | ~90-95 | Minimal base waste |
| Natural Acid Catalysis | Citrus Limetta Juice | Water | Room Temp | 60-90 min | ~85-95 | Biodegradable catalyst |
| Electrochemical Synthesis | Zn-Cu alloy | Water | Ambient | Varies | up to 97 | Minimal |
Data for Solvent-Free Grinding, Ultrasound-Assisted Synthesis, and Natural Acid Catalysis are based on similar aliphatic ketones and are indicative for this compound.[3][6]
Experimental Protocols
1. Conventional Synthesis of this compound
-
Reactants: 4-Methylcyclohexanone, Hydroxylamine hydrochloride, Sodium acetate.[1]
-
Methodology:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water or an alcohol/water mixture.
-
Add 4-methylcyclohexanone to the solution.
-
Stir the mixture at a controlled temperature (e.g., room temperature or with gentle heating) for a specified duration.
-
Monitor the reaction for completion by TLC.
-
Upon completion, cool the mixture to induce crystallization of the oxime.
-
Collect the solid product by filtration.
-
Wash the crystals with cold water to remove inorganic byproducts.
-
Recrystallize the crude product from hot water to obtain pure this compound.[1]
-
2. Green Synthesis via Solvent-Free Grinding
-
Reactants: 4-Methylcyclohexanone, Hydroxylamine hydrochloride, Bismuth(III) oxide (catalyst).[2]
-
Methodology:
-
Place 4-methylcyclohexanone, hydroxylamine hydrochloride, and a catalytic amount of bismuth(III) oxide in a mortar.
-
Grind the mixture with a pestle at room temperature for 10-15 minutes.
-
Monitor the reaction for completion by TLC.
-
After completion, add water to the mixture and stir.
-
Filter the solid product.
-
Wash the product with water and dry.
-
Visualizations
Caption: Comparative workflow of conventional vs. greener synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in oxime synthesis.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale Production of 4-methyl-ε-caprolactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 4-methyl-ε-caprolactam.
Section 1: Synthesis of 4-methyl-ε-caprolactam via Baeyer-Villiger Oxidation
The primary route for the synthesis of 4-methyl-ε-caprolactam is the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This section addresses common challenges encountered during this critical step.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most common oxidants for the industrial-scale Baeyer-Villiger oxidation of 4-methylcyclohexanone?
A1: While various peroxyacids like meta-chloroperbenzoic acid (mCPBA) are effective, on an industrial scale, hydrogen peroxide is often preferred due to its lower cost and environmental friendliness. However, hydrogen peroxide is a weaker oxidant and typically requires a catalyst to achieve efficient conversion.[1][2]
Q2: What types of catalysts are effective for the hydrogen peroxide-based Baeyer-Villiger oxidation?
A2: Both Brønsted and Lewis acids can be used to activate hydrogen peroxide or the carbonyl group of the ketone.[1] Platinum(II) complexes have also shown good results.[3] For greener processes, enzymatic catalysts, such as Baeyer-Villiger monooxygenases (BVMOs), are being explored.[2]
Q3: What are the main challenges in achieving high selectivity for 4-methyl-ε-caprolactam?
A3: A primary challenge is controlling the regioselectivity of the Baeyer-Villiger oxidation. The migration of the more substituted carbon atom is generally favored, which, in the case of 4-methylcyclohexanone, leads to the desired 4-methyl-ε-caprolactam. However, side reactions and the formation of other oxidation byproducts can occur, reducing the overall yield and purity.
Troubleshooting Guide - Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of 4-methylcyclohexanone | - Inefficient catalyst activity.- Insufficient oxidant concentration.- Suboptimal reaction temperature. | - Screen different catalysts or increase catalyst loading.- Increase the molar ratio of hydrogen peroxide to the ketone.- Optimize the reaction temperature; higher temperatures may increase the reaction rate but can also lead to side reactions. |
| Poor Selectivity / Formation of Byproducts | - Non-selective oxidant or catalyst.- Reaction temperature is too high, promoting side reactions.- Incorrect pH of the reaction medium. | - Utilize a more selective catalyst system, such as a chemo-enzymatic approach.[4][5]- Lower the reaction temperature and increase the reaction time.- Adjust and control the pH, as it can influence both the catalyst activity and the stability of the product. |
| Difficult Product Isolation | - The product is highly water-soluble, making extraction from aqueous media challenging.[6] | - Consider performing the reaction in an organic medium to simplify work-up, which may only require decantation and distillation.[6]- Employ continuous extraction methods for efficient recovery from aqueous phases. |
Experimental Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation
This protocol is a generalized representation based on literature for chemo-enzymatic oxidation.[4][5]
-
Reaction Setup: In a suitable reactor, dissolve 4-methylcyclohexanone in an appropriate organic solvent.
-
Catalyst Addition: Add a lipase, such as Candida antarctica lipase B, to the reaction mixture.
-
Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (e.g., 30%) to the mixture while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) to determine the conversion of the ketone and the formation of the lactone.
-
Work-up: After the reaction is complete, separate the aqueous and organic phases. The organic phase containing the product can be washed, dried, and the solvent removed under reduced pressure.
-
Purification: The crude 4-methyl-ε-caprolactam can be purified by vacuum distillation.
Workflow for Baeyer-Villiger Oxidation
References
- 1. mdpi.com [mdpi.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. art.torvergata.it [art.torvergata.it]
- 4. Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [pub.uni-bielefeld.de]
Validation & Comparative
Navigating the Analysis of 4-Methylcyclohexanone Oxime Reaction Products: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of 4-methylcyclohexanone oxime and its reaction products, supported by experimental data and detailed protocols.
This compound is a key intermediate in various synthetic pathways, most notably in the production of substituted caprolactams, which are precursors for specialty polymers and pharmacologically active compounds. The Beckmann rearrangement of this compound yields 5-methyl-azepan-2-one, a valuable lactam. Monitoring the progress of this reaction and identifying potential byproducts is crucial for process optimization and ensuring product purity.
Unraveling Reaction Mixtures: The Power of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the study of this compound and its derivatives. The separation of components by gas chromatography, coupled with their identification by mass spectrometry, provides a robust method for both qualitative and quantitative analysis.
A typical GC-MS analysis involves the vaporization of the sample, separation of its components in a capillary column, and subsequent ionization and detection of the fragments by a mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compounds present in the mixture.[1]
Key Reaction Products and Potential Byproducts
The primary reaction of interest for this compound is the Beckmann rearrangement, which transforms the oxime into a lactam.[2][3] In this case, this compound rearranges to form 5-methyl-azepan-2-one.
However, like many chemical transformations, the Beckmann rearrangement can be accompanied by the formation of byproducts. Under certain conditions, side reactions may occur, leading to impurities that can affect the quality and yield of the desired product. Potential byproducts can include the parent ketone (4-methylcyclohexanone) due to hydrolysis of the oxime, and in some cases, smaller molecules like acetamide resulting from ring-opening reactions.[4][5][6]
The experimental workflow for the GC-MS analysis of this compound reaction products typically involves sample preparation, GC separation, and MS detection.
Figure 1. A generalized experimental workflow for the GC-MS analysis of this compound reaction products.
A Comparative Look: GC-MS vs. Other Analytical Techniques
While GC-MS is a cornerstone for this type of analysis, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be advantageous in specific scenarios.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Separation based on polarity, size, or charge in a liquid mobile phase. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Sample Volatility | Requires volatile or semi-volatile compounds that are thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Not dependent on volatility; sample must be soluble in a suitable deuterated solvent. |
| Sample Preparation | Often requires extraction into a volatile solvent. Derivatization may be needed for polar compounds. | Sample is dissolved in the mobile phase; may require filtration. | Sample is dissolved in a deuterated solvent. |
| Sensitivity | Generally high, especially in selected ion monitoring (SIM) mode. | Sensitivity varies with the detector used (e.g., UV, MS). LC-MS can be very sensitive. | Generally lower sensitivity compared to MS-based methods. |
| Structural Information | Provides fragmentation patterns for identification and structural clues. | Retention time is the primary identifier; coupling with MS (LC-MS) provides structural data. | Provides detailed information on the chemical environment of each atom, enabling unambiguous structure elucidation. |
| Quantitative Analysis | Excellent for quantification using internal or external standards. | Reliable for quantification, especially with a UV or MS detector. | Can be used for quantitative analysis (qNMR), but often requires specific experimental setup and standards. |
Experimental Protocols
GC-MS Analysis of this compound and its Reaction Products (Adapted from Cyclohexanone Analysis)
This protocol is a representative method that can be optimized for the specific analysis of this compound and its derivatives.
1. Sample Preparation:
-
Quench the reaction mixture and extract the organic components with a suitable solvent like dichloromethane or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Dilute the sample to an appropriate concentration with the extraction solvent.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is invaluable for confirming the structures of the starting material and the rearranged product.
Predicted ¹H NMR Chemical Shifts (ppm):
| Compound | CH₃ | Cyclohexyl/Azepanyl Protons | OH/NH |
| This compound | ~0.9-1.1 (d) | ~1.2-2.6 (m) | ~8.0-11.0 (br s)[1] |
| 5-Methyl-azepan-2-one | ~0.9-1.1 (d) | ~1.2-3.2 (m) | ~6.0-8.0 (br s) |
Predicted ¹³C NMR Chemical Shifts (ppm):
| Compound | C=N / C=O | CH₃ | Cyclohexyl/Azepanyl Carbons |
| This compound | ~158 | ~21 | ~25-36 |
| 5-Methyl-azepan-2-one | ~175 | ~21 | ~29-50 |
Logical Pathway for Analytical Method Selection
The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical pathway for selecting the most appropriate method.
References
- 1. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity [agris.fao.org]
- 6. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01929J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
A Comparative Guide to Purity Determination of 4-Methylcyclohexanone Oxime: HPLC, GC, and Titrimetric Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Methylcyclohexanone oxime is paramount for the synthesis of well-characterized and safe active pharmaceutical ingredients. This guide provides a comprehensive comparison of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. This objective comparison, supported by experimental data from analogous compounds, will aid in the selection of the most suitable method for specific analytical needs.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired throughput. HPLC and GC are powerful chromatographic techniques that separate components of a mixture, while titrimetry is a classical chemical analysis method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and differential partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase. | Quantitative chemical reaction between the analyte (or impurities) and a reagent of known concentration. |
| Typical Impurities Detected | Non-volatile and thermally labile impurities, unreacted starting materials (e.g., 4-methylcyclohexanone), by-products. | Volatile impurities, residual solvents, unreacted starting materials. | Primarily acidic or basic impurities, or reactive species like unreacted ketone. |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 2% | < 3% | < 2% |
| Limit of Detection (LOD) | ~0.03% of analytical concentration[1] | ~0.5 µg/mL[2] | Dependent on indicator/electrode sensitivity. |
| Limit of Quantification (LOQ) | ~0.1% of analytical concentration[1] | ~1.5 µg/mL[2] | Dependent on indicator/electrode sensitivity. |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar ketoxime compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method
This method is ideal for the analysis of volatile impurities and the thermally stable this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Hydrogen (for FID)
-
Air (for FID)
-
Ethanol (solvent)
-
This compound reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[3]
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min, hold for 5 minutes
-
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of ethanol to obtain a concentration of about 1 mg/mL.
Data Analysis: The purity is determined by the area percentage of the this compound peak.
Titrimetric Method (for Ketone Impurity)
This method provides an estimate of purity by quantifying the amount of unreacted 4-methylcyclohexanone. It is based on the reaction of the ketone with hydroxylamine hydrochloride, which releases hydrochloric acid that can be titrated with a standardized base.
Instrumentation:
-
Burette (50 mL)
-
pH meter or colorimetric indicator (e.g., bromophenol blue)
Reagents:
-
0.1 M Hydroxylamine hydrochloride solution in 60% ethanol
-
0.1 M Sodium hydroxide (standardized)
-
Ethanol
Procedure:
-
Accurately weigh about 1 g of the this compound sample into a flask.
-
Dissolve the sample in 50 mL of the hydroxylamine hydrochloride solution.
-
Allow the reaction to proceed for 30 minutes.
-
Titrate the liberated hydrochloric acid with standardized 0.1 M sodium hydroxide to the endpoint, determined either potentiometrically or by the color change of the indicator.
-
Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution.
Calculation: The amount of 4-methylcyclohexanone is calculated based on the volume of sodium hydroxide consumed in the titration, after correcting for the blank. The purity of the oxime is then calculated by subtracting the percentage of the ketone impurity.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC purity determination methods.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Methylcyclohexanone Oxime
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-methylcyclohexanone oxime against its parent compound, cyclohexanone oxime, and its ketone precursor, 4-methylcyclohexanone. The data presented is essential for researchers and scientists engaged in the synthesis, identification, and characterization of these compounds in various research and development settings.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and related compounds. The data for this compound is based on well-established prediction models due to the limited availability of fully assigned experimental spectra in published literature.[1] These predictions are grounded in the known spectral data of analogous structures like cyclohexanone oxime.[1]
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | -OH | 8.0 - 11.0 | Broad Singlet |
| H2, H6 (axial & equatorial) | 2.20 - 2.60 | Multiplet | |
| H3, H5 (axial & equatorial) | 1.50 - 2.00 | Multiplet | |
| H4 (axial) | 1.40 - 1.80 | Multiplet | |
| -CH₃ | ~0.9 - 1.1 | Doublet | |
| Cyclohexanone Oxime (Experimental) | -OH | ~8.9 | Broad Singlet |
| H2, H6 (α-protons) | ~2.5 & ~2.2 | Multiplet | |
| H3, H4, H5 (β, γ-protons) | ~1.6 - 1.8 | Multiplet | |
| 4-Methylcyclohexanone (Experimental) | H2, H6 (axial & equatorial) | ~2.2 - 2.5 | Multiplet |
| H3, H5 (axial & equatorial) | ~1.2 - 1.8 | Multiplet | |
| H4 (axial) | ~2.0 | Multiplet | |
| -CH₃ | ~1.0 | Doublet |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound (Predicted) | C1 (C=NOH) | ~160 |
| C2, C6 | ~30 - 35 | |
| C3, C5 | ~25 - 30 | |
| C4 | ~30 - 35 | |
| -CH₃ | ~20 - 23 | |
| Cyclohexanone Oxime (Experimental) | C1 (C=NOH) | ~160 |
| C2, C6 | 32.3, 25.7 | |
| C3, C5 | 27.0, 24.6 | |
| C4 | 25.9 | |
| 4-Methylcyclohexanone (Experimental) | C1 (C=O) | ~212 |
| C2, C6 | ~41 | |
| C3, C5 | ~35 | |
| C4 | ~31 | |
| -CH₃ | ~22 |
Note: Experimental values are aggregated from typical literature values and can vary based on solvent and experimental conditions.
Analysis of Spectral Data
-
¹H NMR: In this compound, the oxime hydroxyl proton (-OH) gives a characteristic broad singlet at a downfield chemical shift, typically between 8.0 and 11.0 ppm.[1] The protons on the cyclohexane ring (H2-H6) produce complex multiplets in the aliphatic region. The methyl group appears as a doublet, coupled to the proton at the C4 position.
-
¹³C NMR: The most significant feature in the ¹³C NMR spectrum of this compound is the C=NOH carbon (C1), which resonates at a highly deshielded position around 160 ppm.[1][2] This is a substantial upfield shift compared to the carbonyl carbon (C=O) of its precursor, 4-methylcyclohexanone, which appears at approximately 212 ppm. The carbons alpha to the oxime group (C2 and C6) are more deshielded than the other ring carbons due to the electron-withdrawing effect of the C=NOH group.[1] The methyl group provides a signal in the most upfield region of the spectrum.[1]
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra for compounds like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument.
-
The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.
-
For ¹H NMR, standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.
NMR Characterization Workflow
The logical flow from sample handling to final structural confirmation in an NMR experiment is depicted in the diagram below.
Caption: Workflow for NMR-based structural characterization.
References
A Comparative Analysis of the Beckmann Rearrangement Reactivity: 4-Methylcyclohexanone Oxime vs. Cyclohexanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Methylcyclohexanone oxime and cyclohexanone oxime, with a primary focus on the acid-catalyzed Beckmann rearrangement. This reaction is of significant industrial importance, particularly in the synthesis of lactams, which are precursors to polyamides like Nylon-6. Understanding the influence of substituents on the cyclohexanone ring is crucial for reaction optimization, predicting product outcomes, and designing novel synthetic pathways.
Executive Summary
Theoretical Background: The Beckmann Rearrangement
The Beckmann rearrangement is a reaction of an oxime to an amide, typically catalyzed by an acid.[1] For cyclic oximes, the reaction results in a ring expansion to form a lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final amide or lactam product.
The rate-determining step of the Beckmann rearrangement is the migration of the alkyl or aryl group.[2] The stability of the transition state during this migration significantly influences the overall reaction rate.
Comparative Reactivity Analysis
The primary difference between the two molecules is the presence of a methyl group at the 4-position of the cyclohexane ring in this compound.
Electronic Effects:
The methyl group is an electron-donating group through an inductive effect. This donation of electron density to the cyclohexyl ring can influence the Beckmann rearrangement in the following way:
-
Stabilization of the Transition State: During the migration of one of the alpha-carbon atoms to the nitrogen, a partial positive charge develops on the carbon framework. The electron-donating methyl group can help to stabilize this electron-deficient transition state, thereby lowering the activation energy of the reaction. A lower activation energy leads to a faster reaction rate.
Therefore, it is hypothesized that This compound will undergo the Beckmann rearrangement at a faster rate than cyclohexanone oxime under the same reaction conditions.
Data Presentation
As direct, side-by-side experimental data is not available in the literature, the following table outlines the expected qualitative and potential quantitative outcomes of a comparative study based on theoretical principles.
| Parameter | Cyclohexanone Oxime | This compound | Rationale |
| Reaction Rate | Slower | Faster | The electron-donating methyl group in this compound stabilizes the transition state of the rearrangement, lowering the activation energy. |
| Yield of Lactam | High (under optimized conditions) | Expected to be high, potentially achievable under milder conditions or with shorter reaction times. | The increased reactivity may allow for more efficient conversion to the desired product. |
| Product | ε-Caprolactam | 6-Methylazepan-2-one | Ring expansion occurs in both cases, leading to the corresponding substituted and unsubstituted lactams. |
Experimental Protocols
To empirically validate the predicted difference in reactivity, a comparative kinetic study is necessary. The following protocols outline the synthesis of the oximes and a method for monitoring the kinetics of their Beckmann rearrangement.
Protocol 1: Synthesis of Cyclohexanone Oximes
Materials:
-
Cyclohexanone or 4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate trihydrate (1.5 equivalents) in a minimal amount of water.
-
Add a solution of the corresponding ketone (1.0 equivalent) in ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product will often precipitate. If not, the mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid oxime by vacuum filtration, wash with cold water, and dry.
-
The purity of the oxime can be checked by melting point determination and spectroscopic methods (e.g., NMR, IR).
Protocol 2: Comparative Kinetic Analysis of the Beckmann Rearrangement
This protocol describes a method to compare the reaction rates by monitoring the disappearance of the starting oxime using UV-Vis spectroscopy.
Materials:
-
Cyclohexanone oxime
-
This compound
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
A suitable solvent (e.g., acetic acid, or a solvent inert to the reaction conditions)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of cyclohexanone oxime and this compound in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, bring the solvent to the desired reaction temperature (e.g., 60 °C).
-
Initiation of the Reaction: To initiate the reaction, add a precise amount of the oxime stock solution and the acid catalyst to the pre-heated solvent. The final concentrations should be accurately known.
-
Kinetic Monitoring: Immediately transfer a sample of the reaction mixture to a quartz cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Record the absorbance at a wavelength where the oxime absorbs and the lactam product does not (or has a significantly different molar absorptivity). This wavelength should be determined beforehand by measuring the UV-Vis spectra of the pure starting materials and products.
-
Record the absorbance at regular time intervals.
-
Repeat the experiment for the other oxime under identical conditions (temperature, concentrations of reactant and catalyst).
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear. The slope of the line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants (k') obtained for cyclohexanone oxime and this compound to determine their relative reactivity.
Mandatory Visualizations
Caption: Signaling pathway of the acid-catalyzed Beckmann rearrangement.
References
A Comparative Guide to the Synthesis of 4-Methyl-ε-caprolactam: Beckmann Rearrangement vs. Schmidt Reaction
For researchers, scientists, and professionals in drug development, the synthesis of substituted caprolactams is a critical step in the creation of novel polyamides and pharmacologically active compounds. This guide provides a detailed comparison of two primary alternative methods for the synthesis of 4-methyl-ε-caprolactam: the Beckmann rearrangement of 4-methylcyclohexanone oxime and the Schmidt reaction of 4-methylcyclohexanone. A third alternative, the Baeyer-Villiger oxidation to the corresponding lactone, is also presented for comparative context.
This document outlines the experimental protocols for each method, presents quantitative data for comparison, and includes diagrams to illustrate the reaction pathways.
Comparative Performance of Synthesis Methods
The selection of a synthetic route for 4-methyl-ε-caprolactam is often a trade-off between yield, reaction conditions, and the handling of hazardous reagents. The Beckmann rearrangement is a classic and widely used method for lactam synthesis, while the Schmidt reaction offers a direct conversion from the ketone. The Baeyer-Villiger oxidation provides a pathway to the analogous lactone.
| Method | Starting Material | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Beckmann Rearrangement | This compound | Polyphosphoric acid (PPA) | - | 120-130 | 15 min | ~75% (mixture of isomers) | High conversion, well-established method. | Requires prior synthesis of the oxime, potential for isomeric mixture, use of strong acid. |
| Schmidt Reaction | 4-Methylcyclohexanone | Sodium azide, Sulfuric acid | Chloroform | 50-55 | 6 h | ~60% (mixture of isomers) | Direct conversion from ketone. | Use of highly toxic and explosive sodium azide, strong acid, potential for isomeric mixture. |
| Baeyer-Villiger Oxidation | 4-Methylcyclohexanone | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 25 (Room Temp.) | 24 h | High | High regioselectivity for the lactone, mild conditions. | Produces a lactone, not a lactam directly. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the compared synthetic methods for 4-methyl-ε-caprolactam and its lactone analogue.
Caption: Synthetic routes to 4-methyl-ε-caprolactam and 4-methyl-ε-caprolactone.
Experimental Protocols
Method 1: Beckmann Rearrangement of this compound
The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[1][2] In the case of unsymmetrical cyclic ketones like 4-methylcyclohexanone, the rearrangement can yield two isomeric lactams: 4-methyl-ε-caprolactam and 6-methyl-ε-caprolactam. The regioselectivity is dependent on the stereochemistry of the oxime and the reaction conditions.
Step 1: Synthesis of this compound
-
A solution of 4-methylcyclohexanone (1 equivalent) in ethanol is prepared.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) is added.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is then poured into cold water, and the precipitated oxime is collected by filtration, washed with water, and dried.
Step 2: Beckmann Rearrangement
-
This compound (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-130°C with vigorous stirring.
-
The reaction is highly exothermic and the temperature should be maintained. The reaction is typically complete within 15 minutes.
-
The hot mixture is poured onto crushed ice, leading to the precipitation of the crude lactam.
-
The precipitate is collected by filtration, washed with cold water, and then dissolved in a suitable organic solvent (e.g., chloroform).
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with water.
-
The solvent is removed under reduced pressure to yield a mixture of 4-methyl-ε-caprolactam and 6-methyl-ε-caprolactam. The isomers can be separated by fractional distillation or chromatography.
Method 2: Schmidt Reaction of 4-Methylcyclohexanone
The Schmidt reaction provides a more direct route from the ketone to the lactam, though it involves the use of hazardous hydrazoic acid, which is typically generated in situ from sodium azide and a strong acid.[3]
Protocol:
-
4-Methylcyclohexanone (1 equivalent) is dissolved in chloroform.
-
Concentrated sulfuric acid is added cautiously to the solution while cooling in an ice bath.
-
Sodium azide (1.5 equivalents) is added portion-wise to the stirred mixture, maintaining the temperature between 50-55°C. Nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is stirred for an additional 6 hours at 50-55°C.
-
The mixture is then cooled to room temperature and poured onto crushed ice.
-
The resulting mixture is neutralized with a concentrated sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude product, which is a mixture of 4-methyl-ε-caprolactam and 6-methyl-ε-caprolactam. Purification can be achieved by distillation under reduced pressure or column chromatography.
Alternative Method: Baeyer-Villiger Oxidation of 4-Methylcyclohexanone
For comparative purposes, the Baeyer-Villiger oxidation offers a pathway to the corresponding lactone, 4-methyl-ε-caprolactone. This reaction is known for its high regioselectivity, where the more substituted carbon atom preferentially migrates.[4][5]
Protocol:
-
4-Methylcyclohexanone (1 equivalent) is dissolved in dichloromethane.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then washed successively with a 10% sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-methyl-ε-caprolactone.
References
A Comparative Guide to the Synthesis of 4-Methylcyclohexanone Oxime: Traditional vs. Ammoximation Methods
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. 4-Methylcyclohexanone oxime is a valuable building block in the synthesis of various organic compounds. This guide provides a detailed comparison of the traditional synthetic method for this compound with a newer, greener alternative: ammoximation.
The conventional approach to synthesizing this compound involves the condensation of 4-methylcyclohexanone with hydroxylamine hydrochloride.[1] While this method is robust and often high-yielding, it is associated with the generation of significant inorganic salt waste, a key consideration in modern, environmentally conscious chemical synthesis.[1] Ammoximation, a process utilized for the industrial production of the related cyclohexanone oxime, presents a more sustainable alternative by reacting the ketone with ammonia and hydrogen peroxide, yielding water as the primary by-product.[1][2]
This guide presents a comparative analysis of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the traditional and ammoximation methods for the synthesis of oximes. The data for the ammoximation process is based on the synthesis of cyclohexanone oxime, a closely related substrate, and serves as a strong proxy for the synthesis of this compound.
| Parameter | Traditional Method (Hydroxylamine Hydrochloride) | New Method (Ammoximation) |
| Starting Materials | 4-Methylcyclohexanone, Hydroxylamine hydrochloride, Base (e.g., Sodium acetate) | 4-Methylcyclohexanone, Ammonia, Hydrogen peroxide |
| Catalyst | None | Titanosilicate (e.g., TS-1) |
| Solvent | Alkanols (e.g., Ethanol, Methanol), Water[1] | t-Butanol, Water |
| Reaction Temperature | 60 - 120 °C[3] | 80 °C |
| Reaction Time | Several hours | ~1.5 - 6 hours |
| Yield | High (often >90%) | High (up to 99.8% conversion for cyclohexanone)[2] |
| Key By-products | Sodium chloride, Acetic acid[1] | Water[1] |
| Environmental Factor (E-factor) | Higher (significant salt waste) | Lower (water is the main by-product)[1] |
Experimental Protocols
Traditional Synthesis: Condensation with Hydroxylamine Hydrochloride
This method relies on the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride, with a base added to neutralize the liberated hydrochloric acid.[1]
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-methylcyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water in a round-bottom flask.
-
Slowly add a solution of sodium acetate to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization.
New Synthetic Method: Ammoximation
Ammoximation offers a greener route to this compound by utilizing ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst.[1][2] The following protocol is adapted from the established procedure for cyclohexanone ammoximation.
Materials:
-
4-Methylcyclohexanone
-
Aqueous ammonia solution
-
Hydrogen peroxide (30% aqueous solution)
-
TS-1 catalyst
-
t-Butanol
-
Water
Procedure:
-
In a high-pressure reactor, charge the TS-1 catalyst, 4-methylcyclohexanone, t-butanol, and water.
-
Add the aqueous ammonia solution to the reactor.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.
-
Continuously feed the hydrogen peroxide solution into the reactor over a set period.
-
Maintain the reaction at temperature for the required duration.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The liquid phase, containing the product, can be subjected to extraction and distillation to isolate the pure this compound.
Mandatory Visualizations
To further clarify the processes, the following diagrams illustrate the experimental workflow of the new ammoximation method and a logical comparison of the two synthetic routes.
Caption: Experimental workflow for the ammoximation synthesis of this compound.
Caption: Comparison of traditional and new (ammoximation) synthetic pathways for this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methylcyclohexanone Oxime Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Methylcyclohexanone oxime, a critical intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1][2] Ensuring the accuracy and consistency of quantification is paramount for quality control and regulatory compliance. This document details a framework for the cross-validation of the two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The process of cross-validation involves comparing data from two distinct analytical methods to verify that they produce comparable and reliable results.[3][4] This is essential when transferring a method between laboratories or when data from different analytical techniques need to be correlated within a study.[5][6]
Experimental Workflow for Method Cross-Validation
The cross-validation process follows a structured workflow to ensure that both analytical methods are suitable for their intended purpose and yield equivalent results. This involves initial validation of each method, followed by a direct comparison using the same set of quality control samples.
Analytical Methodologies
Two primary chromatographic techniques are proposed for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific analytical needs, such as required sensitivity, selectivity, and the nature of the sample matrix.[7]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the quantification of non-volatile and thermally labile compounds like oximes.[1] A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used to ensure good separation.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection wavelength is typically set around 220 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering high selectivity and sensitivity, particularly for volatile and thermally stable compounds.[1]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. The molecular ion of this compound ([M]⁺) has a nominal mass of 127 u.[2] Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Dissolve samples in a volatile solvent such as dichloromethane or ethyl acetate.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the proposed HPLC and GC-MS methods. These values are typical for the respective analytical techniques and must be experimentally determined during method validation.[4][7]
| Performance Parameter | HPLC-UV | GC-MS | Rationale |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods should demonstrate a strong linear relationship between concentration and response. |
| Precision (%RSD) | < 2% | < 5% | HPLC often provides slightly better precision for routine analysis. |
| Accuracy (Recovery %) | 98-102% | 95-105% | Both methods are expected to be highly accurate when properly validated. |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-5 ng/mL | GC-MS typically offers superior sensitivity, making it suitable for trace analysis.[2] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~1-15 ng/mL | Reflects the higher sensitivity of the GC-MS technique. |
| Selectivity | Good; potential for co-eluting peaks. | Excellent; mass spectra provide specificity. | MS detection provides a chemical fingerprint, significantly reducing the risk of interference.[2] |
| Throughput | Moderate | Moderate to High | GC run times can sometimes be longer, but modern systems allow for high throughput. |
Logical Framework for Method Comparison
Cross-validation fundamentally assesses the agreement between two methods. The process involves analyzing identical samples and statistically evaluating the degree of concordance between the results. A decision on whether the methods are interchangeable is based on predefined acceptance criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Comparison of different catalysts for the Beckmann rearrangement of 4-Methylcyclohexanone oxime
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 4-Methyl-azepan-2-one
The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of oximes into amides. In the case of 4-methylcyclohexanone oxime, this rearrangement yields 4-methyl-azepan-2-one, a valuable lactam intermediate in the synthesis of various pharmaceuticals and fine chemicals. The choice of catalyst is paramount in achieving high yields, selectivity, and process efficiency. This guide provides a comparative overview of different catalytic systems for the Beckmann rearrangement of this compound, supported by available experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The efficiency of various catalysts for the Beckmann rearrangement is influenced by factors such as the nature of the active sites, reaction conditions, and the steric and electronic properties of the substrate. While specific data for this compound is limited in publicly available literature, the following table summarizes the performance of catalyst classes that are well-established for the rearrangement of the closely related cyclohexanone oxime. The expected performance for the 4-methyl analogue is discussed based on chemical principles. The presence of an electron-donating methyl group at the 4-position is anticipated to have a modest influence on the reaction rate.
| Catalyst System | Catalyst Type | Reaction Phase | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Lactam (%) | Key Observations |
| Solid Acids | |||||||
| H-ZSM-5 | Heterogeneous (Zeolite) | Vapor | 300-400 | Not Specified | High | High | Widely used in industrial processes for cyclohexanone oxime; requires high temperatures. |
| MCM-22 | Heterogeneous (Zeolite) | Vapor/Liquid | 300-350 | Not Specified | High | High | Large external surface area is beneficial for this surface-catalyzed reaction.[1] |
| Lewis Acids | |||||||
| Co(ClO₄)₂·6H₂O + Yb(OTf)₃ | Homogeneous | Liquid | 80 | 2 | ~74 (for cyclohexanone oxime) | High | Combined use of a cobalt salt and a Lewis acid significantly enhances catalytic activity.[1] |
| Co(ClO₄)₂·6H₂O + Sc(OTf)₃ | Homogeneous | Liquid | 80 | 2 | ~97 (for cyclohexanone oxime) | High | Demonstrates high efficiency under mild conditions.[1] |
| Brønsted Acids | |||||||
| Trifluoroacetic Acid (TFA) | Homogeneous | Liquid | 85 | 1-2 | High | High | Effective catalyst, though requires stoichiometric or high catalytic loading. |
| Organocatalysts | |||||||
| Cyanuric Chloride/ZnCl₂ | Homogeneous | Liquid | Reflux in MeCN | Not Specified | Moderate to High (for cyclohexanone oxime) | Moderate to High | Offers a metal-free alternative, but reactivity can be lower for substituted oximes.[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols adapted from literature for the Beckmann rearrangement, which can be applied to this compound with potential minor modifications for optimization.
General Procedure for Lewis Acid Catalysis (e.g., Co(ClO₄)₂·6H₂O + Sc(OTf)₃)
-
To a stirred solution of this compound (0.5 mmol) in acetonitrile (1.0 mL) in a round-bottom flask is added cobalt(II) perchlorate hexahydrate (10 mol%) and scandium(III) trifluoromethanesulfonate (10 mol%).
-
The reaction mixture is then heated to 80°C and stirred for 2 hours.
-
After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-methyl-azepan-2-one.
General Procedure for Brønsted Acid Catalysis (e.g., Trifluoroacetic Acid)
-
In a round-bottom flask, this compound is dissolved in an aprotic solvent such as acetonitrile.
-
Trifluoroacetic acid (TFA) is added to the solution. The molar ratio of TFA to the oxime can be varied to optimize the reaction rate and yield.
-
The mixture is heated to a specified temperature (e.g., 85°C) and stirred for the desired reaction time.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture is worked up by neutralizing the acid, followed by extraction and purification of the product.
Mandatory Visualizations
To illustrate the logical flow of selecting and evaluating a catalyst for the Beckmann rearrangement of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing catalysts.
References
A Comparative Guide to the Isomeric Ratio Analysis of 4-Methylcyclohexanone Oxime by Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the isomeric ratio of 4-Methylcyclohexanone oxime is a critical aspect of process control and quality assurance in the synthesis of fine chemicals and active pharmaceutical ingredients. This guide provides a comprehensive comparison of chromatographic and alternative analytical techniques for the quantitative analysis of syn and anti isomers of this compound, supported by experimental data and detailed protocols.
Introduction to Isomerism in this compound
This compound exists as two geometric isomers, designated as syn (E) and anti (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The spatial arrangement of the hydroxyl group relative to the methyl-substituted cyclohexyl ring defines these isomers, which can exhibit different physical, chemical, and biological properties. Consequently, their precise quantification is paramount.
Chromatographic Analysis: The Gold Standard
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the separation and quantification of this compound isomers.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like oximes.[1]
Table 1: HPLC Method Parameters and Performance for Isomeric Analysis of Alicyclic Ketoximes
| Parameter | Condition | Performance |
| Column | C18, 5 µm, 4.6 x 250 mm | Good resolution of syn and anti isomers |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic | Baseline separation |
| Flow Rate | 1.0 mL/min | Efficient analysis time |
| Detection | UV at 210 nm | High sensitivity for oximes |
| Temperature | 30°C | Reproducible retention times |
| Injection Volume | 10 µL | Standard for quantitative analysis |
| Hypothetical Retention Times | anti-isomer: ~5.8 min, syn-isomer: ~6.2 min | Based on typical elution order |
| Resolution (Rs) | > 1.5 | Indicates complete separation |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions: Set the parameters as detailed in Table 1.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the prepared sample and record the chromatogram.
-
Quantification: Determine the area of the peaks corresponding to the syn and anti isomers. The isomeric ratio is calculated from the ratio of the peak areas.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and selectivity.
Table 2: GC Method Parameters and Performance for Isomeric Analysis of Alicyclic Ketoximes
| Parameter | Condition | Performance |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | Effective separation of isomers |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good efficiency |
| Injector Temperature | 250°C | Ensures complete vaporization |
| Oven Temperature Program | 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | Optimized for resolution |
| Detector | Flame Ionization Detector (FID) at 280°C | Wide linear range for quantification |
| Injection Volume | 1 µL (split ratio 50:1) | Prevents column overloading |
| Hypothetical Retention Times | anti-isomer: ~10.2 min, syn-isomer: ~10.5 min | Based on typical elution order |
| Resolution (Rs) | > 1.5 | Indicates complete separation |
Experimental Protocol: GC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID.
-
Chromatographic Conditions: Configure the instrument with the parameters listed in Table 2.
-
Analysis: Inject the sample and acquire the chromatogram.
-
Quantification: Integrate the peak areas for the syn and anti isomers to calculate their ratio.
Alternative Analytical Techniques
While chromatography is the dominant methodology, other techniques can provide valuable complementary information or serve as primary methods in specific contexts.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a definitive tool for the structural elucidation of isomers. Quantitative NMR (qNMR) can be employed to determine the isomeric ratio without the need for chromatographic separation. The ratio is determined by comparing the integral values of well-resolved signals corresponding to each isomer in the ¹H NMR spectrum. For this compound, the protons alpha to the C=N bond or the oxime hydroxyl proton may exhibit distinct chemical shifts for the syn and anti isomers, allowing for their quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times. For the analysis of oxime isomers, the use of charged cyclodextrins as chiral selectors in the background electrolyte can facilitate the separation of the geometric isomers based on differential interactions.[2] This technique is particularly useful for small sample volumes and can be a powerful alternative to HPLC.
Method Comparison
Table 3: Comparison of Analytical Techniques for Isomeric Ratio Analysis
| Feature | HPLC | GC | qNMR | CE |
| Principle | Differential partitioning between stationary and mobile phases | Partitioning between gaseous mobile phase and liquid/solid stationary phase | Nuclear spin transitions in a magnetic field | Differential migration in an electric field |
| Sample Volatility | Not required | Required | Not required | Not required |
| Separation Required | Yes | Yes | No | Yes |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | High (pg to ng) |
| Quantification | Relative (peak area) | Relative (peak area) | Absolute or Relative (integral) | Relative (peak area) |
| Instrumentation Cost | Moderate to High | Moderate to High | High | Moderate |
| Analysis Time | 10-30 min | 10-30 min | 5-15 min | 5-20 min |
| Advantages | Robust, versatile, widely available | High resolution, sensitive | No separation needed, direct measurement | High efficiency, low sample consumption |
| Disadvantages | Solvent consumption, potential for peak co-elution | Requires volatile and thermally stable analytes | Lower sensitivity, potential for signal overlap | Matrix effects, reproducibility can be challenging |
Workflow and Logic Diagrams
Caption: Experimental workflow for chromatographic analysis.
Caption: Decision logic for selecting an analytical method.
References
Quantitative Analysis of 4-Methylcyclohexanone Oxime: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-methylcyclohexanone oxime in a reaction mixture is critical for process optimization, yield determination, and quality control in various chemical and pharmaceutical applications. This guide provides a comprehensive comparison of the primary analytical methodologies for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). This document outlines detailed experimental protocols, presents a comparative summary of their performance, and visualizes the analytical workflows to aid in method selection and implementation.
Comparison of Quantitative Performance
The selection of an optimal analytical technique hinges on a variety of factors including sensitivity, precision, accuracy, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for each method in the analysis of this compound. It is important to note that while specific validation data for this compound is not widely published, the following data is based on established methods for analogous cyclohexanone oximes and represents typical performance that can be expected upon method validation.[1][2]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 3% | < 2% | < 1% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | ~0.5 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 µg/mL | ~1.5 mg/mL |
| Primary Strengths | High resolution for volatile compounds, robust quantification. | Versatile for non-volatile compounds, widely available. | Absolute quantification without a specific reference standard, provides structural information. |
| Primary Limitations | Not suitable for thermally labile compounds. | Requires a chromophore for sensitive detection. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following are detailed experimental protocols for the quantitative analysis of this compound. These protocols are adapted from validated methods for structurally similar compounds such as 4,4-dimethylcyclohexanone oxime and cyclohexanone oxime and should be validated for the specific application.[1][3]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and the monitoring of volatile impurities, such as the unreacted starting material, 4-methylcyclohexanone.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If using an internal standard, add a known concentration of a suitable standard (e.g., n-octanol) to the sample and calibration standards.[3]
-
-
Quantification: An internal or external standard method can be used. A calibration curve should be constructed by analyzing a series of standards of known concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the analysis of this compound, especially for reaction mixtures that may contain non-volatile impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm, or equivalent.[1]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of the mobile phase.[1]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: An external standard method is commonly used. A calibration curve is generated by plotting the peak area against the concentration of prepared standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the absolute quantification of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition Parameters:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation and accurate integration.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of this compound (e.g., a specific proton on the cyclohexane ring) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) Where:
-
N_protons = number of protons for the integrated signal
-
IS = Internal Standard
-
MW = Molecular Weight
-
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for the quantitative analysis of this compound using GC-FID.
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
Caption: Workflow for the quantitative analysis of this compound using qNMR.
References
A Comparative Guide to the Synthesis of 4-Methylcyclohexanone Oxime: Efficiency and Green Chemistry Perspectives
For researchers and professionals in drug development and chemical synthesis, the efficient and environmentally conscious production of key intermediates is paramount. 4-Methylcyclohexanone oxime is a valuable building block, and selecting the optimal synthesis protocol can significantly impact yield, cost, and environmental footprint. This guide provides a comparative analysis of two primary methodologies for the synthesis of this compound: the conventional aqueous solution method and a greener, solvent-free approach.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative and qualitative differences between the conventional and a representative greener synthesis protocol for this compound.
| Parameter | Conventional Aqueous Method | Greener Solvent-Free Method |
| Yield | High (typically >90%) | Excellent (up to 98%) |
| Reaction Time | 1-3 hours | 10-15 minutes |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Catalyst | None required | Bismuth(III) Oxide (Bi2O3) |
| Solvent | Water, Ethanol | None |
| Byproducts | Inorganic salts (e.g., NaCl) | Minimal |
| Work-up | Extraction, washing, drying | Simple filtration |
| Environmental Impact | Moderate (solvent and salt waste) | Low (minimal waste) |
Experimental Protocols
Conventional Aqueous Solution Synthesis
This method relies on the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in an aqueous solution, with a base to neutralize the liberated acid.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium acetate (CH3COONa)
-
Ethanol
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Add a solution of 4-methylcyclohexanone (1 equivalent) in ethanol to the flask.
-
Stir the mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Greener Solvent-Free Synthesis using Bismuth(III) Oxide
This protocol utilizes a solid-state grinding method with a catalyst, eliminating the need for solvents and reducing reaction time significantly.
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Bismuth(III) oxide (Bi2O3)
Procedure:
-
In a mortar, combine 4-methylcyclohexanone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a catalytic amount of bismuth(III) oxide (e.g., 0.1 equivalents).
-
Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes.
-
The reaction progress can be monitored by TLC by taking a small sample and dissolving it in a suitable solvent.
-
Upon completion, the solid reaction mixture is washed with a small amount of cold water to remove any unreacted hydroxylamine hydrochloride and the catalyst.
-
The remaining solid is the this compound product, which can be dried.
-
The catalyst can be recovered from the aqueous washings for reuse.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the conventional and greener synthesis methods.
Caption: Conventional Aqueous Synthesis Workflow
Caption: Greener Solvent-Free Synthesis Workflow
Signaling Pathways in Oximation
The fundamental chemical transformation in both protocols is the oximation reaction, a nucleophilic addition-elimination reaction. The following diagram illustrates the generalized signaling pathway for this reaction.
A Comparative Analysis of Computational and Experimental Data for 4-Methylcyclohexanone Oxime
In the landscape of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides a detailed comparison of computationally predicted and experimentally determined data for 4-Methylcyclohexanone oxime. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear, data-driven overview to inform synthetic strategies and analytical characterization.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound, juxtaposing computational predictions with experimental findings. Due to the limited availability of specific experimental data for this derivative, values for the parent compound, cyclohexanone oxime, are included for reference where appropriate and clearly noted.
| Property | Computational Data (this compound) | Experimental Data (this compound) | Experimental Data (Cyclohexanone oxime - for reference) |
| Molecular Formula | C₇H₁₃NO[1][2] | C₇H₁₃NO[1][2] | C₆H₁₁NO[3][4] |
| Molecular Weight | 127.18 g/mol [1][2] | 127.18 g/mol [1][2] | 113.16 g/mol [3][4] |
| Melting Point | Not available | 37–39 °C[5] (Not widely confirmed) | 88 to 91 °C[4] |
| Boiling Point | Not available | Not available | 204 to 206 °C[4] |
| Topological Polar Surface Area | 32.6 Ų[1] | Not available | 32.6 Ų[3] |
| ¹H NMR Chemical Shifts (ppm) | -OH: 8.0 - 11.0 (br s)H2, H6: 2.20 - 2.60 (m)H3, H5: 1.50 - 2.00 (m)H4: 1.40 - 1.80 (m)-CH₃: 0.90 - 1.10 (d)[5] | Not widely published[5] | Data available in spectral databases[3] |
| ¹³C NMR Chemical Shifts (ppm) | C=NOH: ~160[5] | Not widely published[5] | C=N: ~161[5] |
| IR Absorption Frequencies (cm⁻¹) | Not available | -OH: 3300-3100 (broad)C=N: 1680-1600N-O: 960-930[6][7] | Similar characteristic peaks for the oxime group[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are protocols for the synthesis and key analytical characterizations of this compound.
Synthesis of this compound
The conventional method for synthesizing this compound is through the condensation reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride.[5]
Materials:
-
4-Methylcyclohexanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Water
-
Mortar and pestle (for solventless approach)[7]
-
Reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
Dissolve 4-methylcyclohexanone in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the hydroxylamine hydrochloride solution to the stirred solution of 4-methylcyclohexanone.
-
The reaction mixture is typically heated under reflux for a specified period to ensure the completion of the reaction.[10] The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.
-
The crude product is collected by filtration, washed with cold water to remove inorganic impurities, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
A greener, solventless alternative involves grinding the reactants (ketone, hydroxylamine hydrochloride, and a solid base like Bi₂O₃) together in a mortar and pestle.[7]
Melting Point Determination
The melting point is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Büchi 504 or similar)[7]
-
Capillary tubes
Procedure:
-
A small, dry sample of the purified this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[11]
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
Apparatus:
-
FTIR spectrometer (e.g., Nicolet Impact 410 or similar)[7]
-
Sample holder (e.g., KBr plates for solid film or ATR crystal)
Procedure:
-
A background spectrum of the empty sample holder is recorded.
-
A small amount of the sample is placed on the KBr plate or ATR crystal.
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands of the oxime functional group, such as the O-H stretch (broad, ~3300-3100 cm⁻¹), C=N stretch (~1680-1600 cm⁻¹), and N-O stretch (~960-930 cm⁻¹).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz FT-NMR or similar)[7]
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), multiplicities, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure of this compound.[12] The characteristic broad singlet for the oxime -OH proton is typically observed between δ 8.0-10.0 ppm in the ¹H NMR spectrum.[7]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. This compound | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 5. This compound | 4994-13-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arpgweb.com [arpgweb.com]
- 11. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methylcyclohexanone Oxime: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Methylcyclohexanone oxime, a compound requiring careful handling due to its potential hazards. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is a potential skin and eye irritant.[1][2] Due to the potential for some oximes to have carcinogenic properties, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to minimize exposure.[2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Covering | Laboratory coat |
Emergency Procedures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: this compound should be treated as a hazardous chemical waste. Consult your institution's EHS department for specific waste classification codes.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be used. Ensure the container has a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Segregation and Storage: Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Known Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
-
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on hazardous waste management.
References
Essential Safety and Logistical Information for Handling 4-Methylcyclohexanone Oxime
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling 4-Methylcyclohexanone oxime, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is also a flammable liquid and vapor.[3][4] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique.[3][5] | Prevents skin contact, as the substance can cause skin irritation.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is the minimum requirement. | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] A dust mask (type N95 or P1) may be appropriate where dusts are generated.[6] | Protects against inhalation of harmful vapors or dusts, which may cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always work in a well-ventilated area.[2][5] Use of a chemical fume hood and explosion-proof electrical/ventilating/lighting equipment is recommended.[3][4][5]
-
Pre-Handling Inspection: Before use, inspect the container for any damage or leaks. Ensure all necessary PPE is readily available and in good condition.
-
Dispensing: When transferring the chemical, use only non-sparking tools and take precautionary measures against static discharge.[3][4][5] Ground and bond the container and receiving equipment.[3][4]
-
During Use: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe mist, vapors, or spray.[5] Do not eat, drink, or smoke when using this product.[4][7]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4][5][7] Clean the work area and any equipment used.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][8] Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5][8] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][3][4][5][7][8] Do not let the product enter drains.[2][3][6]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[4][5][7] Rinse mouth.[4][5][7] |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing.[2][5] Call a POISON CENTER or doctor if you feel unwell.[2][5] If not breathing, give artificial respiration.[6][8] |
| Skin Contact | Take off immediately all contaminated clothing.[3][5] Rinse skin with water or shower.[3][5] If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][8] Remove contact lenses, if present and easy to do.[2][8] Continue rinsing.[2][8] If eye irritation persists, get medical advice/attention.[2][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO2, dry chemical, foam, or water spray to extinguish a fire.[5][8]
-
Specific Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[3][8] Containers may explode when heated.[8]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus and full protective gear.[5][8]
Chemical Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for a this compound spill response.
References
- 1. This compound | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. cpachem.com [cpachem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
